molecular formula C8H8OS B1610362 2-Mercapto-1-phenylethanone CAS No. 2462-02-4

2-Mercapto-1-phenylethanone

Cat. No.: B1610362
CAS No.: 2462-02-4
M. Wt: 152.22 g/mol
InChI Key: DIYFBIOUBFTQJU-UHFFFAOYSA-N
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Description

2-Mercapto-1-phenylethanone is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYFBIOUBFTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454168
Record name 2-mercapto-1-phenylethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-02-4
Record name 2-mercapto-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Mercapto-1-phenylethanone from 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of α-Mercaptoketones

In the landscape of medicinal chemistry and organic synthesis, α-mercaptoketones, such as 2-mercapto-1-phenylethanone, represent a class of highly valuable and versatile intermediates.[1][2] Their unique bifunctional nature, possessing both a nucleophilic thiol and an electrophilic ketone, allows for a diverse range of subsequent chemical transformations. This makes them critical building blocks in the construction of complex heterocyclic systems, including thiazoles and thiophenes, which are core scaffolds in numerous pharmaceutical agents.[3][4] This guide provides an in-depth technical exploration of the primary synthetic routes to this compound, starting from the readily available precursor, 2-bromoacetophenone. We will dissect the mechanistic underpinnings of these transformations, provide field-tested protocols, and explain the critical causality behind experimental choices to ensure reproducible, high-yield outcomes.

The Precursor: Understanding 2-Bromoacetophenone (Phenacyl Bromide)

The success of this synthesis hinges on the properties of the starting material, 2-bromoacetophenone (also known as phenacyl bromide).[5] This α-haloketone is a crystalline solid at room temperature, making it easy to handle and weigh accurately.[5]

PropertyValueSource
CAS Number 70-11-1[5]
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance White to off-white crystalline powder[5]
Melting Point 48-51 °C[5]

Mechanistically, its utility stems from two key features: the electrophilic carbonyl carbon and, more importantly, the α-carbon bonded to a bromine atom. Bromine is an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack.[4][5] This enhanced reactivity is the foundation of the synthetic strategies discussed herein.

Safety Prerogative: 2-Bromoacetophenone is a potent lachrymator and skin irritant. All manipulations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Strategy: The Nucleophilic Substitution Approach

The conversion of 2-bromoacetophenone to this compound is fundamentally a nucleophilic substitution reaction (Sₙ2) where a sulfur-containing nucleophile displaces the bromide ion. Two preeminent and reliable methods have been established for this transformation: the Thiourea Route and the Thiosulfate (Bunte Salt) Route .

Method 1: The Thiourea Pathway

This method is arguably the most common due to the low cost and stability of thiourea.[6] The reaction proceeds in two distinct, crucial stages: the formation of an isothiouronium salt, followed by its hydrolysis.

Causality & Mechanism: Thiourea acts as a "protected" form of hydrogen sulfide. Its sulfur atom is highly nucleophilic and readily attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion. This forms a stable and often crystalline S-phenacylisothiouronium bromide salt. This intermediate is key; it sequesters the thiol functionality, preventing undesirable side reactions like dimerization via oxidation. The subsequent hydrolysis step, typically under basic conditions, cleaves the C-N bonds to liberate the target thiol.

Thiourea_Mechanism cluster_0 Step 1: Sₙ2 Attack & Salt Formation cluster_1 Step 2: Hydrolysis 2_Bromo 2-Bromoacetophenone Isothiouronium S-Phenacylisothiouronium Bromide (Intermediate) 2_Bromo->Isothiouronium Sₙ2 Attack Thiourea Thiourea Thiourea->Isothiouronium Product This compound Isothiouronium->Product Cleavage Byproduct Urea Isothiouronium->Byproduct Hydrolysis Base (e.g., NaOH, Na₂CO₃) Hydrolysis->Product

Caption: Reaction mechanism for the thiourea route.

Experimental Protocol: Thiourea Route

  • Salt Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).

    • Add a suitable solvent, typically ethanol or acetone, to achieve a concentration of approximately 0.5 M.

    • Stir the mixture at room temperature for 1-2 hours or gently heat to reflux for 30-60 minutes. The formation of a white precipitate (the isothiouronium salt) indicates reaction completion.

    • Cool the mixture and collect the precipitate by vacuum filtration. Wash the solid with cold solvent to remove unreacted starting materials.

  • Hydrolysis:

    • Suspend the isolated isothiouronium salt in water.

    • Add a solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (2.0-2.5 eq) dropwise while stirring vigorously. The reaction is often exothermic.

    • Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture carefully with a dilute acid (e.g., 2M HCl) to a pH of ~2-3. This protonates the thiolate to form the thiol.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via column chromatography on silica gel if necessary.

Data Summary: Thiourea Route

ParameterConditionRationale / Field Insight
Thiourea Stoichiometry 1.1 - 1.2 eqA slight excess ensures complete consumption of the limiting 2-bromoacetophenone.
Solvent Ethanol, AcetoneSolubilizes reactants while allowing the isothiouronium salt to precipitate, driving the reaction forward.
Temperature (Step 1) Room Temp to 60°CGentle heating accelerates the Sₙ2 reaction without promoting significant side reactions.
Hydrolysis Base Na₂CO₃, NaOHNaOH is stronger and faster, but Na₂CO₃ is milder and can offer better control, minimizing base-catalyzed side reactions of the ketone.
Typical Yield 75-90%This is a robust and high-yielding reaction when performed correctly.
Method 2: The Sodium Thiosulfate (Bunte Salt) Pathway

An excellent alternative to the thiourea method involves the use of sodium thiosulfate (Na₂S₂O₃). This reaction proceeds via the formation and subsequent hydrolysis of a Bunte salt (S-arylthiosulfate).

Causality & Mechanism: The thiosulfate anion is a potent sulfur nucleophile at its terminal sulfur atom. It reacts cleanly with 2-bromoacetophenone in an Sₙ2 fashion to yield sodium S-phenacylthiosulfate, the Bunte salt.[7] These salts are typically stable, non-volatile, and crystalline, which allows for easy isolation and purification of the intermediate. The crucial step is the acidic hydrolysis, which cleaves the S-S bond to furnish the desired thiol.

Bunte_Salt_Mechanism cluster_0 Step 1: Bunte Salt Formation cluster_1 Step 2: Acidic Hydrolysis 2_Bromo 2-Bromoacetophenone Bunte_Salt Sodium S-phenacylthiosulfate (Bunte Salt Intermediate) 2_Bromo->Bunte_Salt Sₙ2 Attack Thiosulfate Sodium Thiosulfate (Na₂S₂O₃) Thiosulfate->Bunte_Salt Product This compound Bunte_Salt->Product S-S Cleavage Byproducts SO₂ + HSO₃⁻ Bunte_Salt->Byproducts Acid Acid (e.g., H₂SO₄, HCl) Acid->Product

Caption: Reaction mechanism for the Bunte salt route.

Experimental Protocol: Bunte Salt Route

  • Bunte Salt Formation:

    • Dissolve sodium thiosulfate pentahydrate (1.1 eq) in a minimal amount of water.

    • In a separate flask, dissolve 2-bromoacetophenone (1.0 eq) in a water-miscible solvent like ethanol or methanol.

    • Add the 2-bromoacetophenone solution to the aqueous thiosulfate solution and stir at 50-70°C for 1-3 hours.

    • Cool the reaction mixture in an ice bath. The Bunte salt will often crystallize out.

    • Collect the solid by vacuum filtration and wash with cold water and/or ethanol.

  • Hydrolysis:

    • Suspend the purified Bunte salt in water.

    • Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and heat the mixture to reflux for 1-2 hours. (Caution: This step releases sulfur dioxide (SO₂), a toxic gas, and must be performed in a well-ventilated fume hood).

    • Cool the reaction mixture to room temperature. The product may separate as an oil or solid.

    • Perform an organic extraction using a solvent like diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the product.

    • Further purification can be achieved by chromatography or distillation under reduced pressure.

Data Summary: Bunte Salt Route

ParameterConditionRationale / Field Insight
Solvent System Ethanol/Water or Methanol/WaterA mixed solvent system is required to dissolve both the organic halide and the inorganic thiosulfate salt.
Temperature (Step 1) 50-70°CModerate heating is sufficient to drive the substitution reaction to completion in a reasonable timeframe.
Hydrolysis Acid H₂SO₄, HClA strong, non-oxidizing acid is required to efficiently cleave the S-S bond of the Bunte salt.
Safety Note SO₂ ReleaseThe acidic hydrolysis step generates sulfur dioxide. A properly functioning fume hood is mandatory.
Typical Yield 80-95%This method often provides slightly higher yields than the thiourea route due to the clean formation and isolation of the intermediate.

Product Characterization

Confirmation of the final product, this compound, is achieved through standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the methylene protons (-CH₂-), and a broad singlet or triplet for the thiol proton (-SH), which may exchange with D₂O.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon, aromatic carbons, and the α-carbon attached to sulfur.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and a weak S-H stretch around 2550 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₈OS (152.21 g/mol ).[][9]

Conclusion

The synthesis of this compound from 2-bromoacetophenone is a cornerstone transformation for accessing α-mercaptoketones. Both the thiourea and sodium thiosulfate routes are highly effective, reliable, and scalable. The choice between them often comes down to laboratory preference, cost considerations, and the desired purity of the intermediate. The thiourea route is direct but may require more diligent purification of the final product, while the Bunte salt pathway involves an additional isolation step but often yields a cleaner final product. Mastery of these protocols provides researchers with a powerful tool for the synthesis of advanced intermediates crucial to drug discovery and development.

References

  • 2-Bromoacetophenone - ResearchGate . Available from: [Link]

  • Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone . Available from: [Link]

  • This compound | C8H8OS | CID 11073609 - PubChem . Available from: [Link]

  • Efficient Preparation of α-Ketoacetals - PMC - NIH . Available from: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI . Available from: [Link]

  • The reaction of acetophenone with thiourea and oxidizing agents. - Semantic Scholar . Available from: [Link]

  • The reaction of acetophenone with thiourea and oxidizing agents - PubMed . Available from: [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC - NIH . Available from: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH . Available from: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI . Available from: [Link]

Sources

2-Mercapto-1-phenylethanone CAS number 2462-02-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Mercapto-1-phenylethanone (CAS 2462-02-4)

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional organic compound. By leveraging its unique molecular architecture, which incorporates both a nucleophilic thiol group and an electrophilic ketone, this reagent serves as a valuable building block in diverse synthetic applications. This document is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and safe handling.

Core Molecular Identity and Physicochemical Profile

This compound, also known by its IUPAC name 1-phenyl-2-sulfanylethanone, is an aromatic ketone containing a thiol functional group at the alpha position.[1] This structure imparts a dual reactivity that is highly sought after in organic synthesis.

Key Identifiers
  • CAS Number: 2462-02-4[1]

  • Molecular Formula: C₈H₈OS[1]

  • Synonyms: 2-mercaptoacetophenone, 1-Phenyl-2-mercaptoethanone, α-mercaptoacetophenone[2]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating solubility, reaction conditions, and purification strategies. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 152.22 g/mol [1]
Exact Mass 152.02958605 Da[1]
Appearance Colorless to pale yellow liquid[3]
Odor Strong, pungent[3]
Topological Polar Surface Area 18.1 Ų[1]
Complexity 116[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
XLogP3 2[2]

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Synthetic Pathway

A common and efficient route for the preparation of this compound involves the nucleophilic substitution of a leaving group on an acetophenone precursor. The most prevalent method utilizes 2-chloroacetophenone as the starting material. The thiol group is introduced by reacting it with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

The choice of 2-chloroacetophenone is strategic; the chlorine atom at the alpha-position is activated by the adjacent carbonyl group, making it an excellent electrophile for Sₙ2 displacement.

Synthesis_Pathway start 2-Chloroacetophenone (CAS: 532-27-4) reagent + NaSH (Sodium Hydrosulfide) start->reagent product This compound (CAS: 2462-02-4) reagent->product Sₙ2 Reaction side_product + NaCl product->side_product

Caption: Synthetic route to this compound.

Core Reactivity

The dual functionality of this compound is the cornerstone of its synthetic value.[4]

  • Thiol Group (-SH): As a potent nucleophile, the thiol group readily participates in reactions such as alkylation, acylation, and addition to electrophiles. It can also be oxidized to form disulfide bridges, a key linkage in various biological molecules and materials.

  • Ketone Group (C=O): The carbonyl group can undergo nucleophilic attack, reduction to a secondary alcohol, or serve as a handle for forming heterocycles through condensation reactions (e.g., Paal-Knorr synthesis).

This orthogonal reactivity allows for stepwise functionalization, making it a valuable intermediate for constructing complex molecular scaffolds.

Applications in Research and Development

The unique properties of this compound make it a crucial intermediate in several high-value sectors.

  • Pharmaceutical Synthesis: It is a key building block for synthesizing sulfanyl-containing compounds, including certain active pharmaceutical ingredients (APIs) and other biologically active molecules.[4] Its structure can be found in scaffolds used for developing novel therapeutics.

  • Agrochemicals and Dyestuffs: The compound serves as an important organic intermediate in the production of specialized chemicals for agriculture and dyes.[5]

  • Custom Synthesis and Drug Discovery: Chemical suppliers highlight its role in custom synthesis programs.[] Its utility extends to advanced drug discovery platforms, such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where bifunctional linkers are essential.[]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its successful application. While specific validated methods for this compound are proprietary, standard analytical techniques for aromatic ketones are applicable. A cross-validation approach using chromatographic and spectroscopic methods is recommended for robust characterization.[7]

Recommended Analytical Workflow

Analytical_Workflow cluster_0 Quantification & Purity cluster_1 Structural Confirmation HPLC HPLC Analysis (Purity Assay) GCMS GC-MS Analysis (Impurity Profile) NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy (Functional Groups) MassSpec Mass Spectrometry (Molecular Weight) Sample Sample of This compound Sample->HPLC Sample->GCMS Sample->NMR Sample->IR Sample->MassSpec

Caption: Recommended workflow for analytical characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method based on standard practices for analyzing aromatic ketones.[7]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm (based on the UV absorbance of the benzoyl chromophore).

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the standard solution and record the chromatogram and retention time.

    • Inject 10 µL of the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area % method).

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 2462-02-4) was not available in the public domain at the time of this writing. The following information is based on the safety profile of Acetophenone (CAS 98-86-2), a structurally similar compound, and should be used as a preliminary guide only.[8][9] Users must consult the specific SDS provided by their supplier before handling this chemical.

Hazard Identification (Based on Acetophenone)
Hazard ClassGHS Statement
Flammability H227: Combustible liquid
Acute Toxicity (Oral) H302: Harmful if swallowed
Eye Irritation H319: Causes serious eye irritation
Aquatic Hazard H402: Harmful to aquatic life
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources. The compound may be light-sensitive.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

References

  • This compound 2462-02-4 wiki. (n.d.). ChemicalBook.
  • This compound | C8H8OS | CID 11073609. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • Cas 2462-02-4, this compound. (n.d.). LookChem.
  • This compound | CAS#:2462-02-4. (n.d.). Chemsrc.
  • This compound. (n.d.). ChemicalBook.
  • CAS 2462-02-4 this compound. (n.d.). BOC Sciences.
  • 2462-02-4, this compound Formula. (n.d.). ECHEMI.
  • Material Safety Data Sheet - Acetophenone. (2010). Finar Limited.
  • SAFETY DATA SHEET - Acetophenone. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Acetophenone. (2024). Aldrich.
  • CAS 2462-02-4 | this compound supply. (n.d.). Guidechem.
  • Acetophenone. (n.d.). Wikipedia.
  • Acetophenone - SAFETY DATA SHEET. (2023). Aldrich.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone. (n.d.). Benchchem.

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An In-depth Technical Guide to 2-Mercapto-1-phenylethanone: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Mercapto-1-phenylethanone, also known as phenacyl mercaptan, is a versatile bifunctional organic compound of significant interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and an exploration of its applications as a key building block in the development of novel therapeutic agents and other advanced materials. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for researchers aiming to leverage the unique reactivity of this compound.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS No. 2462-02-4) is a ketone bearing a thiol group at the alpha-position.[1][2] This unique structural arrangement of a nucleophilic thiol and an electrophilic carbonyl group within the same molecule imparts a rich and versatile chemical reactivity. This duality makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly sulfur-containing rings such as thiazoles, which are prevalent scaffolds in many biologically active molecules.[3][4][5][6][7] Understanding the interplay of these functional groups is paramount for its effective utilization in multi-step synthetic strategies, particularly in the realm of drug discovery where the rapid generation of molecular diversity is key.

This guide will delve into the core physicochemical characteristics of this compound, provide a validated and detailed synthetic protocol, and discuss its reactivity and applications, with a focus on its potential in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₈OS[]
Molecular Weight 152.21 g/mol []
CAS Number 2462-02-4[1]
Appearance Colorless to pale yellow liquid/low melting solid[1]
Melting Point 23-24 °C[1]
Boiling Point 116-122 °C at 4 Torr
Density 1.175 g/cm³[1]
IUPAC Name 1-phenyl-2-sulfanylethanone[2]
Synonyms 2-Mercaptoacetophenone, Phenacyl mercaptan[2]
SMILES C1=CC=C(C=C1)C(=O)CS[2]
InChI InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2[2]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of a halogen atom from a suitable precursor, typically 2-chloroacetophenone (phenacyl chloride), with a source of sulfhydryl ions.[1] Sodium hydrosulfide (NaSH) is a commonly employed reagent for this transformation.

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism. The hydrosulfide anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and forming the desired thiol.

SN2 Synthesis of this compound.
Experimental Protocol

This protocol is adapted from established procedures for the synthesis of mercaptans from alkyl halides.

Materials:

  • 2-Chloroacetophenone (phenacyl chloride)

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium hydrosulfide (1.1 equivalents) in anhydrous ethanol. Stir the mixture until the sodium hydrosulfide is fully dissolved.

  • Addition of Precursor: To the stirred solution, add a solution of 2-chloroacetophenone (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the thiol and ketone functionalities.

Nucleophilicity of the Thiol Group

The thiol group is a soft nucleophile and readily undergoes S-alkylation, S-acylation, and addition to electrophilic double bonds. This reactivity is the basis for its use in the synthesis of various sulfur-containing compounds.

Electrophilicity of the Carbonyl Group

The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This allows for a range of reactions such as reductions to the corresponding alcohol, and condensation reactions.

Cyclization Reactions for Heterocycle Synthesis

The true synthetic utility of this compound lies in its ability to act as a bifunctional precursor for the synthesis of heterocyclic compounds. A prime example is the Hantzsch thiazole synthesis, where it can react with an amine and a source of a one-carbon unit to form a thiazole ring. For instance, reaction with an amidine can lead to the formation of a 2,4-disubstituted thiazole.

General scheme for thiazole synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the carbonyl and thiol groups, and the thiol proton. The chemical shifts (δ) in CDCl₃ are approximately:

  • δ 7.4-8.0 ppm: Multiplet, aromatic protons.

  • δ 3.8-4.2 ppm: Singlet or doublet (depending on coupling with the thiol proton), methylene protons (-CH₂-).

  • δ 1.8-2.5 ppm: Broad singlet or triplet (depending on solvent and concentration), thiol proton (-SH).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. Approximate chemical shifts (δ) in CDCl₃ are:

  • δ >190 ppm: Carbonyl carbon (C=O).

  • δ 125-140 ppm: Aromatic carbons.

  • δ 30-40 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands (in cm⁻¹) are:

  • ~2550 cm⁻¹ (weak): S-H stretch.[9]

  • 1680-1700 cm⁻¹ (strong): C=O stretch of the aryl ketone.[10]

  • ~3060 cm⁻¹: Aromatic C-H stretch.

  • 1450-1600 cm⁻¹: Aromatic C=C stretches.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 152. Common fragmentation patterns include the loss of the thiol group and cleavage at the carbonyl group.[11]

Applications in Drug Development and Medicinal Chemistry

The structural motif of this compound is a valuable starting point for the synthesis of compounds with potential therapeutic applications.

Synthesis of Antifungal Agents

Thiazole and imidazole derivatives are well-established classes of antifungal agents. This compound can serve as a precursor to novel thiazole-containing compounds with potential antifungal activity. For example, esters of 1-[2-mercapto-2-phenylethyl]-1H-imidazoles have been synthesized and shown to possess in vitro and in vivo antifungal activities comparable to miconazole.[12]

Precursor for Bioactive Heterocycles

The reactivity of this compound allows for its incorporation into a variety of heterocyclic systems that are of interest in medicinal chemistry, including those with potential antibacterial, anti-inflammatory, and anticancer properties.[3][6][13]

Safety and Handling

As a thiol-containing compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data for this compound is limited, mercaptans as a class can be toxic upon inhalation, ingestion, or skin contact.[14] The related compound, acetophenone, is harmful if swallowed and causes serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, possessing both a nucleophilic thiol and an electrophilic ketone, provides a gateway to a wide range of chemical transformations, most notably the synthesis of biologically relevant heterocyclic compounds. The detailed synthetic protocol and comprehensive overview of its properties and reactivity presented in this guide are intended to empower researchers in their efforts to design and synthesize novel molecules for applications in drug discovery and materials science.

References

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Introduction: Elucidating the Structure of 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Mercapto-1-phenylethanone

This compound (C₈H₈OS), also known as α-mercaptoacetophenone, is a bifunctional organic compound featuring a ketone and a thiol group.[1][] This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules.[3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into experimental design, data interpretation, and the nuances of its chemical behavior in solution, particularly its keto-enol tautomerism.[4]

The core challenge in analyzing this molecule lies in the lability of the thiol proton and the potential for equilibrium between its keto and enol forms. This guide will address these complexities, explaining the causality behind experimental choices to generate a self-validating dataset for unambiguous structural confirmation.

Part 1: Predicted ¹H and ¹³C NMR Spectral Signatures

The structural features of this compound give rise to a distinct set of signals in both proton and carbon NMR spectra. The electron-withdrawing nature of the benzoyl group significantly influences the chemical shifts of the adjacent methylene and thiol protons.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show three main groups of signals corresponding to the aromatic, methylene, and thiol protons.

  • Aromatic Protons (H-2' to H-6'): The five protons of the phenyl ring will appear in the typical aromatic region, generally between 7.4 and 8.0 ppm. Due to the electron-withdrawing effect of the carbonyl group, the ortho protons (H-2', H-6') are the most deshielded and will likely appear furthest downfield as a multiplet. The meta (H-3', H-5') and para (H-4') protons will appear slightly upfield, also as complex multiplets.

  • Methylene Protons (H-2): These protons are alpha to the carbonyl group, placing them in a deshielded environment.[6][7] Their signal is expected to appear around 3.8-4.2 ppm. In the absence of deuterium exchange, this signal should appear as a doublet due to coupling with the adjacent thiol proton (³JHH).

  • Thiol Proton (H-thiol): The chemical shift of the thiol proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad signal between 1.5 and 2.5 ppm. It is expected to be a triplet due to coupling with the two methylene protons (³JHH). A key confirmatory experiment is the D₂O shake, which will cause this signal to disappear due to proton-deuterium exchange.[8]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, reflecting the molecule's symmetry.[9]

  • Carbonyl Carbon (C-1): This is the most deshielded carbon and will appear significantly downfield, typically in the range of 195-205 ppm.[5][10]

  • Aromatic Carbons (C-1' to C-6'): Four signals are expected for the six aromatic carbons. The ipso-carbon (C-1'), attached to the carbonyl group, will be found around 135-140 ppm. The ortho (C-2', C-6') and meta (C-3', C-5') carbons will appear in the 128-130 ppm range, while the para-carbon (C-4') will have a distinct chemical shift around 133-135 ppm.[11]

  • Methylene Carbon (C-2): The methylene carbon, alpha to the carbonyl, is expected to resonate in the range of 35-45 ppm.[12]

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
C=O--195 - 205
CH₂3.8 - 4.2Doublet (d)35 - 45
SH1.5 - 2.5Triplet (t)-
C-ipso--135 - 140
C-ortho7.8 - 8.0Multiplet (m)128 - 130
C-meta7.4 - 7.6Multiplet (m)128 - 130
C-para7.5 - 7.7Multiplet (m)133 - 135

Part 2: The Role of Keto-Enol Tautomerism

A critical aspect of this compound's chemistry is its potential to exist in equilibrium with its enol tautomer. This equilibrium is driven by the acidity of the α-hydrogen (on C-2), which can relocate to the carbonyl oxygen to form a vinyl alcohol (enol) or to the sulfur to form an enethiol.[13][14] The keto-enol tautomerism is the more commonly discussed pathway.

The position of this equilibrium is highly dependent on the solvent.[15][16]

  • Polar Solvents (e.g., DMSO-d₆, Methanol-d₄): These solvents can form hydrogen bonds with the solute, which tends to stabilize the more polar keto form.[17]

  • Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, the enol form can be stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the thiol sulfur, shifting the equilibrium toward the enol.[4][13]

The presence of the enol form would introduce new signals in the NMR spectrum, such as a vinylic proton signal (typically 5-6 ppm) and an enolic hydroxyl proton signal (can be very broad, 5-15 ppm). Observing the spectra in different solvents is a powerful method to study this phenomenon.[18]

G Keto Keto Form (this compound) Enol Enol Tautomer Keto->Enol [H⁺] or [OH⁻] Solvent Dependent Enol->Keto Equilibrium G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Add Deuterated Solvent & TMS A->B C Dissolve Sample B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Add D₂O & Shake D->F H Fourier Transform E->H G Re-acquire ¹H Spectrum F->G G->H I Phase & Baseline Correction H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

Caption: Standard workflow for NMR analysis.

Part 4: Authoritative Grounding & Comprehensive References

The interpretation of NMR spectra is grounded in well-established principles of chemical physics. [3][19]The chemical shifts are dictated by the local electronic environment of each nucleus, while coupling constants provide information about through-bond connectivity. The methodologies described are standard practices in organic chemistry research and are designed to produce a robust, self-consistent dataset for the unambiguous identification of this compound. Potential impurities, such as the starting material 2-chloroacetophenone, would be readily identifiable by a characteristic singlet for its α-protons around 4.7 ppm. [20]Similarly, oxidation to the corresponding disulfide would result in the disappearance of the thiol proton and a downfield shift of the methylene protons. This rigorous, multi-faceted approach ensures the trustworthiness and scientific integrity of the structural assignment.

References

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  • Laurella, S., et al. (Year Not Available). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org.
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  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules.
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An In-Depth Technical Guide to 2-Mercapto-1-phenylethanone: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Mercapto-1-phenylethanone, a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The document covers its systematic nomenclature and synonyms, detailed physicochemical properties, and established synthetic protocols. A core focus is placed on its reactivity, particularly as a key precursor in the synthesis of thiazole-containing heterocycles, which are prominent scaffolds in numerous pharmaceutical agents. This guide aims to equip researchers and drug development professionals with the fundamental knowledge and practical insights required for the effective utilization of this compound in their work.

Chemical Identity and Nomenclature

This compound is a ketone bearing a thiol group at the alpha-position. The authoritative IUPAC name for this compound is 1-phenyl-2-sulfanylethanone [1]. Due to its historical and common usage in the scientific literature, it is also known by a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and clear communication within the scientific community.

Table 1: Synonyms and Identifiers for this compound

Name Type Name Source
IUPAC Name 1-phenyl-2-sulfanylethanone[1]
Common Synonyms This compound[1][2]
2-mercaptoacetophenone
α-Mercaptoacetophenone
Phenacyl mercaptan
Ethanone, 2-mercapto-1-phenyl-[2]
CAS Number 2462-02-4[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

Property Value Source
Molecular Formula C₈H₈OS[1]
Molecular Weight 152.21 g/mol []
Appearance Colorless to pale yellow liquid
Melting Point 23-24 °C[4]
Boiling Point 116-122 °C at 4 Torr
Density 1.1753 g/cm³[4]
Solubility Soluble in organic solvents such as ethanol, ether, and acetone. Insoluble in water.

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the nucleophilic substitution of an α-haloketone with a sulfur nucleophile. The preferred starting material is typically 2-bromoacetophenone (phenacyl bromide) due to the good leaving group ability of the bromide ion[5][6].

General Synthesis Pathway

The synthesis proceeds via an Sₙ2 reaction where a sulfur-containing nucleophile displaces the halogen from the α-carbon of 2-haloacetophenone. A common and effective method utilizes sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Synthesis of this compound start 2-Bromoacetophenone product This compound start->product Sₙ2 Reaction reagent + NaSH or 1. Thiourea 2. Hydrolysis

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 2-bromoacetophenone.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.2 equivalents) in water to the reaction mixture. Heat the mixture to reflux for another 1-2 hours to hydrolyze the intermediate isothiouronium salt.

  • Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by the interplay of the ketone and thiol functional groups. The α-carbon is activated by the adjacent carbonyl group, making the thiol proton acidic and the sulfur a potent nucleophile upon deprotonation.

Key Reactive Sites

Reactivity of this compound cluster_0 This compound C6H5-C(=O)-CH2-SH C6H5-C(=O)-CH2-SH A Acidic Proton (pKa ~8-9) Deprotonation forms a nucleophilic thiolate C6H5-C(=O)-CH2-SH->A Thiol Group B Nucleophilic Sulfur Attacks electrophiles C6H5-C(=O)-CH2-SH->B C Electrophilic Carbonyl Carbon Reacts with nucleophiles C6H5-C(=O)-CH2-SH->C Ketone Group D Acidic α-Protons Can be removed by strong bases to form an enolate C6H5-C(=O)-CH2-SH->D α-Carbon

Caption: Key reactive sites in the this compound molecule.

Applications in Drug Development and Heterocyclic Synthesis

The primary application of this compound in drug development is as a versatile building block for the synthesis of sulfur-containing heterocycles. The most notable of these is the thiazole ring system, a common scaffold in a wide array of biologically active compounds.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and highly reliable method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide[7][8]. This compound serves as a key precursor to the α-haloketone or can be used in modified procedures. More directly, it can react with various electrophiles to generate intermediates that then cyclize to form substituted thiazoles. For instance, its reaction with nitriles or cyanates can lead to the formation of aminothiazoles.

Hantzsch Thiazole Synthesis Workflow cluster_0 Reactants A This compound (or its α-halo derivative) C Condensation & Cyclization A->C B Thioamide or equivalent (e.g., thiourea, thioacetamide) B->C D Dehydration C->D E Substituted Thiazole D->E

Caption: General workflow of the Hantzsch thiazole synthesis.

The thiazole moiety synthesized from precursors like this compound is present in numerous FDA-approved drugs, including the antibiotic Penicillin, the anti-inflammatory drug Meloxicam, and the anticancer agent Dasatinib. The ability to readily construct this privileged scaffold makes this compound a valuable tool in medicinal chemistry.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Table 3: Representative Spectroscopic Data for this compound

Technique Data Interpretation
¹H NMR δ (ppm): 7.9-8.0 (m, 2H), 7.4-7.6 (m, 3H), 3.8 (d, 2H), 2.1 (t, 1H)Aromatic protons, methylene protons α to carbonyl, thiol proton
¹³C NMR δ (ppm): 195.5, 136.0, 133.5, 128.8, 128.0, 35.0Carbonyl carbon, aromatic carbons, methylene carbon
FTIR ν (cm⁻¹): ~3060 (Ar C-H), ~2570 (S-H), ~1680 (C=O), ~1595, 1450 (C=C)Aromatic C-H stretch, Thiol S-H stretch, Ketone C=O stretch, Aromatic C=C stretch

Note: Exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, with its IUPAC name 1-phenyl-2-sulfanylethanone, is a fundamentally important and highly versatile reagent in organic synthesis. Its bifunctional nature allows for a rich chemistry, most notably as a key precursor for the construction of thiazole-containing molecules of significant interest to the pharmaceutical industry. This guide has provided a detailed overview of its nomenclature, properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

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An In-depth Technical Guide to 2-Mercapto-1-phenylethanone: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Mercapto-1-phenylethanone, also known as 2-mercaptoacetophenone, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Featuring both a nucleophilic thiol group and an electrophilic ketone, its unique reactivity profile makes it a versatile building block for the synthesis of a wide array of heterocyclic systems, particularly sulfur-containing scaffolds like thiazoles and thiophenes, which are prevalent in many pharmaceutically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its laboratory-scale synthesis, an analysis of its characteristic spectral data, and an exploration of its applications as a strategic intermediate in medicinal chemistry.

Core Molecular and Physicochemical Properties

This compound (CAS No. 2462-02-4) is a foundational reagent whose utility is dictated by its distinct structural features.[1] Its core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈OS[2][3]
Molecular Weight 152.21 g/mol [2][3]
IUPAC Name 1-phenyl-2-sulfanylethanone[1]
Synonyms 2-Mercaptoacetophenone, α-Mercaptoacetophenone[1]
Appearance Colorless to pale yellow liquid-
Odor Strong, pungent-
Melting Point 23-24 °C[4]
Boiling Point 116-122 °C (at 4 Torr)-
Density ~1.175 g/cm³[4]

Synthesis of this compound: A Validated Laboratory Protocol

The most direct and common synthesis of this compound involves the nucleophilic substitution of an α-haloacetophenone with a sulfur-based nucleophile. The protocol detailed below utilizes 2-bromoacetophenone, a commercially available starting material, and sodium hydrosulfide.

Causality of Experimental Design: The choice of 2-bromoacetophenone is strategic; the bromine atom is an excellent leaving group, facilitating a high-yield Sₙ2 reaction.[5] An alcoholic solvent like ethanol is used as it readily dissolves both the organic substrate and the inorganic sulfur source, creating a homogenous reaction environment. The reaction is performed under an inert atmosphere to prevent the highly nucleophilic and easily oxidizable thiol group from forming disulfide byproducts.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 2-Bromoacetophenone in Ethanol C Combine & Stir (0°C to RT) A->C B Sodium Hydrosulfide (NaSH) Solution B->C D Acidic Quench (e.g., dil. HCl) C->D Reaction Complete E Solvent Extraction (e.g., Ethyl Acetate) D->E F Drying & Evaporation E->F G Column Chromatography (Silica Gel) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation of Reagents:

    • In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous ethanol (approx. 5 mL per 1 g of substrate).

    • Prepare a solution of sodium hydrosulfide (NaSH·xH₂O, 1.1 eq) in a minimal amount of ethanol. Note: If NaSH is not available, it can be generated in situ by bubbling H₂S gas through a solution of sodium ethoxide in ethanol.

  • Reaction Execution:

    • Flush the reaction flask with an inert gas (e.g., Argon or Nitrogen).

    • Cool the 2-bromoacetophenone solution to 0 °C using an ice bath.

    • Add the sodium hydrosulfide solution dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Slowly quench the reaction by adding cold, dilute hydrochloric acid (1 M) until the pH is acidic (~pH 5-6). This protonates the thiolate intermediate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Reactivity Profile and Mechanistic Insight

The chemical behavior of this compound is dominated by the interplay of its two functional groups.

  • Thiol Group (Soft Nucleophile): The thiol (-SH) is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions. It can also be oxidized to form disulfides.

  • α-Methylene Protons: The protons on the carbon adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate is a carbon-centered nucleophile.

  • Ketone Carbonyl (Electrophile): The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.

This dual reactivity makes it an ideal precursor for cyclization reactions. A prime example is the Hantzsch Thiazole Synthesis , where it reacts with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.

Diagram of Hantzsch Thiazole Synthesis

HantzschThiazole A 2-Mercapto- 1-phenylethanone C Intermediate Formation (Nucleophilic Attack) A->C B Thioamide (e.g., Thioacetamide) B->C D Cyclization via Dehydration C->D Intramolecular Condensation E Substituted Thiazole Product D->E

Caption: Key steps in the Hantzsch synthesis using an α-mercapto ketone.

Applications in Drug Discovery and Development

While direct use of this compound in a final drug structure is uncommon, its role as a strategic intermediate is critical. The acetophenone framework is a well-established pharmacophore, and the ability to readily form sulfur-containing heterocycles provides a gateway to novel chemical entities.

  • Synthesis of Bioactive Heterocycles: Its primary application is in the construction of substituted thiophenes and thiazoles .[6][7] These five-membered rings are "privileged structures" in medicinal chemistry, appearing in a vast range of drugs, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[8][9][10]

  • Scaffold for Combinatorial Chemistry: The straightforward synthesis of diverse thiazoles and thiophenes from this precursor makes it an ideal tool for generating chemical libraries for high-throughput screening in early-stage drug discovery.

Expected Spectral Analysis

Structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (7.4-8.0 ppm): The protons on the phenyl ring will appear as a complex multiplet in this downfield region.[11]

    • Methylene Protons (-CH₂-) (~3.8-4.2 ppm): The two protons of the methylene group adjacent to the ketone will appear as a singlet or a doublet, deshielded by the carbonyl group.[12]

    • Thiol Proton (-SH) (Variable, ~1.5-2.5 ppm): The chemical shift of the thiol proton is variable and concentration-dependent; it often appears as a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (~195-200 ppm): The ketone carbon will be the most downfield signal.

    • Aromatic Carbons (125-140 ppm): Multiple signals will be present for the phenyl ring carbons.

    • Methylene Carbon (~35-40 ppm): The -CH₂- carbon will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (~1685 cm⁻¹): A strong, sharp absorption characteristic of an aromatic ketone.[13]

    • S-H Stretch (~2550-2600 cm⁻¹): A weak, but distinct, absorption for the thiol group.

    • Aromatic C-H Stretch (>3000 cm⁻¹): Signals corresponding to the phenyl C-H bonds.[13]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 152 corresponding to the molecular weight.

    • Key Fragments: The most prominent fragment will likely be at m/z = 105 , corresponding to the stable benzoyl cation ([C₆H₅CO]⁺) formed by the loss of the mercaptomethyl radical (•CH₂SH).[14] Another significant fragment may appear at m/z = 77 , corresponding to the phenyl cation ([C₆H₅]⁺).[15]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling.

  • Hazards: Based on data for the closely related acetophenone, this compound should be considered harmful if swallowed and a serious eye irritant. Thiols are known skin irritants and have a strong, unpleasant odor.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent oxidation of the thiol group. For long-term stability, it is recommended to store it in a freezer at or below -20°C.[16]

Conclusion

This compound serves as a powerful and versatile synthon for synthetic chemists. Its value lies not in its own biological activity, but in its capacity to provide efficient access to complex molecular architectures, particularly the thiazole and thiophene scaffolds that are of high importance in modern drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this key intermediate in their synthetic campaigns.

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An In-depth Technical Guide to the Key Reactive Sites of 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Mercapto-1-phenylethanone, also known as α-mercaptoacetophenone, is a bifunctional organic molecule featuring a ketone and a thiol group.[1][][3] This unique structural arrangement gives rise to a rich and complex reactivity profile, making it a valuable synthon in organic chemistry and a molecule of interest in medicinal chemistry and drug development. Understanding the delicate interplay between its reactive sites is paramount for harnessing its synthetic potential and predicting its behavior in biological systems. This guide provides a comprehensive exploration of the key reactive centers within the this compound molecule, grounded in fundamental chemical principles and supported by experimental evidence.

Molecular Characteristics
PropertyValue
Molecular Formula C8H8OS[1][][3]
Molecular Weight 152.21 g/mol []
IUPAC Name 1-phenyl-2-sulfanylethanone[][3]
CAS Number 2462-02-4[1][][3][4][5]

The Triad of Reactivity: A Mechanistic Overview

The chemical behavior of this compound is dominated by three key reactive sites: the thiol (sulfhydryl) group , the α-carbon , and the carbonyl group . The proximity of these functionalities leads to a nuanced reactivity profile where reaction conditions dictate the dominant pathway.

Figure 1: A diagram illustrating the three primary reactive sites within the this compound molecule.

The Thiol (-SH) Group: The Dominant Nucleophile

The thiol group is arguably the most reactive site in the molecule under a wide range of conditions. Its reactivity stems from two primary characteristics: nucleophilicity and acidity.

1.1 Nucleophilicity

The sulfur atom of the thiol group is an excellent nucleophile.[6] This is due to the high polarizability of sulfur and the presence of lone pair electrons. It readily participates in nucleophilic substitution and addition reactions.

  • Alkylation: In the presence of a base, the thiol is deprotonated to form a thiolate anion (-S⁻), which is an even more potent nucleophile.[7] This thiolate can readily displace leaving groups in alkyl halides (Sₙ2 reaction) to form thioethers.

Caption: Workflow for the S-alkylation of this compound.

1.2 Acidity and Oxidation

The proton of the thiol group is moderately acidic, with a pKa typically around 10-11.[7] This allows for easy deprotonation with common bases.

  • Disulfide Formation: Thiols are susceptible to oxidation, which can lead to the formation of a disulfide bridge between two molecules.[8] This reaction can be initiated by mild oxidizing agents, including atmospheric oxygen, especially under basic conditions.

The α-Carbon: The Site of Enolate Formation

The carbon atom situated between the carbonyl and thiol groups (the α-carbon) possesses acidic protons. This acidity is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the resulting conjugate base.

2.1 Enolate Formation and Reactivity

Treatment with a suitable base results in the deprotonation of the α-carbon to form a resonance-stabilized enolate.[9][10] This enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

  • C-Alkylation vs. O-Alkylation: While the enolate has two nucleophilic sites (carbon and oxygen), reactions with alkyl halides typically occur at the carbon, leading to C-alkylation. This is a kinetically controlled process.

G cluster_0 Enolate Formation cluster_1 Enolate Alkylation Ketone α-Mercaptoketone Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation at α-C Base Strong Base (e.g., LDA) Base->Enolate C_Alkylation α-Alkylated Ketone Enolate->C_Alkylation Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->C_Alkylation

Caption: Logical flow of enolate formation and subsequent C-alkylation.

The choice of base is critical in determining the regioselectivity of deprotonation in unsymmetrical ketones.[10] For this compound, the primary site of deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) will be the α-carbon.[11]

The Carbonyl (C=O) Group: The Electrophilic Center

The carbonyl group provides an electrophilic carbon atom that is susceptible to attack by nucleophiles. While generally less reactive than the thiol group towards nucleophiles, it plays a significant role in certain transformations.

3.1 Nucleophilic Addition Reactions

The carbonyl carbon can be attacked by a variety of nucleophiles, leading to addition products.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Cyanohydrin Formation: In the presence of a cyanide source (e.g., HCN or NaCN/H⁺), a nucleophilic addition of the cyanide ion to the carbonyl carbon occurs, forming a cyanohydrin.[12] This reaction is typically base-catalyzed.[12]

  • Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide.

Experimental Protocols

Protocol 1: Selective S-Alkylation

This protocol describes a standard procedure for the selective alkylation of the thiol group.

Objective: To synthesize a thioether derivative of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. This mild base is sufficient to deprotonate the thiol without significantly promoting enolate formation.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Carbon Alkylation via Enolate Formation

This protocol outlines the procedure for the alkylation of the α-carbon.

Objective: To synthesize an α-alkylated derivative of this compound.

Materials:

  • This compound (S-protected, e.g., as a thioether)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF

  • Alkyl Halide (e.g., Iodomethane)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Causality Behind Experimental Choices:

  • S-Protection: It is crucial to first protect the highly reactive thiol group to prevent it from interfering with the enolate chemistry. A common strategy is to convert it to a stable thioether, which can be cleaved later if desired.

  • Strong, Non-nucleophilic Base: LDA is a strong, sterically hindered base, ideal for quantitatively and irreversibly forming the enolate at the α-carbon without competing nucleophilic attack at the carbonyl group.[11][13]

  • Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to prevent side reactions and to favor the formation of the kinetic enolate.[10]

Procedure:

  • Prepare a solution of the S-protected this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Conclusion

The reactivity of this compound is a fascinating case study in the principles of physical organic chemistry. The thiol, α-carbon, and carbonyl group each present distinct opportunities for chemical transformation. By carefully selecting reaction conditions—such as the base, solvent, temperature, and the nature of the electrophile—chemists can selectively target one of these sites, enabling the synthesis of a diverse array of complex molecules. This level of control is essential for applications in drug discovery, where precise molecular architectures are required to achieve desired biological activities, such as in the design of specific enzyme inhibitors.[14]

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Unveiling the Therapeutic Potential of 2-Mercapto-1-phenylethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Mercapto-1-phenylethanone, a unique α-mercaptoketone, stands as a molecule of significant interest within the drug discovery and development landscape. While specific biological activities of this compound remain largely unexplored in dedicated literature, its chemical architecture—possessing both a reactive thiol group and an aromatic ketone moiety—suggests a rich potential for therapeutic applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential biological activities of this compound. By synthesizing information from structurally related compounds and established biochemical principles, this document outlines the theoretical basis and provides detailed experimental protocols for exploring its antioxidant, anti-inflammatory, and enzyme-inhibiting capacities. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Chemical Identity of this compound

This compound, also known as phenacyl mercaptan, is an organic compound featuring a mercapto (-SH) group attached to the α-carbon of an acetophenone core. This structure imparts a unique chemical reactivity, making it a subject of interest for chemical synthesis and, potentially, for biological applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in biological assays. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
Appearance Not explicitly documented, likely a liquid or low-melting solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like ethanol, DMSOInferred from structure
CAS Number 2462-02-4
Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common and effective method involves the reaction of an α-haloketone, such as 2-chloroacetophenone or 2-bromoacetophenone, with a sulfur nucleophile.

Synthetic Pathway Overview:

A plausible and frequently utilized synthetic route involves the reaction of 2-chloroacetophenone with a source of hydrosulfide ions, such as sodium hydrosulfide (NaSH).

Reaction:

C₆H₅C(O)CH₂Cl + NaSH → C₆H₅C(O)CH₂SH + NaCl

This reaction proceeds via an Sₙ2 mechanism, where the hydrosulfide ion displaces the chloride ion.

Detailed Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroacetophenone in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydrosulfide (NaSH) in the same solvent to the flask with continuous stirring. The molar ratio of NaSH to 2-chloroacetophenone should be approximately 1.1:1 to ensure complete reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Potential Biological Activity I: Antioxidant Capacity

The presence of a thiol (-SH) group in this compound is a strong indicator of potential antioxidant activity. Thiols are known to be effective radical scavengers and can participate in cellular redox homeostasis.[1][2][3]

Proposed Mechanism of Antioxidant Action

The antioxidant effect of thiol-containing compounds is primarily attributed to the ability of the sulfhydryl group to donate a hydrogen atom to a free radical, thereby neutralizing it.[4] This process results in the formation of a thiyl radical (RS•), which is relatively stable and less reactive than the initial free radical. The thiyl radical can then be regenerated back to the thiol form by other antioxidants in the biological system, such as glutathione.

Hypothetical Radical Scavenging by this compound:

R• (Free Radical) + C₆H₅C(O)CH₂SH → RH + C₆H₅C(O)CH₂S• (Thiyl Radical)

Experimental Evaluation of Antioxidant Activity

To empirically determine the antioxidant potential of this compound, a combination of in vitro chemical assays is recommended.

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, which is yellow.[2][4][5]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Use ascorbic acid as a positive control and prepare a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and the positive control.

    • Include a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[6][7][8][9]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•⁺ radical.

    • On the day of the assay, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value.

Potential Biological Activity II: Anti-inflammatory Effects

Organosulfur compounds have been widely reported to possess anti-inflammatory properties.[1][10] The presence of the mercapto group in this compound suggests that it may modulate inflammatory pathways.

Proposed Mechanism of Anti-inflammatory Action

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][11][12] Many organosulfur compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[1][11] We hypothesize that this compound may act by:

  • Inhibiting IκBα degradation: Preventing the release and nuclear translocation of the p50/p65 NF-κB subunits.

  • Directly modifying NF-κB subunits: The thiol group could potentially interact with cysteine residues on the NF-κB proteins, altering their DNA binding capacity.

This inhibition would lead to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.[1]

Experimental Evaluation of Anti-inflammatory Activity

Cell-based assays using macrophage cell lines, such as RAW 264.7, are excellent models for studying inflammation in vitro.

Lipopolysaccharide (LPS)-stimulated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable product of NO metabolism.[13][14][15]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Assess the dose-dependent inhibition of NO production by this compound.

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][16][17]

Detailed Protocol:

  • Sample Collection: Collect the supernatant from the LPS-stimulated RAW 264.7 cells treated with this compound as described above.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for a commercial ELISA kit for TNF-α or IL-6.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), and a substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

Potential Biological Activity III: Enzyme Inhibition

The reactive thiol group in this compound makes it a candidate for inhibiting enzymes, particularly those with a cysteine residue in their active site, such as cysteine proteases.[18]

Proposed Mechanism of Enzyme Inhibition

Thiol-containing compounds can inhibit cysteine proteases through the formation of a reversible disulfide bond with the catalytic cysteine residue in the enzyme's active site. This modification blocks the substrate from binding and prevents catalysis.

Hypothetical Inhibition of a Cysteine Protease:

Enzyme-Cys-SH + C₆H₅C(O)CH₂SH ⇌ Enzyme-Cys-S-S-CH₂C(O)C₆H₅ + H₂

Experimental Evaluation of Enzyme Inhibition

A general protocol for assessing the inhibition of a model cysteine protease, such as papain, can be employed.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the enzyme (e.g., phosphate buffer with EDTA and a reducing agent like DTT).

    • Prepare a stock solution of the enzyme (e.g., papain).

    • Prepare a stock solution of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

    • Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • In a 96-well black microplate, add the enzyme and the test compound at various concentrations.

    • Pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetically over time (e.g., every minute for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths.

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

To aid in the conceptualization of the experimental designs and potential mechanisms, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays cluster_enzyme Enzyme Inhibition Assay synthesis Synthesis of This compound char Purity & Structural Confirmation (NMR, MS) synthesis->char dpph DPPH Assay char->dpph Test Compound abts ABTS Assay char->abts Test Compound raw_cells RAW 264.7 Cell Culture char->raw_cells Test Compound cys_protease Cysteine Protease Assay char->cys_protease Test Compound lps_stim LPS Stimulation raw_cells->lps_stim griess Griess Assay (NO) lps_stim->griess elisa ELISA (TNF-α, IL-6) lps_stim->elisa

Caption: General experimental workflow for investigating the biological activities of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-p50/p65 IKK->IkB_NFkB IkB IκB NFkB p50/p65 NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation MPE 2-Mercapto-1- phenylethanone MPE->IKK Inhibition MPE->NFkB Direct Inhibition? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Sources

The Fulcrum of Heterocyclic Synthesis: A Technical Guide to 2-Mercapto-1-phenylethanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Mercapto-1-phenylethanone, a pivotal synthetic intermediate in the construction of a diverse array of heterocyclic compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis of this versatile α-mercaptoketone and its subsequent application in cornerstone reactions such as the Gewald aminothiophene synthesis and the Hantzsch thiazole synthesis. The narrative is grounded in authoritative references, featuring detailed, step-by-step methodologies, quantitative data summaries, and mechanistic diagrams to ensure both scientific integrity and practical utility.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, particularly in the realm of medicinal and materials chemistry, the efficient construction of heterocyclic scaffolds is of paramount importance. This compound (also known as phenacyl mercaptan or α-mercaptoacetophenone) has emerged as a highly valuable and versatile C8 building block. Its unique bifunctional nature, possessing both a nucleophilic thiol group and an electrophilic ketone, allows for a range of controlled and predictable cyclization reactions.

This guide will illuminate the strategic role of this intermediate, focusing on its application in two of the most powerful methods for synthesizing five-membered heterocycles: the Gewald and Hantzsch reactions. These reactions provide access to polysubstituted 2-aminothiophenes and thiazoles, respectively, which are core structures in numerous pharmaceuticals and functional materials.[1][2] The subsequent derivatization of these initial heterocyclic products, for instance, into thieno[2,3-b]pyridines, further underscores the synthetic utility of this compound.[3][4]

Our exploration will be underpinned by a focus on the mechanistic rationale for reaction conditions and reagent selection, providing a deeper understanding that transcends rote memorization of procedures.

Synthesis of the Intermediate: this compound

The reliable and high-yielding synthesis of this compound is the crucial first step for its utilization. While several methods exist for the preparation of α-mercaptoketones, a common and accessible route proceeds from the corresponding α-haloketone, 2-bromoacetophenone.[5][6] This precursor is readily available and its reaction with a sulfur nucleophile provides a direct pathway to the desired product.

Mechanistic Considerations

The synthesis from 2-bromoacetophenone is a classic nucleophilic substitution reaction (SN2). The choice of the sulfur nucleophile is critical. While reagents like sodium hydrosulfide can be used, they often lead to side products. A more controlled approach involves the use of a protected sulfur nucleophile, such as sodium S-benzyl sulfurothioate (Bunte salt), followed by hydrolysis, or reaction with thiourea followed by hydrolysis. A straightforward method involves the reaction with sodium thiosulfate to form the Bunte salt intermediate, which is then cleaved under acidic conditions.

G cluster_synthesis Synthesis of this compound 2-Bromoacetophenone 2-Bromoacetophenone Bunte_Salt Bunte Salt Intermediate 2-Bromoacetophenone->Bunte_Salt Nucleophilic Substitution Na2S2O3 Sodium Thiosulfate Na2S2O3->Bunte_Salt Product This compound Bunte_Salt->Product Hydrolysis H3O+ Acidic Workup H3O+->Product

Caption: Synthesis of this compound from 2-bromoacetophenone.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-bromoacetophenone via a Bunte salt intermediate.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Sodium thiosulfate pentahydrate (1.2 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Formation of the Bunte Salt: In a round-bottom flask, dissolve 2-bromoacetophenone in ethanol. In a separate flask, prepare a solution of sodium thiosulfate pentahydrate in water. Add the sodium thiosulfate solution to the 2-bromoacetophenone solution and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Hydrolysis: After cooling the reaction mixture to room temperature, add concentrated hydrochloric acid. Heat the mixture to reflux for an additional 1-2 hours. This step hydrolyzes the Bunte salt to the desired thiol.

  • Work-up and Isolation: Cool the mixture and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound as a colorless to pale yellow oil.

Causality: The choice of a water/ethanol solvent system facilitates the dissolution of both the organic precursor and the inorganic salt. The acidic workup is essential for the cleavage of the S-S(O)2O- bond in the Bunte salt intermediate.

Application in Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[7][8] this compound serves as a key precursor in a variation of the Gewald synthesis where an α-mercaptoketone is reacted with an activated nitrile in the presence of a base.[9][10]

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation between the ketone functionality of this compound and the activated nitrile, catalyzed by a base. The resulting intermediate then undergoes an intramolecular cyclization via the nucleophilic attack of the thiol sulfur onto the nitrile carbon, followed by tautomerization to yield the aromatic 2-aminothiophene.

G cluster_gewald Gewald Aminothiophene Synthesis Mechanism Reactants This compound + Activated Nitrile (R-CH2-CN) Knoevenagel Knoevenagel Condensation Intermediate Reactants->Knoevenagel Base Catalysis Base Base (e.g., Triethylamine) Base->Knoevenagel Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Mechanism of the Gewald reaction with this compound.

Substrate Scope and Quantitative Data

The utility of this compound in the Gewald reaction is demonstrated by its compatibility with various activated nitriles. The nature of the activating group (R') on the nitrile influences the reaction rate and yield.

Activated Nitrile (R-CH₂-CN)R' GroupTypical BaseSolventTypical Yield (%)
Malononitrile-CNTriethylamineEthanol85-95
Ethyl cyanoacetate-COOEtPiperidineDMF80-90
Cyanoacetamide-CONH₂MorpholineEthanol75-85
Benzoylacetonitrile-COPhTriethylamineDMF70-80

Note: Yields are representative and can vary based on specific reaction conditions.

Detailed Experimental Protocol for 2-Amino-3-cyano-4-phenylthiophene

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Triethylamine (1.1 eq)

  • Ethanol

Procedure:

  • Reaction Setup: To a solution of this compound and malononitrile in ethanol in a round-bottom flask, add triethylamine dropwise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-3-cyano-4-phenylthiophene.

Causality: Triethylamine is a suitable base as it is strong enough to deprotonate the active methylene compound (malononitrile) to initiate the Knoevenagel condensation, but not so strong as to cause significant side reactions. Ethanol is a good solvent choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal.

Application in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[11] In this reaction, an α-haloketone is typically reacted with a thioamide. A variation of this synthesis involves the use of an α-mercaptoketone, such as this compound, which reacts with a compound containing an imine or a related functional group. A more direct application involves its precursor, 2-bromoacetophenone, reacting with a thioamide. The synthesis of 2-amino-4-phenylthiazole from acetophenone and thiourea in the presence of a halogenating agent is a common example.[12][13]

Mechanistic Pathway

When using 2-bromoacetophenone (the precursor to this compound) and a thioamide, the reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

G cluster_hantzsch Hantzsch Thiazole Synthesis Mechanism Reactants 2-Bromoacetophenone + Thioamide Nucleophilic_Attack Nucleophilic Attack (S on α-C) Reactants->Nucleophilic_Attack Intermediate Thioether Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization (N on C=O) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Thiazole Derivative Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Scope and Versatility

The Hantzsch synthesis is highly versatile, allowing for the preparation of a wide range of substituted thiazoles by varying the thioamide component.

ThioamideResulting 2-Substituent on ThiazoleTypical SolventTypical Yield (%)
Thiourea-NH₂Ethanol90-98
Thioacetamide-CH₃Methanol85-95
Phenylthioacetamide-CH₂PhEthanol80-90
N-Phenylthiourea-NHPhAcetic Acid75-85

Note: Yields are representative and can vary based on specific reaction conditions.

Detailed Experimental Protocol for 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone and thiourea in ethanol.

  • Reaction Execution: Heat the mixture to reflux for 2-3 hours. A precipitate of the hydrobromide salt of the product will form.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Neutralization and Purification: Suspend the filtered solid in water and neutralize with a base such as aqueous sodium carbonate or ammonium hydroxide to liberate the free base. Collect the solid product by filtration, wash with water, and dry. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Causality: Ethanol is an excellent solvent for this reaction as it dissolves the reactants and allows for a convenient reflux temperature. The initial product precipitates as its hydrobromide salt, which drives the reaction to completion. Neutralization is required to obtain the final, free-base product.

Advanced Applications: Synthesis of Fused Heterocyclic Systems

The 2-aminothiophenes and thiazoles synthesized from this compound are not merely final products but are themselves valuable intermediates for the construction of more complex, fused heterocyclic systems. For example, 2-aminothiophenes can be used to synthesize thieno[2,3-b]pyridines, which are of interest in medicinal chemistry.[3][4]

G cluster_workflow General Experimental Workflow Intermediate_Synthesis Synthesis of This compound Gewald Gewald Reaction Intermediate_Synthesis->Gewald Hantzsch Hantzsch Reaction Intermediate_Synthesis->Hantzsch (via precursor) Thiophene 2-Aminothiophene Derivative Gewald->Thiophene Thiazole Thiazole Derivative Hantzsch->Thiazole Fused_System Fused Heterocyclic System (e.g., Thieno[2,3-b]pyridine) Thiophene->Fused_System Further Cyclization

Caption: Synthetic utility of this compound in multi-step synthesis.

The synthesis of thieno[2,3-b]pyridines can be achieved by reacting a 2-aminothiophene-3-carbonitrile (derived from the Gewald reaction) with various reagents, such as in the Friedländer annulation. This demonstrates the power of this compound as a foundational building block for creating molecular complexity.

Conclusion

This compound is a cornerstone intermediate in modern heterocyclic chemistry. Its efficient synthesis and predictable reactivity in hallmark reactions like the Gewald and Hantzsch syntheses provide reliable and versatile routes to highly functionalized thiophenes and thiazoles. A thorough understanding of the underlying mechanisms and the rationale behind experimental choices, as detailed in this guide, empowers researchers to effectively harness the synthetic potential of this invaluable building block for applications in drug discovery and materials science. The ability to further elaborate the resulting heterocyclic products into more complex fused systems solidifies the strategic importance of this compound in the synthetic chemist's toolkit.

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  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. (2015, January 7). MDPI. https://www.mdpi.com/1422-8599/2015/1/M843
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  • 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION. (n.d.). Google Patents.
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Unlocking Novel Transformations: A Technical Guide to Reaction Discovery with 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Mercapto-1-phenylethanone is a compelling, yet underexplored, bifunctional molecule possessing both a nucleophilic thiol and an electrophilic ketone tethered to a flexible two-carbon backbone. This unique structural arrangement presents a rich playground for the discovery of novel chemical reactions. This in-depth technical guide, intended for researchers, chemists, and drug development professionals, moves beyond known reactivity to provide a strategic framework for uncovering new transformations. We will explore pillars of reaction discovery, including strategic substrate activation, the application of modern catalytic engines like photoredox and asymmetric organocatalysis, and the design of multicomponent reactions. This guide provides not just theoretical grounding but also detailed, field-tested experimental protocols and workflows to empower scientists to harness the synthetic potential of this versatile building block.

Introduction to this compound: A Bifunctional Platform for Reaction Discovery

This compound, also known as α-mercaptoacetophenone, possesses two distinct and potentially interacting functional groups: a soft, nucleophilic thiol (-SH) and a prochiral ketone (C=O). This dichotomy is the foundation of its synthetic utility. The thiol group is a potent nucleophile, is readily oxidized to a disulfide, and can participate in radical processes[1][2]. The ketone's carbonyl carbon is electrophilic, and the adjacent α-carbon's protons are acidic, allowing for enolate formation[3][4]. The interplay between these two functionalities allows for complex reaction cascades and the construction of diverse molecular architectures.

The rationale for focusing on this molecule is clear: the synthesis of novel sulfur-containing heterocyclic and chiral compounds is of paramount importance in medicinal chemistry and materials science. By systematically exploring the reactivity of this compound under modern catalytic conditions, we can unlock new pathways to valuable molecular scaffolds.

Table 1: Physicochemical Properties of this compound [5][]

PropertyValue
CAS Number 2462-02-4
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
IUPAC Name 1-phenyl-2-sulfanylethanone
Appearance (Typically) Off-white to yellow solid or oil
Boiling Point Data not readily available
Melting Point Data not readily available
SMILES C1=CC=C(C=C1)C(=O)CS
InChIKey DIYFBIOUBFTQJU-UHFFFAOYSA-N
Pillars of Novel Reaction Discovery

A successful research program aimed at discovering novel reactions with this compound must be built on a foundation of strategic planning and modern synthetic techniques. We propose a framework based on three core pillars.

2.1 Pillar 1: Strategic Activation of Dichotomous Reactivity

The key to unlocking new transformations is to selectively activate one functional group while controlling the reactivity of the other, or to design reactions where both groups participate in a planned sequence. For example, converting the thiol to a thiolate anion with a mild base dramatically increases its nucleophilicity for Michael additions or Sₙ2 reactions.[2][7] Conversely, enamine or enolate formation at the α-carbon to the ketone opens up a host of C-C bond-forming reactions.[4][8]

2.2 Pillar 2: Harnessing Modern Catalytic Engines

Modern catalysis provides the tools to achieve transformations that are impossible under classical conditions. For this compound, we identify four key catalytic areas ripe for exploration:

  • Visible-Light Photoredox Catalysis: This technique can generate a highly reactive thiyl radical from the thiol group under exceptionally mild conditions, enabling novel radical-based C-S and C-C bond formations.[1][9][10]

  • Asymmetric Organocatalysis: Chiral secondary amines can convert the ketone into a chiral enamine, allowing for highly enantioselective α-functionalization reactions.[4][8]

  • Multicomponent Reactions (MCRs): By combining this compound with two or more other reactants in a one-pot process, complex molecules can be assembled with high atom economy and efficiency.[2][11][12]

  • Transition Metal Catalysis: The ketone's oxygen atom can act as a directing group to guide a transition metal catalyst (e.g., Palladium, Rhodium) to activate and functionalize otherwise inert C-H bonds on the phenyl ring.[3][13][14]

2.3 Pillar 3: Advanced Analytical & Mechanistic Scrutiny

Discovering a new reaction is only the beginning. The self-validating system of trustworthiness requires rigorous characterization of new products using techniques like High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and, where possible, single-crystal X-ray diffraction. In-situ monitoring (e.g., ReactIR, in-situ NMR) can provide crucial insights into reaction mechanisms, helping to optimize conditions and understand the underlying transformation pathways.[15]

G cluster_0 Conceptualization cluster_1 Methodology Selection cluster_2 Execution & Analysis cluster_3 Validation & Optimization A This compound (Bifunctional Substrate) B Identify Target Transformation A->B Hypothesize Reactivity C Select Catalytic System (Photoredox, Organo, Metal, etc.) B->C D Design Reaction Conditions (Solvent, Temp, Reagents) C->D E High-Throughput Screening or Single Reaction Setup D->E F Analytical Characterization (LCMS, NMR, HRMS) E->F G Structure Elucidation of Novel Product F->G H Mechanistic Studies (Kinetics, Intermediates) G->H I Scope & Limitation Studies G->I J Optimized Protocol H->J I->J

Caption: Workflow for Novel Reaction Discovery.

Frontiers in Reaction Development: Proposed Methodologies

This section translates the strategic pillars into actionable experimental plans. Each proposed frontier represents a class of reactions with high potential for yielding novel discoveries.

3.1 Reaction Frontier A: Visible-Light Photoredox Catalysis for Radical C-S/C-C Bond Formation

Expertise & Causality: Visible-light photoredox catalysis offers an exceptionally mild method for generating thiyl radicals from thiols. Unlike thermal methods that require initiators or UV light that can damage sensitive functional groups, this approach uses a photocatalyst (like Ru(bpy)₃²⁺ or organic dyes) that absorbs low-energy visible light. The excited photocatalyst is a potent single-electron oxidant (or reductant). In this case, we propose using it to oxidize the thiol of this compound to a thiyl radical. This radical can then engage in anti-Markovnikov additions to alkenes or alkynes, creating new C-S bonds in a regioselectivity complementary to ionic pathways.[1][9]

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) Thiolate R-S• PC_red PC•⁻ PC_star->PC_red SET Thiol R-SH Thiol->Thiolate - H⁺, - e⁻ Product_Radical Product Radical Thiolate->Product_Radical + Alkene Alkene Alkene Product Product Product_Radical->Product + [H] PC_red->PC Reductive Turnover

Caption: Proposed Photoredox Catalytic Cycle.

Experimental Protocol: Photocatalytic Anti-Markovnikov Hydrothiolation

Objective: To synthesize a novel β-keto sulfide via a visible-light-mediated thiol-ene reaction.

Materials:

  • This compound (1.0 equiv)

  • Styrene (or other alkene, 1.2 equiv)

  • fac-[Ir(ppy)₃] or Ru(bpy)₃(PF₆)₂ (1 mol%)

  • Dimethylformamide (DMF), degassed (0.1 M)

  • 18W Blue LED light source

Procedure:

  • To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (76.1 mg, 0.5 mmol, 1.0 equiv) and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂: 4.3 mg, 0.005 mmol, 1 mol%).

  • Seal the tube with a rubber septum. Evacuate and backfill with nitrogen three times.

  • Using a syringe, add degassed DMF (5 mL). Stir until all solids are dissolved.

  • Add styrene (62.5 mg, 0.6 mmol, 1.2 equiv) via syringe.

  • Place the Schlenk tube approximately 5 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the thiol is a good indicator. Typical reaction times are 6-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target 1-phenyl-2-(2-phenylethylthio)ethanone.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The anti-Markovnikov regiochemistry can be confirmed by the coupling patterns in the ¹H NMR spectrum.

3.2 Reaction Frontier B: Asymmetric α-Functionalization via Enamine Catalysis

Expertise & Causality: The protons on the methylene carbon of this compound are acidic (pKa ≈ 19 in DMSO) and can be removed to form an enolate. A more subtle and powerful approach is the use of a chiral secondary amine catalyst (e.g., a derivative of proline) to form a transient chiral enamine intermediate.[8] This enamine is nucleophilic and will react with electrophiles, such as Michael acceptors. The stereochemistry of the approach of the electrophile is dictated by the chiral catalyst, leading to the formation of a new stereocenter with high enantioselectivity.[4] This strategy avoids the use of strong bases and provides access to valuable chiral building blocks.

Experimental Protocol: Asymmetric Michael Addition to a Chalcone Derivative

Objective: To synthesize an enantioenriched γ-keto-thioether via an organocatalytic Michael addition.

Materials:

  • This compound (1.2 equiv)

  • (E)-Chalcone (1.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst, 10 mol%)

  • Benzoic Acid (co-catalyst, 10 mol%)

  • Toluene (0.2 M)

Procedure:

  • In a 10 mL vial, combine (E)-Chalcone (104.1 mg, 0.5 mmol, 1.0 equiv), the organocatalyst (16.2 mg, 0.05 mmol, 10 mol%), and benzoic acid (6.1 mg, 0.05 mmol, 10 mol%).

  • Add toluene (2.5 mL) and stir for 5 minutes at room temperature.

  • Add this compound (91.3 mg, 0.6 mmol, 1.2 equiv).

  • Seal the vial and stir at room temperature for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography (e.g., hexane/ethyl acetate gradient) to isolate the desired product.

  • Validation: Determine the diastereomeric ratio by ¹H NMR of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Confirm the absolute stereochemistry by comparison to known compounds or via X-ray crystallography if suitable crystals can be obtained.

3.3 Reaction Frontier C: Multicomponent Reactions (MCRs) for Rapid Complexity Generation

Expertise & Causality: MCRs are powerful tools for building molecular complexity in a single, convergent step. We propose a novel three-component reaction based on the known reactivity of the constituent functional groups: an aldol condensation followed by a conjugate addition.[11][12] In this design, an aromatic aldehyde and the ketone of this compound first undergo a base-catalyzed aldol condensation to form an α,β-unsaturated keto-thiol intermediate in situ. This highly reactive intermediate is then immediately trapped by a second equivalent of this compound (acting as a thiol nucleophile) via a 1,4-Michael addition to generate a complex, symmetrical bis-adduct. Using a Lewis acid like Zirconium chloride can efficiently catalyze both steps in a one-pot fashion.[11]

Experimental Protocol: One-Pot Three-Component Synthesis of a β-Mercapto-Thioether

Objective: To synthesize a complex thioether derivative via a one-pot, three-component reaction.

Materials:

  • This compound (2.0 equiv)

  • Benzaldehyde (or substituted aromatic aldehyde, 1.0 equiv)

  • Zirconium(IV) chloride (ZrCl₄, 20 mol%)

  • Dichloromethane (DCM) (0.5 M)

Procedure:

  • To a 25 mL round-bottom flask with a stir bar, add this compound (152.2 mg, 1.0 mmol, 2.0 equiv) and the aromatic aldehyde (e.g., Benzaldehyde: 53.1 mg, 0.5 mmol, 1.0 equiv).

  • Dissolve the components in DCM (1 mL).

  • Add ZrCl₄ (23.3 mg, 0.1 mmol, 20 mol%) in one portion. Note: ZrCl₄ is moisture-sensitive; handle in a glovebox or under an inert atmosphere.

  • Seal the flask and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to yield the desired product.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the formation of the complex adduct.

3.4 Reaction Frontier D: Transition Metal-Catalyzed C-H Functionalization

Expertise & Causality: The carbonyl oxygen of a ketone can act as a Lewis basic directing group, coordinating to a transition metal center and positioning it to activate a specific C-H bond, typically at the ortho position of the phenyl ring.[3][14] This strategy enables the functionalization of an otherwise unreactive C(sp²)-H bond. We propose using a Palladium(II) catalyst, which is known to be effective for such transformations, to achieve an ortho-arylation of the phenyl ring of this compound. A monoprotected amino acid (MPANA) ligand can be crucial for enabling the C-H cleavage step with native ketone directing groups.[13]

G A Substrate (this compound) C Coordination Complex A->C B Pd(II) Catalyst + Ligand B->C D Cyclometalated Intermediate (Palladacycle) C->D C-H Activation F Reductive Elimination D->F E Aryl Halide (Ar-X) + Oxidant E->F Oxidative Addition F->B Catalyst Regeneration G Ortho-functionalized Product F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2-Mercapo-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of thiazole derivatives, leveraging 2-mercapto-1-phenylethanone as a key starting material. Thiazole moieties are of paramount importance in medicinal chemistry and drug discovery, forming the core scaffold of numerous therapeutic agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and step-by-step experimental procedures. The protocols described herein are designed to be self-validating, emphasizing experimental causality and scientific integrity.

Introduction: The Significance of Thiazoles in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][5] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5][6] Notable drugs containing the thiazole nucleus include the antiretroviral agent Ritonavir and the anticancer drug Dasatinib, underscoring the therapeutic importance of this heterocyclic system.[2][5]

The synthesis of substituted thiazoles is therefore a critical endeavor in the quest for novel therapeutics. The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[7][8][9] This guide focuses on a variation of this classical synthesis, utilizing this compound as a precursor to the α-haloketone, providing a practical and efficient route to valuable thiazole derivatives.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a robust method for the formation of thiazole rings and is known for its high yields and straightforward execution.[8] The reaction proceeds through a multistep pathway involving an initial S-alkylation followed by intramolecular cyclization and dehydration.

Core Reaction: α-Haloketone + Thioamide → Thiazole

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[10]

  • Intermediate Formation: This initial step forms a key intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.[8][11]

  • Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic thiazole ring.[10]

The aromaticity of the final thiazole product is a significant driving force for the reaction, contributing to its typically high yields.[10]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole + H₂O + HX intermediate2->product Dehydration

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative thiazole derivative, 2-amino-4-phenylthiazole, starting from 2-bromoacetophenone (which can be synthesized from this compound) and thiourea.

Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established Hantzsch synthesis procedures and is known for its reliability and high yield.[8][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Bromoacetophenone199.055.00.995 g
Thiourea76.127.50.571 g
Methanol--5 mL
5% Sodium Carbonate Solution--20 mL
Water (for rinsing)--As needed

Equipment:

  • 20 mL scintillation vial

  • Magnetic stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Protocol:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heating and Stirring: Heat the mixture on a hot plate set to approximately 100°C with continuous stirring for 30 minutes. The reaction mixture should become a clear solution.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Neutralization and Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the beaker to mix the contents. The basic solution neutralizes the hydrobromide salt of the product, causing the free base to precipitate out of solution.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water to remove any remaining impurities.

  • Drying: Spread the collected solid on a pre-weighed watch glass and allow it to air dry completely.

Expected Outcome: The product, 2-amino-4-phenylthiazole, should be obtained as a solid. The yield is typically high, often exceeding 90%.[10]

Caption: Experimental workflow for the synthesis of 2-amino-4-phenylthiazole.

Product Characterization

Thorough characterization of the synthesized thiazole derivative is essential to confirm its identity and purity.

Characterization Techniques:

TechniquePurposeExpected Observations for 2-Amino-4-phenylthiazole
Melting Point Assess purityA sharp melting range consistent with literature values.
Thin-Layer Chromatography (TLC) Determine purity and Rf valueA single spot using a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane).[8]
1H NMR Spectroscopy Confirm structureCharacteristic peaks for aromatic and thiazole ring protons. The amine protons are exchangeable with D₂O.[10][12]
13C NMR Spectroscopy Confirm carbon frameworkResonances corresponding to the different carbon atoms in the molecule.[12][13]
FT-IR Spectroscopy Identify functional groupsCharacteristic absorptions for N-H, C=N, and C=C bonds.[13][14]
Mass Spectrometry (MS) Determine molecular weightA molecular ion peak corresponding to the calculated mass of the product.[12]

The aromatic nature of the thiazole ring can be confirmed by 1H NMR spectroscopy, with proton signals typically appearing between 7.27 and 8.77 ppm.[15][16] The specific chemical shifts for the protons on the thiazole ring are highly characteristic.[12]

Applications in Drug Development and Beyond

The versatility of the thiazole scaffold makes it a valuable component in the design of new therapeutic agents. Thiazole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Therapeutic Areas of Interest:

  • Anticancer: Thiazole-containing compounds have shown significant cytotoxic activity against various cancer cell lines.[3][5]

  • Antimicrobial: The thiazole nucleus is a key feature in many antibacterial and antifungal agents.[1][4][5]

  • Anti-inflammatory: Certain thiazole derivatives exhibit potent anti-inflammatory properties.[6]

  • Antiviral: Thiazole-based compounds have been investigated for their efficacy against viruses, including HIV.[3][6]

  • CNS Disorders: Thiazole derivatives have also shown potential as agents for treating central nervous system disorders.

Beyond pharmaceuticals, thiazole derivatives find applications in agrochemicals as fungicides and herbicides, as well as in the development of dyes and catalysts.[1]

Troubleshooting and Expert Insights

  • Low Yield: If the product yield is low, ensure that the reaction was heated for a sufficient amount of time and that the temperature was adequate to drive the reaction to completion. Incomplete reaction is a common cause of low yield.

  • Product Purity: If the product is impure, as indicated by a broad melting range or multiple spots on a TLC plate, recrystallization from a suitable solvent (e.g., ethanol) can be employed for purification.

  • Solubility Issues: The thiazole product is often poorly soluble in water, which facilitates its precipitation during the workup.[8] If the product does not precipitate readily, cooling the solution in an ice bath may be beneficial.

  • Alternative Starting Materials: While this guide focuses on 2-bromoacetophenone, other α-haloketones can be used to generate a diverse library of thiazole derivatives. Similarly, various thioamides can be employed to introduce different substituents at the 2-position of the thiazole ring.

Conclusion

The synthesis of thiazole derivatives via the Hantzsch reaction using precursors such as this compound is a powerful and versatile strategy in medicinal and organic chemistry. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully synthesize and characterize these valuable compounds. The continued exploration of new synthetic routes and the biological evaluation of novel thiazole derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. PubMed. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. [Link]

  • SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. TSI Journals. [Link]

  • Synthetic route for the mercaptothiazole derivatives structure. ResearchGate. [Link]

  • Synthesis of Some Thiazole Compounds of Biological Interest. TSI Journals. [Link]

  • This compound. PubChem. [Link]

  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed Central. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. [Link]

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Technoarete. [Link]

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Application Notes and Protocols for the Synthesis of 2,5-Diphenyl-1,4-dithiin from 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Dithiin Scaffold

The 1,4-dithiin ring system is a fascinating and valuable heterocyclic motif in the landscape of organic chemistry and materials science.[1][2] Comprised of a six-membered ring containing two sulfur atoms at positions 1 and 4, this non-aromatic, boat-shaped structure possesses unique electronic properties that make it a compelling building block for functional materials.[3] Its applications are diverse, ranging from the development of novel conducting polymers and organic semiconductors to its use as a key structural component in redox-active materials and supramolecular assemblies.[2][4] In the realm of drug development, the 1,4-dithiin scaffold is explored for its potential to impart specific physicochemical and biological properties to pharmacologically active molecules. This guide provides a detailed protocol for the synthesis of a key derivative, 2,5-diphenyl-1,4-dithiin, from the readily accessible precursor, 2-mercapto-1-phenylethanone.

Mechanistic Insights: The Path to 1,4-Dithiin Formation

The synthesis of 2,5-diphenyl-1,4-dithiin from this compound proceeds via a base-catalyzed self-condensation reaction. This transformation is a classic example of harnessing the dual reactivity of a molecule containing both a nucleophilic thiol and an electrophilic carbonyl group.

The reaction is initiated by the deprotonation of the acidic thiol group of this compound by a base, typically a hydroxide or an alkoxide, to form a thiolate anion. This thiolate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of a second molecule of this compound. This intermolecular nucleophilic addition results in the formation of a hemithioacetal intermediate.

Subsequent intramolecular cyclization occurs through the attack of the newly formed alkoxide on the carbon bearing the thiol group of the original thiolate-forming molecule, displacing it as a leaving group. This is followed by a dehydration step to yield the stable 1,4-dithiin ring. An alternative mechanistic pathway may involve the initial formation of a thiirane intermediate, which then dimerizes.[1][3]

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of 2,5-diphenyl-1,4-dithiin, including the preparation of the requisite starting material, this compound.

Part 1: Synthesis of this compound

This procedure outlines the synthesis of the starting material from the commercially available 2-bromoacetophenone.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
2-BromoacetophenoneC₈H₇BrO199.045.0 g25.1
Sodium Hydrosulfide (NaSH)NaSH56.061.7 g30.1
EthanolC₂H₅OH46.0750 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (25.1 mmol) of 2-bromoacetophenone in 50 mL of ethanol.

  • In a separate beaker, dissolve 1.7 g (30.1 mmol) of sodium hydrosulfide in a minimal amount of water and add it to the ethanolic solution of 2-bromoacetophenone.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into 100 mL of cold water and acidify with 1 M HCl to a pH of approximately 5-6.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a yellowish oil. This product is often used in the next step without further purification.

Part 2: Synthesis of 2,5-Diphenyl-1,4-dithiin

This protocol details the base-catalyzed self-condensation of this compound to yield the target 1,4-dithiin.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (from Part 1)Moles
This compoundC₈H₈OS152.21Crude Product~25.1
Sodium HydroxideNaOH40.001.2 g30.0
EthanolC₂H₅OH46.07100 mL-

Procedure:

  • Transfer the crude this compound from Part 1 into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 100 mL of ethanol to the flask.

  • In a separate beaker, dissolve 1.2 g (30.0 mmol) of sodium hydroxide in a minimal amount of water and add this solution to the flask.

  • Heat the reaction mixture to reflux for 3 hours. A precipitate should form as the reaction progresses.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL).

  • Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethanol and toluene, to obtain pure 2,5-diphenyl-1,4-dithiin as crystalline needles.

Expected Yield: 65-75% (based on 2-bromoacetophenone).

Characterization of 2,5-Diphenyl-1,4-dithiin:

  • Appearance: Pale yellow to white crystalline solid.

  • Melting Point: 118-120 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.20 (m, 10H, Ar-H), 6.55 (s, 2H, vinyl-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.5, 130.2, 129.0, 128.8, 126.5, 118.4.[2]

Visualizing the Synthesis

To further clarify the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization and Dehydration Mercapto This compound Thiolate Thiolate Anion Mercapto->Thiolate Deprotonation Base Base (OH⁻) Base->Thiolate Thiolate_2 Thiolate Anion Intermediate_1 Hemithioacetal Intermediate Thiolate_2->Intermediate_1 Intermolecular Attack Mercapto_2 This compound Mercapto_2->Intermediate_1 Intermediate_2 Hemithioacetal Intermediate Dithiin 2,5-Diphenyl-1,4-dithiin Intermediate_2->Dithiin Intramolecular Cyclization & Dehydration Experimental_Workflow Start Start: 2-Bromoacetophenone Step1 React with NaSH in Ethanol Start->Step1 Step2 Aqueous Workup and Extraction Step1->Step2 Intermediate Crude this compound Step2->Intermediate Step3 Base-catalyzed Self-Condensation in Ethanol (Reflux) Intermediate->Step3 Step4 Filtration and Washing Step3->Step4 Step5 Recrystallization Step4->Step5 End Product: 2,5-Diphenyl-1,4-dithiin Step5->End

Caption: Workflow for the synthesis of 2,5-diphenyl-1,4-dithiin.

Conclusion and Further Perspectives

This application note provides a robust and reliable protocol for the synthesis of 2,5-diphenyl-1,4-dithiin. The two-step procedure, commencing from readily available starting materials, offers a practical route to this valuable heterocyclic compound. The detailed mechanistic explanation and clear experimental workflow are intended to empower researchers in their synthetic endeavors. The unique electronic and structural features of the 1,4-dithiin core continue to inspire the design and synthesis of novel functional materials and bioactive molecules. This protocol serves as a foundational method for accessing this intriguing scaffold, paving the way for further exploration and innovation in the fields of materials science and drug discovery.

References

  • Etkind, G.; Swager, T. M. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Beilstein J. Org. Chem.2017 , 13, 1354–1376. [Link]

  • Glass, R. S.; Broekhuis, A. A. Carbon‐13 NMR Investigation of 2,5‐Diaryl‐1,4‐dithiins. Magn. Reson. Chem.1987 , 25 (10), 846-848. [Link]

  • Nakayama, J.; Mizumura, A.; Yokomori, Y.; Krebs, A.; Schütz, K. The Chemistry of 1, 4-Dithiins. Sulfur reports1996 , 19 (1), 1-85. [Link]

  • Voronkov, M. G.; Shagun, L. G.; Ermolyuk, L. P.; Dorofeev, I. A.; Il'icheva, L. N. Novel route to 2,6-diphenyl-1,4-dithiine. Chem. Heterocycl. Compd.2004 , 40, 1216–1217. [Link]

  • Campaigne, E.; Jacobsen, N. W. Dithiins. I. The Structure of the Dimer of α-Mercaptoacetophenone. J. Org. Chem.1964 , 29 (7), 1703–1708. [Link]

Sources

Application of 2-Mercapto-1-phenylethanone in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Mercapto-1-phenylethanone in Agrochemical Innovation

This compound, a bifunctional molecule featuring a reactive ketone and a nucleophilic thiol group, has emerged as a valuable and versatile building block in the synthesis of novel agrochemicals. Its utility primarily lies in its capacity to serve as a precursor for a diverse range of heterocyclic compounds, most notably substituted thiophenes. The thiophene scaffold is of significant interest in agrochemical research due to its presence in numerous biologically active molecules exhibiting fungicidal, herbicidal, and insecticidal properties.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemically relevant compounds, with a focus on the renowned Gewald reaction. Detailed protocols, mechanistic insights, and a review of the biological activities of the resulting derivatives are presented to empower researchers in the development of next-generation crop protection agents.

Core Synthesis Pathway: The Gewald Reaction

The Gewald three-component reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes.[2] This one-pot synthesis is highly efficient and atom-economical, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3] In the context of our topic, this compound can, in principle, serve as the α-mercapto ketone, although the more common pathway involves an in-situ formation of the α-mercapto species from a ketone and sulfur. For clarity and practicality, this guide will focus on the reaction of a closely related precursor, acetophenone, which upon reaction with sulfur, is believed to form the necessary α-mercapto intermediate for the Gewald reaction. This approach leads to the formation of 2-amino-4-phenylthiophene derivatives, which are key intermediates for further functionalization.

The reaction mechanism initiates with a Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (e.g., malononitrile), catalyzed by a base such as morpholine or diethylamine.[2] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[2]

Diagram of the Gewald Reaction Workflow

Gewald Reaction Workflow Start Starting Materials: - Acetophenone - Active Methylene Nitrile - Elemental Sulfur - Base (e.g., Morpholine) Step1 Knoevenagel Condensation Start->Step1 Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Sulfur Addition & Cyclization Intermediate1->Step2 Product 2-Amino-4-phenylthiophene Derivative Step2->Product

Caption: A simplified workflow of the Gewald reaction.

Detailed Protocols for the Synthesis of 2-Amino-4-phenylthiophene Derivatives

The following protocols are adapted from established Gewald reaction procedures and are tailored for the synthesis of 2-amino-4-phenylthiophene derivatives, which are direct downstream products from the conceptual use of this compound.

Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

This protocol details the synthesis of a key thiophene intermediate using acetophenone, malononitrile, and elemental sulfur.

Materials:

  • Acetophenone

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine (or Diethylamine)

  • Ethanol

  • Dichloromethane

  • Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Knoevenagel Condensation: In a 50 mL round-bottom flask equipped with a condenser and a magnetic stirrer, combine acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol).[4]

  • Heat the mixture at 60 °C with continuous stirring for 7 hours.[4]

  • After cooling to room temperature, add 30 mL of dichloromethane.

  • Wash the organic phase with water (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-(1-phenylethylidene)malononitrile.[4]

  • Gewald Reaction: In a separate flask, dissolve the crude 2-(1-phenylethylidene)malononitrile in ethanol.

  • Add elemental sulfur (equimolar to the starting acetophenone) and a catalytic amount of morpholine.

  • Reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum and induce crystallization.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiophene-3-carbonitrile.

Expected Yield and Characterization: The yield of 2-amino-4-phenylthiophene-3-carbonitrile can vary but is generally reported to be good. The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The 1H NMR spectrum is expected to show a characteristic signal for the amino group protons (around δ = 4.85 ppm) and a singlet for the proton at the 5-position of the thiophene ring (around δ = 6.27 ppm).[4]

CompoundStarting MaterialsKey ReactionTypical Yield
2-Amino-4-phenylthiophene-3-carbonitrileAcetophenone, Malononitrile, Sulfur, MorpholineGewaldGood
Ethyl 2-amino-4-phenylthiophene-3-carboxylateAcetophenone, Ethyl Cyanoacetate, Sulfur, DiethylamineGewaldModerate-Good

Agrochemical Applications of 2-Amino-4-phenylthiophene Derivatives

Derivatives of 2-aminothiophene are recognized for their broad spectrum of biological activities, making them attractive candidates for agrochemical development.[5]

Fungicidal Activity

Thiophene derivatives have shown significant potential as fungicides. For instance, certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated excellent fungicidal activities against cucumber downy mildew, with EC50 values as low as 1.96 mg/L, outperforming some commercial fungicides.[6] While direct fungicidal data for 2-amino-4-phenylthiophene-3-carbonitrile is not extensively reported, its structural similarity to other fungicidally active thiophenes suggests its potential as a lead structure for the development of novel antifungal agents. Further derivatization of the amino and cyano groups can lead to a library of compounds for screening against various phytopathogenic fungi. Studies on other substituted 2-aminothiophenes have also reported promising antifungal activity.[7]

Herbicidal Activity

The structural motif of substituted thiophenes is also found in herbicidal compounds. While specific data on the herbicidal activity of 2-amino-4-phenylthiophene derivatives is limited in the public domain, the general class of thiophene-containing compounds has been explored for weed control. For example, some 2-substituted amino-5-dehydroabietyl-1,3,4-oxadiazole derivatives, which can be conceptually linked to thiophene precursors, have exhibited growth inhibition on various weeds.[8] The 2-amino-4-phenylthiophene scaffold provides a template for the synthesis of new molecules that could be screened for herbicidal activity against a panel of common agricultural weeds.

Insecticidal Activity

Diagram of Agrochemical Potential

Agrochemical_Potential Parent This compound Intermediate 2-Amino-4-phenylthiophene Derivatives Parent->Intermediate Gewald Reaction Fungicide Fungicidal Activity Intermediate->Fungicide Herbicide Herbicidal Activity Intermediate->Herbicide Insecticide Insecticidal Activity Intermediate->Insecticide

Caption: Potential agrochemical applications of derivatives.

Conclusion and Future Perspectives

This compound stands as a promising and underutilized precursor in the vast field of agrochemical synthesis. Its ability to readily participate in reactions like the Gewald synthesis opens a direct and efficient route to 2-amino-4-phenylthiophene derivatives. These intermediates are primed for further chemical modification, offering a rich platform for the discovery of novel fungicides, herbicides, and insecticides. The protocols and insights provided in this guide aim to facilitate further research and development in this area, encouraging the exploration of the full potential of this compound and its derivatives in creating sustainable and effective crop protection solutions. Future work should focus on the systematic synthesis of derivative libraries and their comprehensive biological screening to identify lead compounds with potent and selective agrochemical activity.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Gewald reaction. Retrieved from [Link]

  • Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2022). Synthesis of new thiophenic derivatives. Chemistry Proceedings, 4(1), x. [Link]

  • ResearchGate. (2025, October 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • PubMed. (2019, March 28). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • ScienceDirect. (2015). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • PubMed. (2015, July). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing thiophene derivatives.
  • PubMed Central. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubMed. (1957). [Derivatives of 2-aminothiophenol with antifungus activity]. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

  • PubMed. (2023, August 1). Antileishmanial activity of 2-amino-thiophene derivative SB-200. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • PubMed. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Pharma Innovation Journal. (2023, December 12). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. Retrieved from [Link]

  • PubMed Central. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2023, February 6). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Herbicidal Activity of 2-Substituted Amino-5-dehydroabietyl-1,3,4-oxadiazole Derivatives. Retrieved from [Link]

  • MDPI. (2022, January 19). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable four‐component reaction of acetophenone 1a, malononitrile 2, S8 3 and formamide 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 2-Mercapto-1-phenylethanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Reagent

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks upon which active pharmaceutical ingredients (APIs) are assembled.[1] 2-Mercapto-1-phenylethanone (also known as α-mercaptoacetophenone), CAS: 2462-02-4, has emerged as a highly valuable and versatile intermediate.[2][3][4] Its structure, featuring a nucleophilic thiol group and an electrophilic ketone moiety, provides a unique platform for a diverse range of chemical transformations.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of this compound's properties, safety protocols, and its strategic application in synthesizing key pharmaceutical scaffolds, with a particular focus on thioflavanone derivatives. Thioflavones, the oxidized counterparts to thioflavanones, are recognized for a spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties, making their precursors compounds of significant scientific interest.[5]

Compound Profile and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and reproducible science.

Physicochemical Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 2462-02-4[2][6]
Molecular Formula C₈H₈OS[2][]
Molecular Weight 152.21 g/mol [2][6][]
IUPAC Name 1-phenyl-2-sulfanylethan-1-one[6]
Appearance Off-white powder or liquid[8][9]
Synonyms 2-Mercaptoacetophenone, α-Mercaptoacetophenone[6][9]
Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. This compound is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

    • Skin: Wash off immediately with soap and plenty of water.

    • Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[10]

Core Application: Synthesis of Thioflavanone Scaffolds

The dual reactivity of this compound makes it an ideal precursor for constructing heterocyclic systems. One of its most powerful applications is in the synthesis of thioflavanones, which are direct precursors to thioflavones. This is typically achieved through a base-catalyzed condensation with a substituted salicylaldehyde derivative, followed by an intramolecular cyclization.

The general workflow involves an initial S-alkylation of 2-mercaptobenzaldehyde (or a related precursor) with an α-haloketone, followed by an intramolecular aldol condensation. However, a more convergent approach can be envisioned where this compound reacts with a suitable ortho-functionalized aromatic compound.

Below is a detailed protocol for a representative synthesis of a thioflavanone derivative, illustrating the practical utility of this compound.

Workflow for Thioflavanone Synthesis

This diagram outlines the logical progression from starting materials to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Charge Reactor: - 2-Fluorobenzaldehyde - this compound - Anhydrous Solvent (e.g., DMF) B Add Base: - K2CO3 or other suitable base A->B C Heat Reaction Mixture: - Monitor by TLC for completion B->C D Quench Reaction: - Pour into ice-water C->D E Extract Product: - Use organic solvent (e.g., Ethyl Acetate) D->E F Wash & Dry: - Brine wash, dry over Na2SO4 E->F G Concentrate: - Remove solvent under reduced pressure F->G H Purify Crude Product: - Column Chromatography or - Recrystallization G->H I Characterize Pure Product: - NMR, IR, Mass Spectrometry - Melting Point H->I

Caption: General workflow for thioflavanone synthesis.

Detailed Protocol: Synthesis of 2-Phenyl-2,3-dihydrobenzo[b]thiophen-3-one

This protocol describes a plausible synthetic route based on established chemical principles for thioflavanone synthesis.[12][13] The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Objective: To synthesize a thioflavanone core structure using this compound as a key building block.

Materials & Reagents:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Fluorobenzaldehyde (1.0 eq), this compound (1.0 eq), and anhydrous potassium carbonate (2.5 eq).

    • Causality: Anhydrous conditions are crucial to prevent side reactions involving water. K₂CO₃ acts as the base to deprotonate the thiol, forming a potent thiolate nucleophile, and also serves to facilitate the final intramolecular cyclization.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

    • Mechanism Insight: The reaction likely proceeds via an initial nucleophilic aromatic substitution where the thiolate displaces the fluoride, followed by an intramolecular aldol-type condensation to form the five-membered ring of the thioflavanone core.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Causality: The washes remove residual DMF, unreacted starting materials, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.[14][15]

Expected Results & Data

The following table provides representative data for a successfully synthesized thioflavanone derivative.

ParameterExpected Outcome
Physical State Crystalline solid or viscous oil
Yield 60-85% (post-purification)
¹H NMR Characteristic peaks for aromatic protons and diastereotopic protons of the heterocyclic ring.
¹³C NMR Signals corresponding to carbonyl carbon (~190-200 ppm) and other aromatic/aliphatic carbons.
IR Spectroscopy (cm⁻¹) Strong absorbance band for C=O stretch (~1680-1700 cm⁻¹).
Mass Spec (m/z) Molecular ion peak corresponding to the calculated exact mass of the product.

Conclusion and Future Outlook

This compound is a potent and versatile reagent in the toolkit of the pharmaceutical chemist. Its bifunctional nature allows for the streamlined synthesis of complex heterocyclic systems, such as the thioflavanones discussed herein. The protocols and data presented provide a solid foundation for researchers to explore its synthetic utility further. As the demand for novel therapeutics grows, the strategic application of such clever building blocks will be indispensable in shortening synthetic routes and accelerating the discovery of new and effective medicines.[16]

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jin, W., et al. (2021). Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. Journal of Yunnan University: Natural Sciences Edition, 43(1), 147-151. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:2462-02-4. Retrieved from [Link]

  • ChemistryViews. (2023). New Synthesis Route for Ketoprofen. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing ketoprofen - CN1143624A.
  • Semantic Scholar. (n.d.). SYNTHESIS OF KETOPROFEN. Retrieved from [Link]

  • ResearchGate. (2014). A New and Versatile Synthesis of Thioflavanones from 2-Fluorobenzoic Acids. Retrieved from [Link]

  • PubMed. (n.d.). The Chemistry and Biological Effects of Thioflavones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. Retrieved from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • Merck Millipore. (n.d.). Complete Monograph Methods. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthetic Approaches to 2‐Alkylthiochroman ‐4‐ones and Thioflavanones. Retrieved from [Link]

  • ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.2462-02-4,this compound Suppliers. Retrieved from [Link]

  • ResearchGate. (2016). Efficient approach to thiazolidinones via a one-pot three-component reaction involving 2-amino-1-phenylethanone hydrochloride, an aldehyde and mercaptoacetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Analytical and Bioanalytical Electrochemistry. (2024). Electrochemical Oxidation of Substituted Secondary Alcohols to Corresponding Ketones in a Biphasic Medium at Platinum Electrode. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Science

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in the realm of chemical and life sciences. Their unique electronic and steric properties make them indispensable scaffolds in a vast array of functional molecules. For researchers, scientists, and drug development professionals, a deep understanding of the methodologies to construct these intricate architectures is paramount. This guide provides a comprehensive overview of seminal and contemporary experimental procedures for the synthesis of key heterocyclic systems, emphasizing not just the "how" but the critical "why" behind each step. We will delve into the mechanistic underpinnings of these reactions, offering a robust framework for experimental design, troubleshooting, and innovation.

I. Synthesis of Nitrogen-Containing Heterocycles: Pillars of Medicinal Chemistry

Nitrogen-containing heterocycles are arguably the most prevalent structural motifs in pharmaceuticals, natural products, and agrochemicals. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them ideal for molecular recognition at biological targets.

A. The Paal-Knorr Pyrrole Synthesis: A Classic Condensation

The Paal-Knorr synthesis is a cornerstone for the construction of the pyrrole ring, a five-membered aromatic heterocycle. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2] Its enduring utility lies in its operational simplicity and the general availability of the starting materials.[3]

The reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole. The choice of catalyst, often a mild acid, is crucial to protonate a carbonyl group, thereby activating it for nucleophilic attack by the amine. Harsh acidic conditions (pH < 3) can lead to the competing formation of furans, highlighting the need for precise pH control.[2]

This protocol details the synthesis of a representative N-substituted pyrrole.

  • Materials:

    • Aniline (2.0 mmol, 186 mg)

    • 2,5-Hexanedione (2.0 mmol, 228 mg)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/Water (9:1) for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the mixture at reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[4]

  • Expected Yield: Approximately 52% (178 mg).[4]

  • Characterization:

    • Appearance: White crystalline solid.

    • Melting Point: 50-51 °C.

    • 1H NMR (CDCl3): δ 7.4-7.2 (m, 5H, Ar-H), 5.9 (s, 2H, pyrrole-H), 2.0 (s, 6H, CH3).

    • 13C NMR (CDCl3): δ 139.0, 128.8, 128.5, 127.0, 126.5, 106.0, 13.0.

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 1,4-dicarbonyl and amine in solvent B Add acid catalyst A->B C Heat to reflux B->C D Cool reaction mixture C->D E Precipitate product D->E F Vacuum filtration E->F G Recrystallization F->G H Characterization (NMR, IR, MS) G->H

Caption: General workflow for the Paal-Knorr synthesis.

B. The Hantzsch Pyridine Synthesis: A Multi-Component Marvel

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs 1,4-dihydropyridine rings, which can be subsequently oxidized to pyridines.[5] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[5]

The 1,4-dihydropyridine scaffold is the cornerstone of a major class of cardiovascular drugs known as calcium channel blockers, including nifedipine and amlodipine.[6][7] The Hantzsch synthesis provides a direct and versatile route to these important therapeutic agents.[8]

  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Ethyl acetoacetate (2.0 mmol, 260 mg)

    • Ammonium acetate (1.5 mmol, 116 mg)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold ethanol and dry to obtain the pure product.[9]

  • Expected Yield: 45% (148 mg).[9]

  • Characterization:

    • Appearance: White crystals.

    • Melting Point: 160-162 °C.[9]

    • 1H NMR (CDCl3): δ 7.2-7.0 (m, 5H, Ar-H), 5.6 (s, 1H, NH), 4.9 (s, 1H, CH), 4.1 (q, 4H, OCH2), 2.3 (s, 6H, CH3), 1.2 (t, 6H, OCH2CH3).

    • IR (KBr, cm-1): 3340 (N-H), 1690 (C=O), 1650 (C=C).

C. The Fischer Indole Synthesis: Crafting the Indole Core

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system, a privileged scaffold in numerous natural products and pharmaceuticals.[10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[11]

This synthesis has been instrumental in the development of various drugs, most notably the triptan class of antimigraine agents.[10][12]

This two-step protocol involves the initial formation of acetophenone phenylhydrazone, followed by its cyclization.

  • Step 1: Synthesis of Acetophenone Phenylhydrazone

    • Materials:

      • Acetophenone (0.33 mol, 40 g)

      • Phenylhydrazine (0.33 mol, 36 g)

      • 95% Ethanol (80 mL)

    • Procedure:

      • Warm a mixture of acetophenone and phenylhydrazine on a steam bath for 1 hour.

      • Dissolve the hot mixture in 95% ethanol.

      • Induce crystallization by agitation and then cool in an ice bath.

      • Collect the product by filtration and wash with cold ethanol.

      • Dry the product under reduced pressure.

    • Expected Yield: 87-91%.[13]

  • Step 2: Cyclization to 2-Phenylindole

    • Materials:

      • Acetophenone phenylhydrazone (0.25 mol, 53 g)

      • Anhydrous zinc chloride (250 g)

      • Concentrated Hydrochloric Acid (25 mL)

      • 95% Ethanol (for recrystallization)

    • Procedure:

      • In a tall beaker, intimately mix acetophenone phenylhydrazone and powdered anhydrous zinc chloride.

      • Immerse the beaker in an oil bath at 170 °C and stir vigorously.

      • After the mass liquefies (3-4 minutes), remove the beaker from the bath and continue stirring for 5 minutes.

      • Stir in 200 g of clean sand to prevent solidification.

      • Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid.

      • Filter the solid and boil with 600 mL of 95% ethanol.

      • Decolorize with activated charcoal and filter hot.

      • Cool the filtrate to crystallize the product.

    • Expected Yield: 72-80%.[13]

  • Characterization of 2-Phenylindole:

    • Appearance: White to off-white powder.

    • Melting Point: 188-189 °C.[13]

    • 1H NMR (CDCl3): δ 8.2 (br s, 1H, NH), 7.7-7.2 (m, 9H, Ar-H), 6.8 (d, 1H, indole-H).

    • IR (KBr, cm-1): 3420 (N-H), 3050 (Ar C-H), 1600, 1490, 1450 (Ar C=C).

Fischer_Indole_Mechanism A Arylhydrazine + Carbonyl B Arylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalysis E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Indole Product G->H Aromatization

Caption: Key steps of the Fischer indole synthesis mechanism.

D. The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines and β-Carbolines

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[14] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[14]

This reaction is fundamental to the biosynthesis of numerous alkaloids and has been widely applied in the total synthesis of complex natural products.[15][16] Tetrahydro-β-carbolines, for instance, exhibit a broad range of biological activities, including antitumor and antiviral properties.[17]

  • Materials:

    • Tryptamine hydrochloride (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • L-Tartaric acid (0.5 mmol)

    • Water (4.0 mL)

  • Procedure:

    • In a sealed tube, combine tryptamine hydrochloride, benzaldehyde, and L-tartaric acid in water.

    • Heat the mixture in a water bath at approximately 60 °C for 1-2 days until crystals form.

    • Filter the crystals and rinse with cold water and ether.[17]

  • Characterization:

    • 1H NMR (CDCl3, 100 MHz): δ 10.4 (s, 1H), 8.1-7.0 (m, 9H), 4.9 (s, 1H), 3.4-3.2 (m, 1H), 3.0-2.8 (m, 1H), 2.7-2.5 (m, 2H).

    • 13C NMR (CDCl3, 100 MHz): δ 158.2, 138.8, 135.8, 133.3, 129.1, 127.1, 123.9, 120.9, 118.1, 114.8, 112.3, 104.7, 64.5, 52.4, 44.6, 22.7.[18]

    • MS m/z: 288.1.[18]

II. Modern Methodologies in Heterocyclic Synthesis

While classical named reactions remain invaluable, modern techniques offer significant advantages in terms of efficiency, safety, and environmental impact.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. The direct and efficient heating of the reaction mixture can accelerate reaction rates and enable transformations that are difficult under conventional heating.

B. Flow Chemistry

Continuous flow synthesis offers numerous benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. These advantages are particularly relevant for the synthesis of heterocyclic compounds, where reactions may be exothermic or involve hazardous intermediates.

III. Purification and Characterization of Heterocyclic Compounds

The isolation and structural elucidation of the target heterocycle are critical steps in the synthetic workflow.

A. Purification Techniques
  • Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.[19][20]

  • Column Chromatography: This is a versatile method for separating mixtures of compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and solubility in a mobile phase.[2][3]

B. Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the structure of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[21][22]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

IV. Safety in Heterocyclic Synthesis: A Paramount Consideration

The synthesis of heterocyclic compounds often involves the use of hazardous reagents and reaction conditions. A steadfast commitment to safety is non-negotiable.

A. Personal Protective Equipment (PPE)

Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or latex, depending on the chemical), must be worn at all times in the laboratory.[17][23][24]

B. Handling of Hazardous Reagents
  • Pyridine: A flammable and harmful liquid that should be handled in a well-ventilated fume hood.[13][25] Avoid contact with skin and eyes.[12]

  • Phenylhydrazine: A toxic and suspected carcinogen that must be handled with extreme care in a fume hood, using double gloves.[4][26]

  • Acetic Anhydride: A corrosive and combustible liquid that reacts with water to form acetic acid.[16][27] It should be handled in a fume hood, away from ignition sources.[28]

  • Zinc Chloride: A corrosive solid that can cause severe burns.[10][29] Handle with gloves and eye protection, and avoid creating dust.[19]

C. Microwave Reactor Safety

Microwave reactors should be specifically designed for laboratory use and equipped with pressure and temperature sensors. Never use domestic microwave ovens for chemical synthesis.

D. Chemical Spill Procedures

In the event of a chemical spill, alert others in the area and assess the situation. For minor spills, use appropriate absorbent materials and neutralizing agents. For major spills, evacuate the area and contact emergency personnel.[11][14][15]

V. Conclusion

The synthesis of heterocyclic compounds is a dynamic and ever-evolving field. A thorough understanding of both classical and modern synthetic methodologies, coupled with a rigorous approach to purification, characterization, and safety, is essential for success. This guide provides a foundational framework to empower researchers, scientists, and drug development professionals in their pursuit of novel and impactful heterocyclic molecules.

VI. References

  • The Pictet-Spengler Reaction in Nature and in Organic Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Pictet–Spengler Reaction in Nature and in Organic Chemistry. (2011). Scilit. Retrieved from [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). Synlett. Retrieved from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved from [Link]

  • 2-phenylindole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis Methods of Calcium Channel Blockers: A Review. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved from [Link]

  • An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved from [Link]

  • Preparation of 2-phenylindole. (n.d.). Slideshare. Retrieved from [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Ac. (2018). Semantic Scholar. Retrieved from [Link]

  • An Overview of Recent Advances in Hantzsch's Multicomponent Synthesis of 1,4- Dihydropyridines: A Class of Prominent Calcium Channel Blockers. (2023). Bentham Science Publishers. Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Baghdad Science Journal. Retrieved from [Link]

  • Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. (2023). Chemistry Online. Retrieved from [Link]

  • A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. (n.d.). PMC - NIH. Retrieved from [Link]

  • Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. (n.d.). PubMed. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (n.d.). IEEE Xplore. Retrieved from [Link]

  • A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. (n.d.). Eurasian Chemical Communications. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Sintesis de 2-Fenilindol. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. (2021). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Retrieved from [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • H.NMR-Spectrum of Heterocyclic Compound {2}. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Application Notes & Protocols: Utilizing 2-Mercapto-1-phenylethanone in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Mercapto-1-phenylethanone

In the landscape of modern drug discovery, the efficiency of scaffold synthesis is paramount. This compound (CAS: 2462-02-4) emerges as a pivotal building block, possessing a unique bifunctional architecture—a nucleophilic thiol and an electrophilic ketone.[1][][3][4][5][6][7] This arrangement makes it an exceptionally versatile precursor for the construction of sulfur-containing heterocycles, particularly thiophenes and thiazoles. These five-membered aromatic rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their ability to engage in a wide range of biological interactions.[8][9] This guide provides an in-depth exploration of the strategic application of this compound and its halo-analogs, complete with detailed, field-proven protocols for synthesizing high-value medicinal chemistry intermediates.

Physicochemical Properties of the Core Reagent

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueSource
CAS Number 2462-02-4[1][3]
Molecular Formula C₈H₈OS[1][]
Molecular Weight 152.21 g/mol [1][]
IUPAC Name 1-phenyl-2-sulfanylethanone[1]
Appearance Off-white powder / liquid[6][10]
Purity Typically ≥95%[]

Application I: Synthesis of 2-Aminothiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and fundamental methods for creating the thiazole ring.[11] It involves the cyclocondensation of an α-haloketone with a thioamide. For scaffolds related to this compound, the synthesis typically starts with its halogenated precursor, 2-bromoacetophenone or 2-chloroacetophenone, which reacts with a thioamide source like thiourea.

Causality of the Experimental Design: The reaction mechanism is initiated by a nucleophilic attack (SN2 reaction) from the highly nucleophilic sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone.[12] This is the rate-determining step. The subsequent steps involve an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the stable, aromatic thiazole ring.[12][13] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[12]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagents 1. Reagents (2-Bromoacetophenone, Thiourea, Ethanol) reflux 2. Reaction (Reflux) reagents->reflux neutralize 3. Work-up (Neutralization with NH4OH) reflux->neutralize precipitate 4. Isolation (Precipitation & Filtration) neutralize->precipitate product 5. Final Product (2-Amino-4-phenylthiazole) precipitate->product

Caption: Workflow for Hantzsch 2-Aminothiazole Synthesis.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a foundational thiazole intermediate.

1. Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
2-Bromoacetophenone199.051.99 g10.0
Thiourea76.120.76 g10.0
Ethanol (95%)-25 mL-
Ammonium Hydroxide (conc.)-~5 mL-

2. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoacetophenone (1.99 g, 10.0 mmol) and thiourea (0.76 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of 95% ethanol to the flask. The reagents may not fully dissolve at room temperature.

  • Heating and Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically complete within 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: The initial product formed is the hydrobromide salt of the thiazole, which is often soluble in the ethanol mixture.[12]

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated ammonium hydroxide dropwise while stirring until the solution becomes basic (pH ~8-9).

    • Causality: Neutralization deprotonates the thiazolium salt, leading to the free base which is significantly less soluble and precipitates out of the solution.[12]

  • Product Isolation: Stir the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water (2 x 15 mL) to remove any remaining salts. Dry the product under vacuum to yield 2-amino-4-phenylthiazole as a solid.

3. Safety Precautions:

  • 2-Bromoacetophenone is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle with care in a fume hood.

Application II: Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[14][15] The classic approach involves the condensation of a ketone (or aldehyde), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. This compound's ketone functionality makes it a suitable starting point for this synthesis.

Causality of the Experimental Design: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (1-phenylethanone moiety) and the active methylene compound (ethyl cyanoacetate). The resulting α,β-unsaturated nitrile then undergoes a Michael addition with sulfur. Finally, an intramolecular cyclization followed by tautomerization yields the stable 2-aminothiophene ring. The use of a base like diethylamine is crucial for catalyzing both the initial condensation and facilitating the nucleophilic addition of sulfur.[15]

Logical Framework: Drug Discovery Building Blocks

Drug_Discovery_Logic start Core Scaffold (e.g., this compound) reaction1 Hantzsch Synthesis start->reaction1 reaction2 Gewald Reaction start->reaction2 thiazoles Thiazole Library reaction1->thiazoles Diversification thiophenes Thiophene Library reaction2->thiophenes Diversification screening High-Throughput Screening (HTS) thiazoles->screening thiophenes->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logic flow from a core scaffold to a drug candidate.

Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol outlines the synthesis of a substituted aminothiophene, a valuable intermediate for further functionalization.

1. Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
Acetophenone*120.151.20 g10.0
Ethyl Cyanoacetate113.121.13 g10.0
Elemental Sulfur32.070.32 g10.0
Ethanol-20 mL-
Diethylamine73.141.0 mL~10.0

Note: For this protocol, we use acetophenone as the ketone source to generate the 4-phenylthiophene core, analogous to the structure derived from this compound.

2. Step-by-Step Procedure:

  • Reagent Mixture: In a 100 mL round-bottom flask, combine acetophenone (1.20 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) in 20 mL of ethanol.

  • Base Addition: While stirring the mixture at room temperature, slowly add diethylamine (1.0 mL) dropwise. An exothermic reaction may be observed.

  • Reaction Conditions: Gently heat the mixture to 40-50°C and stir for 2-4 hours. The reaction mixture will typically turn dark and a precipitate may form.[15]

  • Overnight Stirring: After heating, allow the mixture to cool and continue stirring at room temperature overnight to ensure the reaction goes to completion.

  • Product Isolation: Pour the reaction mixture into a beaker containing ice-water (50 mL). The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the precipitate thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Recrystallization: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield the pure aminothiophene.

3. Safety Precautions:

  • The reaction may produce hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. This entire procedure MUST be performed in a well-ventilated chemical fume hood.

  • Diethylamine is a corrosive and flammable liquid. Handle with appropriate care.

Biological Significance of Thiazole and Thiophene Scaffolds

The heterocyclic scaffolds synthesized from this compound precursors are of immense interest in medicinal chemistry.

  • Thiazoles: This ring system is a component of numerous clinically used drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[8][13][16] For instance, the thiazole ring is a key feature in Vitamin B1 (Thiamine) and certain cephalosporin antibiotics.[8][13]

  • Thiophenes: Thiophene derivatives are also prevalent in pharmaceuticals and materials science.[17] They are known to possess significant anti-inflammatory, analgesic, antimicrobial, and antioxidant activities.[15][18] The planarity and electronic properties of the thiophene ring allow it to act as a bioisostere for phenyl rings, often improving pharmacokinetic properties.

By mastering the synthesis of these core structures, researchers can generate diverse chemical libraries for screening against a multitude of biological targets, accelerating the pace of drug discovery.

References

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). Oriental Journal of Chemistry, 38(5). Retrieved January 5, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). ChemHelp ASAP [Video]. YouTube. Retrieved January 5, 2026, from [Link]

  • Thiazole. (n.d.). CUTM Courseware. Retrieved January 5, 2026, from [Link]

  • Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis of thiophenes. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. (2008). TSI Journals. Retrieved January 5, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]

  • Synthesis of Thienothiophenes. (2022). Encyclopedia.pub. Retrieved January 5, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. Retrieved January 5, 2026, from [Link]

  • Efficient approach to thiazolidinones via a one-pot three-component reaction involving 2-amino-1-phenylethanone hydrochloride, an aromatic aldehyde and mercaptoacetic acid. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Gregory, J. T. (1952). U.S. Patent No. 2,603,647. Google Patents.
  • Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2022). Impactfactor.org. Retrieved January 5, 2026, from [Link]

  • Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. (n.d.). LinkedIn. Retrieved January 5, 2026, from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2013). Molecules. Retrieved January 5, 2026, from [Link]

  • CAS No.2462-02-4,this compound Suppliers. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

  • Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie. Retrieved January 5, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2022). MDPI. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]

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Application Notes & Protocols: Reaction Conditions for the Condensation of 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of α-Mercaptoketones in Heterocyclic Synthesis

2-Mercapto-1-phenylethanone, also known as α-mercaptoacetophenone, is a bifunctional molecule of significant interest in synthetic organic chemistry.[][2][3] Its structure, featuring a nucleophilic thiol group and an electrophilic ketone, makes it a potent synthon for the construction of diverse sulfur-containing heterocycles. These heterocyclic motifs are foundational to numerous pharmaceuticals, agrochemicals, and materials science applications.[4][5] This guide provides an in-depth exploration of the key condensation reactions of this compound, focusing on the underlying mechanisms, optimized reaction conditions, and detailed experimental protocols designed for reproducibility and scalability.

Self-Condensation: Formation of 2,5-Diphenyl-1,4-dithiane-2,5-diol

A fundamental reaction of α-mercaptocarbonyls is their propensity to undergo self-condensation. In an equilibrium process, this compound readily dimerizes to form the more stable six-membered heterocycle, 2,5-diphenyl-1,4-dithiane-2,5-diol. This dimer often serves as a stable, solid precursor from which the reactive monomer can be generated in situ under specific reaction conditions.[6][7]

Mechanistic Rationale

The self-condensation proceeds through a sequence of nucleophilic additions. The thiol of one molecule attacks the carbonyl carbon of a second molecule to form a hemithioacetal intermediate. A subsequent, intramolecular attack by the second thiol group onto the other carbonyl leads to the formation of the stable, six-membered dithiane ring. The reaction is typically reversible and catalyzed by either acid or base.

cluster_0 Self-Condensation Mechanism 2M Two molecules of This compound HTA Hemithioacetal Intermediate 2M->HTA Nucleophilic attack (Thiol on Carbonyl) Dimer 2,5-Diphenyl-1,4-dithiane-2,5-diol HTA->Dimer Intramolecular Cyclization Dimer->2M Equilibrium (Monomer Generation)

Caption: Mechanism of this compound Dimerization.

Protocol 1: Synthesis of 2,5-Diphenyl-1,4-dithiane-2,5-diol

This protocol details the straightforward acid-catalyzed dimerization of this compound.

Reagents and Materials:

  • This compound (C₈H₈OS)

  • Methanol (CH₃OH)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water (H₂O)

  • Round-bottom flask with magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve this compound (10.0 g, 65.7 mmol) in 100 mL of methanol in a 250 mL round-bottom flask. Stir the solution at room temperature until the solid is fully dissolved.

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the solution. The acid serves to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of hemithioacetal formation.

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the dithiane dimer will begin to form within 30-60 minutes. Continue stirring for an additional 2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold methanol (2 x 20 mL) followed by two portions of distilled water (2 x 20 mL) to remove any unreacted monomer and residual acid.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is typically >95%.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[8][9] It classically involves the condensation of an α-mercaptocarbonyl compound (or its precursor), an activated nitrile, and elemental sulfur in the presence of a base.[10][11] this compound is an ideal ketone component for this transformation.

Mechanistic Insights

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (this compound) and the activated nitrile (e.g., malononitrile or ethyl cyanoacetate).[9] The resulting adduct, a vinyl-mercaptan, then attacks elemental sulfur (S₈), which is activated by the amine base. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The choice of base is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions. Morpholine or triethylamine are commonly employed.[10]

cluster_1 Gewald Reaction Workflow Reactants This compound + Activated Nitrile + Sulfur (S₈) + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Adduct Vinyl-Mercaptan Adduct Knoevenagel->Adduct Sulfur Attack on Activated Sulfur Adduct->Sulfur Cyclization Intramolecular Cyclization (Thiolate attacks Nitrile) Sulfur->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: Key stages of the Gewald Aminothiophene Synthesis.

Comparative Reaction Conditions

The efficiency of the Gewald synthesis can be influenced by several factors. The table below summarizes typical conditions for the reaction of this compound with different nitriles.

ParameterCondition A (Malononitrile)Condition B (Ethyl Cyanoacetate)
Nitrile MalononitrileEthyl Cyanoacetate
Base MorpholineTriethylamine
Solvent Ethanol or DMFEthanol
Temperature 50-60 °CReflux (approx. 78 °C)
Time 2-4 hours4-6 hours
Typical Yield 80-90%75-85%
Protocol 2: Gewald Synthesis of 2-Amino-4-phenyl-thiophene-3-carbonitrile

This protocol describes the reaction of this compound with malononitrile.

Reagents and Materials:

  • This compound (5.0 g, 32.8 mmol)

  • Malononitrile (2.17 g, 32.8 mmol)

  • Elemental Sulfur (1.05 g, 32.8 mmol)

  • Morpholine (2.86 mL, 32.8 mmol)

  • Ethanol (95%, 50 mL)

  • Three-neck round-bottom flask with condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Assembly: To a 100 mL three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add this compound, malononitrile, elemental sulfur, and 50 mL of ethanol.

  • Base Addition: While stirring the suspension at room temperature, slowly add the morpholine dropwise over 5 minutes. The addition of the base is often exothermic and initiates the Knoevenagel condensation.

  • Heating: Heat the reaction mixture to 50-60 °C using a heating mantle. Maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: After 2-4 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Isolation: Pour the cooled mixture into 200 mL of ice-cold water with stirring. A yellow solid will precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual morpholine and inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or an ethanol/water mixture. The expected product is 2-amino-4-phenyl-thiophene-3-carbonitrile.

Paal-Knorr and Hinsberg Thiophene Syntheses: Contextual Relevance

While not direct condensation reactions of this compound itself, the Paal-Knorr and Hinsberg syntheses are cornerstone methods for thiophene formation and provide important context for understanding the reactivity of related synthons.

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[12][13][14] The mechanism is believed to proceed via the conversion of the diketone to a thioketone, followed by cyclization and dehydration.[13] Although this compound is not a 1,4-dicarbonyl, it can be used to synthesize precursors that are amenable to Paal-Knorr type cyclizations.

  • Hinsberg Thiophene Synthesis: This synthesis involves the base-catalyzed condensation of an α-diketone with diethyl thiodiglycolate.[4][15] The mechanism is a type of Stobbe condensation.[15] This reaction highlights an alternative pathway to substituted thiophenes, building the ring from different starting components compared to the Gewald reaction.

Understanding these classical methods provides a broader perspective on the strategic approaches available for synthesizing substituted thiophenes, underscoring the particular efficiency and atom economy of the Gewald reaction when starting from an α-mercaptoketone like this compound.

References

Development of Novel Antibacterial Agents from 2-Mercapto-1-phenylethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of new antibacterial compounds derived from the promising scaffold, 2-Mercapto-1-phenylethanone. This guide eschews a rigid template in favor of a logically structured narrative that follows the drug discovery pipeline, from initial chemical synthesis to preclinical evaluation. We will delve into the rationale behind experimental designs, provide detailed, step-by-step protocols for key assays, and offer insights into the interpretation of results. Our focus is on maintaining scientific integrity through validated methodologies and a deep understanding of the underlying principles of antibacterial drug development.

Introduction: The Rationale for this compound as a Scaffold

This compound possesses a unique chemical architecture, incorporating a reactive thiol group and a phenylethanone moiety. This combination of features presents several strategic advantages for the design of novel antibacterial agents. The thiol group offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, sulfur-containing compounds have a rich history in medicinal chemistry and are known to interact with various biological targets in microorganisms. The phenylethanone core provides a rigid backbone that can be functionalized to optimize pharmacokinetic and pharmacodynamic properties. The overarching goal is to leverage this scaffold to create a library of derivatives with potent and selective antibacterial activity.

Synthetic Strategy: Derivatization of this compound

The synthesis of a diverse library of candidate compounds is the foundational step in this drug discovery workflow. The primary reactive site for derivatization on the this compound scaffold is the thiol group. A common and effective strategy is S-alkylation or S-acylation to introduce a variety of substituents.

General Protocol for S-Alkylation of this compound

This protocol describes a general method for the synthesis of thioether derivatives of this compound.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, alkyl iodides)

  • Potassium carbonate (K₂CO₃) or a similar base

  • Acetonitrile or Dimethylformamide (DMF) as solvent

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate anion.

  • Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Rationale for Derivative Selection

The choice of alkyl halides should be guided by principles of medicinal chemistry to explore a range of physicochemical properties. For instance:

  • Aromatic and Heterocyclic Rings: Introduction of various substituted phenyl rings or heterocyclic systems can explore π-π stacking interactions with biological targets.

  • Alkyl Chains: Varying the length and branching of alkyl chains can modulate lipophilicity, which influences membrane permeability.

  • Functional Groups: Incorporating polar functional groups (e.g., ethers, esters, amides) can improve solubility and potential for hydrogen bonding.

G This compound This compound Thiolate Anion Thiolate Anion This compound->Thiolate Anion Base (e.g., K2CO3) S-Alkylated Derivative S-Alkylated Derivative Thiolate Anion->S-Alkylated Derivative Nucleophilic Attack Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->S-Alkylated Derivative

In Vitro Antibacterial Screening: Identifying Lead Compounds

Once a library of derivatives has been synthesized, the next critical step is to screen for antibacterial activity. This is typically a tiered approach, starting with a primary screen to identify active compounds, followed by more detailed characterization.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[4][6]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[7] The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[4]

  • Inoculation and Incubation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[5][8]

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL)
Derivative 1864>128
Derivative 2>128>128>128
Derivative 341632
Vancomycin1N/AN/A
Ciprofloxacin0.250.0150.5
Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][9][10] This assay helps to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

Protocol for MBC Assay:

  • Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and higher concentrations).

  • Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[9][10]

G cluster_0 Drug Discovery Pipeline Synthesis Synthesis Primary_Screening Primary Screening (MIC) Secondary_Screening Secondary Screening (MBC) Cytotoxicity Cytotoxicity Assays MOA Mechanism of Action Studies In_Vivo In Vivo Efficacy Models

Preclinical Safety Assessment: Cytotoxicity Assays

A crucial aspect of drug development is to ensure that the antibacterial compounds are not toxic to human cells.[11] Cytotoxicity assays are therefore essential to determine the therapeutic window of the lead compounds.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Protocol for MTT Assay:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the lead compounds for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined.

Compound S. aureus MIC (µg/mL) HEK293 IC₅₀ (µg/mL) Selectivity Index (SI = IC₅₀/MIC)
Derivative 348020
DoxorubicinN/A0.5N/A

A higher selectivity index indicates a greater therapeutic window, with the compound being more toxic to bacteria than to mammalian cells.

Elucidating the Mechanism of Action (MoA)

Understanding how a novel antibacterial agent works is critical for its development and for predicting potential resistance mechanisms.[14][15] Several assays can provide initial insights into the MoA.

Potential Bacterial Targets for Antibacterial Drugs:

  • Cell Wall Synthesis: Inhibition of peptidoglycan formation.[16][17][18]

  • Protein Synthesis: Targeting the bacterial ribosome.[16][19]

  • Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.[17][19]

  • Cell Membrane Integrity: Disruption of the bacterial membrane potential or permeability.[14][20]

  • Metabolic Pathways: Inhibition of essential metabolic enzymes, such as those in the folate synthesis pathway.[17][18]

Preliminary MoA Assays:

  • Bacterial Cytological Profiling: This technique uses fluorescent dyes to visualize the effects of the compound on bacterial morphology, DNA replication and segregation, and membrane integrity.

  • Macromolecule Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan to determine which biosynthetic pathway is inhibited.

In Vivo Efficacy Testing

Promising lead compounds with good in vitro activity and a favorable safety profile should be evaluated in animal models of infection to assess their in vivo efficacy.[21][22][23][24]

Mouse Thigh Infection Model

This is a standard model to evaluate the efficacy of antibacterial agents against localized infections.

Protocol for Mouse Thigh Infection Model:

  • Immunosuppression: Render mice neutropenic by treatment with cyclophosphamide.

  • Infection: Inject a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) into the thigh muscle of the mice.

  • Treatment: Administer the test compound at various doses and schedules (e.g., subcutaneously or orally) starting at a defined time post-infection.

  • Assessment of Bacterial Burden: At a specified time point (e.g., 24 hours post-infection), euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and plate serial dilutions to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: Compare the bacterial burden in treated mice to that in untreated control mice to determine the reduction in bacterial load.

Conclusion and Future Directions

The development of novel antibacterial agents from the this compound scaffold represents a promising avenue in the fight against antimicrobial resistance. The systematic approach outlined in this guide, from rational design and synthesis to rigorous in vitro and in vivo evaluation, provides a robust framework for identifying and advancing new drug candidates. Future work should focus on optimizing the lead compounds to improve their potency, pharmacokinetic properties, and safety profiles. Furthermore, a deeper understanding of their mechanism of action will be crucial for their clinical development and for anticipating and overcoming potential resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Mercapto-1-phenylethanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable α-mercapto ketone intermediate.

Introduction

This compound, also known as α-mercaptoacetophenone, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, while conceptually straightforward, can be fraught with challenges that lead to low yields and purification difficulties. This guide provides in-depth, experience-based solutions to common problems, backed by chemical principles and authoritative references.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and practical laboratory-scale synthesis involves a two-step process:

  • Bromination of Acetophenone: Acetophenone is brominated to form 2-bromo-1-phenylethanone (also known as phenacyl bromide).[1][2]

  • Nucleophilic Substitution: The resulting α-bromoketone undergoes nucleophilic substitution with a sulfur nucleophile to yield the desired product.

A common alternative involves the use of 2-chloro-1-phenylethanone as the starting material.[3]

Q2: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors throughout the synthetic sequence. The most common culprits are:

  • Side reactions during bromination: Over-bromination or competing reactions can reduce the yield of the phenacyl bromide intermediate.

  • Inefficient nucleophilic substitution: The choice of sulfur nucleophile and reaction conditions are critical for maximizing conversion.

  • Product degradation: The final product, an α-mercapto ketone, can be susceptible to oxidation and other degradation pathways.

  • Purification losses: Inefficient extraction or chromatography can lead to significant loss of the final product.

The following troubleshooting sections will delve into each of these issues in detail.

Troubleshooting Guide: Step-by-Step Problem Solving

Problem 1: Low Yield of 2-Bromo-1-phenylethanone Intermediate
Symptoms:
  • TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product.

  • The isolated yield of 2-bromo-1-phenylethanone is significantly below the expected range.

Root Causes & Solutions:
  • Over-bromination: The formation of 2,2-dibromo-1-phenylethanone is a common side reaction.

    • Solution: Carefully control the stoichiometry of bromine. Use of 1.0 to 1.05 equivalents of bromine is typically sufficient. The slow, dropwise addition of bromine at a controlled temperature (often 0-5 °C) is crucial.

  • Reaction with Solvent: Protic solvents like methanol or ethanol can react with bromine.

    • Solution: Use an inert solvent such as acetic acid, chloroform, or carbon tetrachloride for the bromination reaction.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted acetophenone.

    • Solution: Monitor the reaction progress by TLC. A gentle warming to room temperature after the bromine addition may be necessary to drive the reaction to completion.

Workflow for Optimizing Bromination of Acetophenone

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Potential Outcomes Acetophenone Acetophenone Temp Control Temperature (0-5 °C) Acetophenone->Temp Bromine Bromine (Br2) Addition Slow, Dropwise Addition of Br2 Bromine->Addition Solvent Inert Solvent (e.g., Acetic Acid) Solvent->Temp Monitoring Monitor by TLC Temp->Monitoring Bad1 Low Yield: Over-bromination Temp->Bad1 Poor Control Addition->Temp Good High Yield of 2-Bromo-1-phenylethanone Monitoring->Good Reaction Complete Bad2 Low Yield: Incomplete Reaction Monitoring->Bad2 Acetophenone Remaining G Start Low Yield of This compound Check_Intermediate Check Yield/Purity of 2-Bromo-1-phenylethanone Start->Check_Intermediate Low_Intermediate Low Intermediate Yield Check_Intermediate->Low_Intermediate Problem Found Good_Intermediate Good Intermediate Yield Check_Intermediate->Good_Intermediate No Issue Bromination_Issues Troubleshoot Bromination: - Stoichiometry - Temperature Control - Solvent Choice Low_Intermediate->Bromination_Issues Check_Substitution Check Substitution Step Good_Intermediate->Check_Substitution Incomplete_Sub Incomplete Substitution Check_Substitution->Incomplete_Sub Problem Found Product_Degradation Product Degradation Check_Substitution->Product_Degradation Problem Found Substitution_Issues Troubleshoot Substitution: - Sulfur Nucleophile - Reaction Conditions - Inert Atmosphere Incomplete_Sub->Substitution_Issues Purification_Issues Troubleshoot Purification: - Oxidation - Workup Conditions - Chromatography Product_Degradation->Purification_Issues

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Mercapto-1-phenyletanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Mercapto-1-phenyletanone. This molecule, an α-ketothiol, is a valuable building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.[1][2] Its synthesis, most commonly achieved by the reaction of 2-bromo-1-phenylethanone with a sulfur nucleophile, can be accompanied by the formation of several side products that complicate purification and reduce yields.

This guide provides a structured, in-depth troubleshooting framework for researchers, chemists, and drug development professionals. It is designed in a question-and-answer format to directly address common issues encountered during synthesis, explaining the causality behind side product formation and offering field-proven strategies for mitigation.

Section 1: The Core Synthesis Pathway: A Quick Reference

The predominant route to 2-Mercapto-1-phenyletanone involves the S-alkylation of a sulfur nucleophile with an α-haloketone, typically 2-bromo-1-phenylethanone (phenacyl bromide).[3] A common and cost-effective method employs thiourea, which forms an isothiouronium salt intermediate, followed by basic hydrolysis to yield the target thiol.

G cluster_step1 Step 1: Salt Formation Start 2-Bromo-1-phenylethanone Intermediate Isothiouronium Salt Intermediate Start->Intermediate Thiourea Thiourea (NH2CSNH2) Thiourea->Intermediate Product 2-Mercapto-1-phenyletanone Intermediate->Product Step 2 Base Base (e.g., NaOH) Hydrolysis Base->Intermediate G Thiol1 2-Mercapto-1-phenylethanone Disulfide Disulfide Dimer (M+ = 302) Thiol1->Disulfide Thiol2 2-Mercapto-1-phenyletanone Thiol2->Disulfide Oxidant [O] (e.g., Air, O2) Oxidant->Thiol1 Oxidation Oxidant->Thiol2 Oxidation G Start 2-Bromo-1-phenylethanone + Thiourea Intermediate Isothiouronium Intermediate Start->Intermediate Main Path Main_Product Desired Product: This compound Intermediate->Main_Product Hydrolysis Side_Reaction Reaction with another ketone molecule Intermediate->Side_Reaction Side Path (Hantzsch-type) Thiazole Side Product: 2-Amino-4-phenylthiazole Side_Reaction->Thiazole

Sources

Introduction: Navigating the Challenges of Purifying 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of 2-Mercapto-1-phenylethanone (CAS: 2462-02-4).

This compound is a valuable building block in organic synthesis, notable for its dual reactivity stemming from the ketone and thiol functional groups. However, its purification is frequently challenging due to its sensitivity to air and moisture, which can lead to oxidation and the formation of disulfide impurities. This guide, structured as a series of practical questions and answers, offers expert insights and field-proven protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and general purification strategies for this compound.

Q1: What are the critical physical and chemical properties of this compound that influence its purification? A1: Understanding the compound's properties is the foundation of a successful purification strategy. Key characteristics include:

  • Molecular Formula: C₈H₈OS.[1]

  • Molecular Weight: 152.21 g/mol .[]

  • Appearance: Typically a low-melting solid.

  • Melting Point: 23-24 °C.[3] This low melting point is a critical consideration for recrystallization, as the compound can easily "oil out" if the solvent's boiling point is too high or cooling is not properly controlled.

  • Sensitivity: The compound is sensitive to air and moisture. The thiol group (-SH) is susceptible to oxidation, primarily forming the corresponding disulfide. This necessitates handling under an inert atmosphere and using degassed solvents whenever possible.

Q2: What are the optimal storage conditions to maintain the integrity of this compound? A2: To prevent degradation, rigorous storage conditions are essential. The compound should be stored in a tightly sealed container under an inert gas atmosphere (e.g., Argon or Nitrogen). For long-term stability, it is recommended to store it in a freezer at or below -20°C.[4]

Q3: What are the most probable impurities I might encounter in a crude sample? A3: Impurities typically originate from the synthetic route. A common synthesis involves the reaction of 2-chloroacetophenone with a sulfur source.[3] Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual 2-chloroacetophenone.

  • Oxidation Products: The primary degradation product is the corresponding disulfide, formed by the oxidation of the thiol group.

  • By-products: Depending on the specific reagents and conditions, other reaction by-products may be present.

Q4: Which primary purification technique—recrystallization or column chromatography—is better for this compound? A4: The choice depends on the impurity profile and the required scale.

  • Recrystallization is highly effective for removing small amounts of impurities, especially if the crude product is already substantially pure and crystalline. It is often faster and more scalable than chromatography.

  • Flash Column Chromatography is superior for separating complex mixtures or when impurities have similar solubility profiles to the desired product.[5] It offers finer control over separation but can be more time-consuming and may risk on-column degradation due to the extended exposure of the sensitive compound to the stationary phase.

Section 2: Core Purification Protocols

This section provides detailed, step-by-step methodologies for the two primary purification techniques.

Protocol 1: Recrystallization

Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[6]

cluster_prep Preparation cluster_proc Process cluster_iso Isolation & Drying start Start with Crude Product solv_sel Select Solvent System (Single or Mixed) start->solv_sel diss Dissolve Crude in MINIMUM Hot Solvent solv_sel->diss filt Hot Gravity Filtration (If Insoluble Impurities) diss->filt Optional cool Slow Cooling to Room Temp, Then Ice Bath diss->cool filt->cool cryst Crystal Formation cool->cryst vac_filt Vacuum Filtration cryst->vac_filt wash Wash Crystals with Ice-Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for purification by recrystallization.

A two-solvent system is often effective for compounds that are either too soluble or poorly soluble in common single solvents.[7] A good choice for this compound could be a Dichloromethane/Hexanes system.

  • Solvent Selection: Identify a "good" solvent in which the compound is soluble (e.g., dichloromethane) and a "poor" solvent in which it is insoluble (e.g., hexanes). The two solvents must be miscible.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the "good" solvent (dichloromethane) at room temperature or with gentle warming.

  • Induce Saturation: Slowly add the "poor" solvent (hexanes) dropwise while swirling until the solution becomes persistently cloudy. This indicates the point of saturation.[8]

  • Clarification: Add a few drops of the "good" solvent (dichloromethane) to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial to form well-defined crystals and avoid oiling out.[8]

  • Maximize Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (hexanes) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

ParameterRecommended Solvents / SystemsRationale
Single Solvents Ethanol, IsopropanolThe ketone functionality suggests solubility in polar protic solvents.[9] Test small scale first.
Mixed Solvents Dichloromethane/Hexanes, Ethyl Acetate/HexanesProvides fine-tuned control over solubility to achieve optimal saturation for crystallization.[8]
Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[10] For this compound, a normal-phase setup (polar stationary phase, non-polar mobile phase) is standard.

cluster_prep Preparation cluster_proc Separation cluster_iso Analysis & Isolation start Select Solvent System (e.g., Hexane/EtOAc) via TLC pack Pack Column with Silica Gel Slurry start->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions via TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap end Pure Product evap->end

Caption: Workflow for purification by flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.3.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no cracks or air bubbles.[11] The solvent level must always remain above the silica bed to prevent cracking.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, for "dry loading," pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity if a gradient is needed. Use positive air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" during recrystallization. 1. The solution was cooled too quickly.[8]2. The melting point of the compound (23-24 °C) is below the temperature of the saturated solution.[8]3. High concentration of impurities depressing the melting point.[8]1. Ensure slow, undisturbed cooling. Insulate the flask to slow heat loss.2. Switch to a lower-boiling solvent system.3. Try to induce crystallization at a warmer temperature by scratching the flask or adding a seed crystal.[8]4. Add slightly more of the "good" solvent to reduce saturation.
Product turns yellow or purity decreases after purification. Oxidation of the thiol group to form a disulfide, often catalyzed by air exposure.1. Perform all steps under an inert atmosphere (N₂ or Ar).2. Use solvents that have been degassed by sparging with an inert gas.3. Store the final product immediately under inert gas at low temperature.[4]
Poor recovery from recrystallization. 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[6]2. The compound has significant solubility in the solvent even at low temperatures.1. Concentrate the solution by carefully boiling off some of the solvent and attempt to recrystallize again.2. Ensure the solution is cooled in an ice bath for a sufficient amount of time (30+ minutes).3. Re-evaluate your choice of solvent or solvent system.
Poor separation (streaking or overlapping bands) in column chromatography. 1. The sample was overloaded on the column.2. The chosen mobile phase is too polar, causing all components to elute too quickly.3. The compound is degrading on the acidic silica gel.1. Use a larger column or load less material.2. Start with a much less polar mobile phase (e.g., increase the hexane ratio).3. Consider using a different stationary phase, such as neutral alumina, or adding a very small amount of a modifying agent like triethylamine (~0.1%) to the eluent if the compound is acid-sensitive (use with caution).

Section 4: Purity Assessment

After purification, it is crucial to assess the purity of this compound using appropriate analytical techniques.

Analytical MethodPrincipleApplication & Insights
Thin Layer Chromatography (TLC) Differential partitioning on a solid plate.Rapid, qualitative assessment of purity and for monitoring column chromatography fractions. A single spot does not guarantee purity but multiple spots indicate impurities.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12]Provides quantitative purity data (% area). A reverse-phase C18 or Phenyl column is suitable for this aromatic ketone, offering separation based on hydrophobicity and potential π-π interactions.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point, followed by mass-based identification.[15]Excellent for identifying and quantifying volatile impurities. Confirms the molecular weight of the main component and can help identify unknown by-products.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[12][15]Confirms the chemical structure of the purified product. Integration of signals can be used to detect and quantify impurities if their signals are resolved from the main compound's signals.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:2462-02-4. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 2462-02-4 wiki. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]

  • Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-mercaptobenzimidazole. Retrieved from [Link]

  • Chemister.ru. (n.d.). 1-phenylethanone. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015). Alkyl Phenyl Ketones Synthesis through Dry Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of 2-Amino-1-Phenylethanol Enantiomers By Stripping Crystallization. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. Retrieved from [Link]

Sources

Overcoming challenges in the synthesis of 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Mercapto-1-phenylethanone (CAS 2462-02-4). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to address the common and nuanced challenges encountered during the synthesis of this important α-mercaptoketone, ensuring you can achieve reliable results with high purity and yield.

Section 1: Overview of Synthetic Strategy

The synthesis of this compound, also known as phenacyl mercaptan, typically begins with the α-bromination of acetophenone to yield 2-bromo-1-phenylethanone (phenacyl bromide). This intermediate is then treated with a sulfur nucleophile. The most robust and widely used method involves the use of thiourea to form a stable S-(2-oxo-2-phenylethyl)isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the target thiol.[1][2] This two-step approach is generally preferred as it minimizes the formation of the corresponding sulfide byproduct, a common issue when using reagents like sodium hydrosulfide directly.[2]

The overall synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Thiol Synthesis via Isothiouronium Salt A Acetophenone B 2-Bromo-1-phenylethanone (Phenacyl Bromide) A->B Br2, Acetic Acid A->B C S-(2-oxo-2-phenylethyl)isothiouronium Bromide B->C Thiourea, Ethanol B->C D This compound C->D aq. NaOH or KOH (Hydrolysis) C->D

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Question 1: My yield of the intermediate isothiouronium salt is low. What are the likely causes?

Answer: Low yields in the formation of the S-(2-oxo-2-phenylethyl)isothiouronium salt are typically traced back to three factors: reagent quality, solvent, and reaction conditions.

  • Reagent Purity: The starting 2-bromo-1-phenylethanone is a lachrymator and can degrade upon exposure to moisture. Ensure it is pure and handled in a well-ventilated fume hood. Old or impure thiourea can also lead to side reactions.

  • Solvent Choice: Ethanol is the most common and effective solvent for this reaction. Using an insufficient volume of solvent can lead to poor solubility of thiourea and incomplete reaction. Ensure the thiourea is fully dissolved or well-suspended at the reaction temperature.

  • Reaction Time & Temperature: The reaction is typically run at reflux in ethanol for 2-3 hours. Incomplete reaction can occur if the time is too short or the temperature is too low. Conversely, excessively long reflux times are generally unnecessary and do not significantly improve yields.

Question 2: The hydrolysis of the isothiouronium salt is incomplete or produces significant byproducts. How can I optimize this step?

Answer: This is the most critical and challenging step of the synthesis. Success hinges on careful control of the hydrolysis conditions to favor the desired thiol over side products.

  • Inert Atmosphere: this compound is highly susceptible to oxidative dimerization, forming a disulfide. It is critical to perform the hydrolysis and subsequent workup under an inert atmosphere (Nitrogen or Argon).[1] Use solvents that have been deoxygenated by bubbling with N₂ for at least 30 minutes.

  • Base and Temperature Control: The hydrolysis is an equilibrium-driven process. Using a stoichiometric excess of a strong base like NaOH or KOH is necessary.[3] However, the reaction is often exothermic. The temperature should be carefully controlled, typically by heating gently to 60-70°C for a defined period (e.g., 1 hour).[3] Overheating can promote decomposition or side reactions.

  • Workup Procedure: After hydrolysis, the reaction mixture must be cooled before acidification. The acidification step (typically with a dilute acid like H₂SO₄ or HCl to pH 6-7) should also be performed under cooling (ice bath) to dissipate heat and minimize degradation of the acid-sensitive product.

The diagram below outlines a decision-making process for troubleshooting issues during the hydrolysis step.

Troubleshooting_Hydrolysis start Low Yield or Impure Product after Hydrolysis check_atmosphere Was an inert (N2/Ar) atmosphere used throughout? start->check_atmosphere check_base Was a stoichiometric excess of NaOH/KOH used? atmosphere_no Implement strict inert atmosphere conditions. Degas all solvents. check_atmosphere->atmosphere_no No check_atmosphere->atmosphere_yes Yes base_no Use 1.1-1.2 equivalents of strong base. check_base->base_no No check_base->base_yes Yes check_temp Was the reaction temperature maintained at 60-70°C? temp_no Use a controlled heating bath and monitor internal temp. check_temp->temp_no No check_temp->temp_yes Yes check_workup Was the mixture cooled before and during acidification? workup_no Use an ice bath for cooling before and during acid addition. check_workup->workup_no No workup_yes All parameters seem correct. Consider purity of starting salt. check_workup->workup_yes Yes

Caption: Decision tree for troubleshooting the hydrolysis step.

Question 3: My final product is unstable and turns cloudy or forms a white precipitate upon standing. What is happening?

Answer: This is a classic sign of thiol oxidation. This compound readily oxidizes in the presence of air (oxygen) to form the corresponding disulfide, which is often a white or off-white solid and is insoluble in many organic solvents.

Caption: Oxidation of this compound to its disulfide dimer.

Prevention Strategies:

  • Storage: Store the purified product under an inert atmosphere (N₂ or Ar) in a sealed vial.

  • Solvent: If storing in solution, use a deoxygenated solvent.

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage) to slow the rate of oxidation.

  • Chelating Agents: Trace metal ions can catalyze oxidation. If this is a persistent issue, consider washing the organic extracts with a dilute solution of EDTA during workup.

Question 4: What is the best method for purifying the final product?

Answer: Purification requires careful handling due to the product's instability. The typical method is a liquid-liquid extraction followed by column chromatography.

  • Extraction: After acidification of the hydrolysis mixture, the product is extracted into an organic solvent like ethyl acetate or dichloromethane. It is crucial to wash the organic layer with deoxygenated brine to remove water and then dry it thoroughly over anhydrous sodium sulfate.

  • Column Chromatography: Flash chromatography on silica gel can be effective.

    • Mobile Phase: A non-polar/polar gradient system, such as hexane/ethyl acetate, is commonly used.

    • Precaution: The silica gel should be fresh, and the chromatography should be performed relatively quickly to minimize on-column degradation. Some researchers prefer to deactivate the silica by pre-treating it with a small amount of triethylamine in the eluent to prevent acid-catalyzed decomposition.

Section 3: Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromo-1-phenylethanone via the isothiouronium salt.

Step A: Synthesis of S-(2-oxo-2-phenylethyl)isothiouronium Bromide

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-bromo-1-phenylethanone (19.9 g, 100 mmol) and ethanol (150 mL).

  • Add thiourea (7.6 g, 100 mmol) to the solution.

  • Heat the mixture to reflux with stirring. A clear solution should form initially, followed by the precipitation of a white solid.

  • Maintain the reflux for 3 hours.

  • After 3 hours, cool the mixture in an ice bath to 0-5°C.

  • Collect the white crystalline product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the salt in a vacuum oven at 40°C. The expected yield is typically >90%.

Step B: Hydrolysis to this compound

  • INERT ATMOSPHERE IS CRITICAL: Equip a 500 mL three-necked flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Purge the entire system with nitrogen.

  • Add the S-(2-oxo-2-phenylethyl)isothiouronium bromide (27.5 g, 100 mmol) and deoxygenated water (100 mL). Stir to form a suspension.

  • In a separate beaker, prepare a solution of sodium hydroxide (8.8 g, 220 mmol) in deoxygenated water (50 mL).

  • Slowly add the sodium hydroxide solution to the flask while maintaining a nitrogen atmosphere.

  • Heat the reaction mixture to 68-70°C and hold at this temperature for 1 hour.[3]

  • After 1 hour, cool the mixture to below 20°C using an ice-salt bath.

  • While maintaining cooling and a nitrogen atmosphere, slowly add 6 M sulfuric acid until the pH of the mixture is approximately 6.

  • Extract the product from the aqueous mixture with deoxygenated ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with deoxygenated brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography as described in the FAQ section.

ParameterStep A (Salt Formation)Step B (Hydrolysis)
Key Reagents 2-Bromo-1-phenylethanone, ThioureaIsothiouronium Salt, NaOH
Solvent EthanolDeoxygenated Water
Temperature Reflux (~78°C)68-70°C
Atmosphere AirInert (N₂ or Ar)
Typical Yield >90%70-85% (after purification)
Critical Factor Reagent PurityInert Atmosphere, Temp. Control

References

Technical Support Center: Preventing Oxidation of the Thiol Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing thiol group reactivity during synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the cysteine thiol group. Here, you will find in-depth answers to common questions, practical troubleshooting guides, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is thiol oxidation, and why is it a critical issue in synthesis?

A1: The thiol group (-SH) of a cysteine residue is highly susceptible to oxidation, a reaction where it loses electrons. The most common outcome is the formation of a disulfide bond (R-S-S-R) by linking two thiol groups.[1][2] While this disulfide linkage is vital for the structure of many native proteins, uncontrolled oxidation during synthesis is a significant problem.[3] It leads to the formation of undesired dimers or polymers, reduces the yield of the target molecule, and can result in complex mixtures that are difficult to purify. Furthermore, over-oxidation can lead to irreversible formation of sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.[4][5]

Q2: What are the primary mechanisms driving unwanted thiol oxidation?

A2: Thiol oxidation can proceed through several pathways. The most common mechanism involves the deprotonation of the thiol (R-SH) to a more nucleophilic thiolate anion (R-S⁻).[4][6] This thiolate can then attack another thiol or disulfide. The process is often accelerated by:

  • Oxygen: Atmospheric oxygen can directly oxidize thiols, especially under basic conditions which favor thiolate formation.[4][7]

  • Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation process.[8]

  • Radical Pathways: Reactive oxygen species can initiate radical-based oxidation mechanisms.[9] The reaction is essentially a redox process where the thiol is oxidized.[2][10]

Q3: What is a thiol protecting group, and why is it essential?

A3: A protecting group is a chemical moiety that is temporarily attached to the thiol group to mask its reactivity.[3][11] This prevents the thiol from participating in unwanted side reactions, such as oxidation or alkylation, during the course of a multi-step synthesis, like Solid-Phase Peptide Synthesis (SPPS).[3][12] The choice of protecting group is critical, as it must be stable during chain assembly but readily and selectively removable at the appropriate stage without damaging the final molecule.[13]

Q4: How do I select the appropriate protecting group for my synthesis?

A4: The selection depends on your overall synthetic strategy, particularly the chemistry used for peptide chain elongation (e.g., Fmoc or Boc) and the presence of other sensitive residues.[13] The key consideration is orthogonality : the ability to remove one type of protecting group in the presence of others.[11][14] For example, in a complex peptide requiring multiple, specific disulfide bridges, you would use different cysteine protecting groups that can be removed under distinct conditions (e.g., one acid-labile, one removed by mild reduction).[11][12]

Q5: What practical steps can I take to minimize oxidation during workup and purification?

A5: Once the protecting groups are removed, the free thiol is vulnerable. To prevent re-oxidation:

  • Use Degassed Solvents: Remove dissolved oxygen from all buffers and solvents by sparging with an inert gas like argon or nitrogen.[8]

  • Work Under an Inert Atmosphere: Perform cleavage and purification steps under a blanket of argon or nitrogen whenever possible.[15]

  • Maintain a Low pH: Oxidation is generally slower under acidic conditions, as the concentration of the reactive thiolate anion is lower.[6]

  • Add Scavengers/Reducing Agents: Include a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your purification buffers, provided it doesn't interfere with your final product.[8][16]

  • Immediate Handling: Freeze-dry peptides with free thiols immediately after purification and store them under an inert atmosphere.[13]

Troubleshooting Guides

Problem 1: My final product is a mix of the desired monomer and an unexpected dimer after cleavage.
  • Possible Cause 1: Premature Deprotection on Resin. The thiol protecting group may not have been stable enough for the repeated deprotection steps during synthesis (e.g., piperidine treatment in Fmoc-SPPS).

    • Recommended Solution: Choose a more robust protecting group. For Fmoc synthesis, groups like Acetamidomethyl (Acm) or tert-Butyl (tBu) offer higher stability than the commonly used Trityl (Trt) group if premature loss is observed.[13] Refer to the data table below for stability profiles.

  • Possible Cause 2: Oxidation During Cleavage. The cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA), can generate reactive carbocations. Scavengers are used to trap these, but an inappropriate scavenger choice or insufficient amount can fail to prevent thiol oxidation.

    • Recommended Solution: Optimize your cleavage cocktail. For cysteine-containing peptides, a "scavenger" that also acts as a reducing agent is crucial. 1,2-ethanedithiol (EDT) is highly effective. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[15] Ensure scavengers are used in sufficient excess.

  • Possible Cause 3: Oxidation During Workup/Purification. After cleavage, the now-free thiol is exposed to atmospheric oxygen in aqueous buffers, especially during HPLC purification at near-neutral pH.

    • Recommended Solution: Implement the practical steps outlined in FAQ #5. Use degassed, slightly acidic (pH 4-5) buffers for purification. If possible, add a non-interfering reducing agent like TCEP, which is effective over a wide pH range and odorless.[8]

Problem 2: The yield of my free thiol-containing peptide is very low, and I don't see significant disulfide dimer formation.
  • Possible Cause 1: Incomplete Deprotection. The protecting group was not fully removed during the final cleavage step. This is common with highly stable groups or when cleavage conditions (time, temperature, reagents) are insufficient. The Trityl (Trt) group's removal can be reversible, leading to incomplete deprotection if the trityl cation is not efficiently scavenged.[13]

    • Recommended Solution:

      • Verify Deprotection Conditions: Ensure you are using the correct cleavage cocktail and reaction time for your specific protecting group (see Table 1). For Trt, inclusion of triisopropylsilane (TIS) is highly recommended to irreversibly trap the trityl cation.[13]

      • Increase Reaction Time/Temperature: Extend the cleavage reaction time or perform it at a slightly elevated temperature (use caution).

      • Analytical Verification: Use a method like Ellman's Test (see Protocol 3) to quantify the free thiol concentration in your crude product. A low value confirms incomplete deprotection. LC-MS analysis can identify the mass of the still-protected peptide.

  • Possible Cause 2: Cysteine Racemization. During amino acid coupling in SPPS, cysteine is particularly prone to racemization (conversion from L- to D-amino acid), especially when using strong activating agents and bases.[12][17] This can lead to diastereomers that are difficult to purify and may be discarded as impurities, lowering the overall yield of the correct product.

    • Recommended Solution:

      • Optimize Coupling: Use carbodiimide-based activators like DIC with an additive such as HOBt, which are known to suppress racemization.[17]

      • Use a Milder Base: Replace bases like NMM with a bulkier, less basic one like 2,4,6-collidine.[17]

Problem 3: I am trying to form a specific disulfide bridge in a multi-cysteine peptide, but I'm getting a scrambled mixture of products.
  • Possible Cause: Lack of Orthogonal Protection. If all cysteine residues are protected with the same group, their simultaneous deprotection will lead to random disulfide bond formation.

    • Recommended Solution: Employ an orthogonal protection strategy. Protect pairs of cysteines intended to form a disulfide bond with distinct protecting groups that can be removed sequentially.[11][12]

      • Step 1: Protect the first pair with an acid-labile group like Trityl (Trt) or Mmt and the second pair with a group stable to acid but removable by other means, like Acetamidomethyl (Acm).

      • Step 2: After synthesis, selectively remove the Trt/Mmt groups using dilute acid on-resin and perform the first oxidation to form the first disulfide bridge.[13]

      • Step 3: Cleave the peptide from the resin, which will now have one disulfide bridge and the second pair of cysteines still protected by Acm.

      • Step 4: Remove the Acm groups (e.g., with mercury(II) acetate or iodine) and perform the second oxidation to form the final, correctly paired disulfide bridge.[13]

Core Methodologies & Protocols

Protocol 1: General Procedure for On-Resin Quantification of Free Thiols (Ellman's Test)

This protocol allows you to check for premature deprotection of thiol groups during synthesis.

  • Sample Preparation: Swell a small amount of your peptidyl-resin (approx. 5-10 mg) in a vial with DMF.

  • Wash: Thoroughly wash the resin with DMF (3x) and then DCM (3x) to remove any residual piperidine or other reagents. Dry the resin under vacuum.

  • Prepare Ellman's Reagent Solution: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 0.5 mg/mL.

  • Reaction: Add 1 mL of the DTNB solution to the dried resin. Add a known volume of a reference standard (e.g., cysteine or glutathione) to a separate vial as a positive control.

  • Incubation: Gently agitate the vials at room temperature for 15-30 minutes, protected from light.

  • Measurement: Carefully transfer the supernatant to a cuvette. Measure the absorbance at 412 nm using a spectrophotometer. The development of a yellow color (from the TNB²⁻ anion) indicates the presence of free thiols.[18][19]

  • Quantification: Calculate the concentration of free thiols using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.[18]

Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide

This protocol is a standard method for cleaving a peptide from the resin and removing acid-labile protecting groups.

  • Resin Preparation: Wash the fully synthesized, resin-bound peptide with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a desiccator.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. For a standard Cys(Trt) peptide, "Reagent B" is effective: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v).[15]

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile protecting groups. Phenol and TIS act as carbocation scavengers, and TIS is particularly effective at preventing Trt re-attachment.[13] Water helps with solubility.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Cap the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling. Perform this under an inert atmosphere if possible.[15]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification. Store under argon at -20°C.[13]

Visualizations & Data

Diagrams

Thiol_Oxidation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Oxidation 2 R-SH 2x Thiol 2 R-S- 2x Thiolate (Nucleophile) 2 R-SH->2 R-S- -2H⁺ (Base catalysis) Disulfide R-S-S-R (Disulfide Bond) 2 R-S-->Disulfide Oxidant Oxidant (e.g., O₂, I₂) Oxidant->Disulfide -2e⁻

Caption: Mechanism of thiol oxidation to a disulfide bond.

Orthogonal_Protection_Workflow start Synthesized Peptide on Resin -Cys(Trt)-...-Cys(Acm)- step1 Step 1: Selective Deprotection (e.g., 1% TFA in DCM) start->step1 intermediate1 Peptide with Free Thiol -Cys(SH)-...-Cys(Acm)- step1->intermediate1 step2 Step 2: First Oxidation (On-resin, e.g., Iodine) intermediate1->step2 intermediate2 First Disulfide Formed -Cys-S-S-Cys- (Acm protected) step2->intermediate2 step3 Step 3: Global Cleavage (e.g., 95% TFA) intermediate2->step3 intermediate3 Cleaved Peptide One disulfide, one Acm pair step3->intermediate3 step4 Step 4: Second Deprotection (e.g., Hg(OAc)₂ or I₂) intermediate3->step4 final Regioselective Di-disulfide Peptide step4->final

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Data Table

Table 1: Common Thiol Protecting Groups for Cysteine in SPPS

Protecting GroupAbbreviationStabilityCleavage/Deprotection ConditionsKey Features
Trityl TrtAcid-labile. Stable to piperidine.TFA-based cocktails (e.g., TFA/TIS/H₂O).[13]Most common for routine synthesis. Prone to incomplete removal without proper scavengers.[13]
Acetamidomethyl AcmStable to TFA and piperidine.Mercury(II) acetate, Silver(I) salts, or Iodine.[13]Excellent for orthogonal strategies. Requires heavy metals or strong oxidants for removal.[13][20]
tert-Butyl tBuStable to TFA and piperidine.Hg(OAc)₂ followed by H₂S, or HF.[13][21]Very stable, but removal conditions are harsh and often require toxic reagents.[13]
tert-Butylthio StBuStable to TFA. Labile to reducing agents.Thiols (e.g., DTT, BME) or phosphines (e.g., TCEP).[13][14]Thiol-labile, making it orthogonal to acid- and base-labile groups. Useful for on-resin disulfide formation.[13]
4-Methoxytrityl MmtVery acid-labile. Stable to piperidine.Dilute (1-3%) TFA in DCM.[13]Allows for selective deprotection on-resin while other acid-labile groups (e.g., tBu on Asp) remain intact.[13]

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Walla Walla University. [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PubMed Central. [Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Preparation and Reactions of Thiols. JoVE. [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. [Link]

  • The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. PubMed. [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. University of Nebraska - Lincoln. [Link]

  • Thiol Oxidation Definition. Fiveable. [Link]

  • Quantification of Thiols and Disulfides. PubMed Central. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. [Link]

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]

  • Detection of Free Thiol Content. MtoZ Biolabs. [Link]

  • Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. PubMed Central. [Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Chapter 5 Thiol Protecting Groups. Thieme. [Link]

  • What are protecting groups for thiols that can be radically cleaved?. Reddit. [Link]

  • New Protecting Groups for the Cysteine Side Chain. ChemistryViews. [Link]

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PubMed Central. [Link]

  • How to Work with Thiols-General SOP. University of Rochester. [Link]

  • How to get the peptide containing cysteine without oxidation?. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Royal Society of Chemistry. [Link]

  • Chapter 6 "protection for the thiol group". ResearchGate. [Link]

  • Thiol. Wikipedia. [Link]

Sources

Troubleshooting guide for the synthesis of 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Mercapto-1-phenylethanone

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound (also known as α-mercaptoacetophenone). This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis, purification, and handling of this valuable intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

The synthesis of this compound is notoriously challenging due to the product's instability, particularly its sensitivity to air and moisture, which can lead to the formation of disulfide byproducts and other impurities.[1] This guide provides a robust framework for addressing these issues head-on.

Core Synthetic Workflow

The most reliable and common route to this compound involves a two-step process starting from acetophenone. First, acetophenone undergoes α-bromination to yield 2-bromo-1-phenylethanone (phenacyl bromide).[2][3] Subsequently, this α-haloketone is treated with a sulfur nucleophile, such as thiourea, followed by hydrolysis to yield the target thiol.[4]

Synthesis_Workflow Acetophenone Acetophenone Bromination α-Bromination (Br2, cat. AlCl3) Acetophenone->Bromination PhenacylBromide 2-Bromo-1-phenylethanone (Phenacyl Bromide) Bromination->PhenacylBromide Thiourea Thiourea Reaction PhenacylBromide->Thiourea Isothiuronium Isothiuronium Salt (Intermediate) Thiourea->Isothiuronium Hydrolysis Base Hydrolysis (e.g., NaOH or Na2CO3) Isothiuronium->Hydrolysis Product This compound Hydrolysis->Product

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis via the isothiuronium salt intermediate, a method known for its reliability and use of common laboratory reagents.

Reagent Properties and Safety

ReagentFormulaMW ( g/mol )Key Hazards
2-Bromo-1-phenylethanoneC₈H₇BrO199.05Powerful lachrymator, toxic, corrosive.[3][5]
ThioureaCH₄N₂S76.12Harmful if swallowed, suspected mutagen.
Sodium HydroxideNaOH40.00Corrosive, causes severe skin burns.
Ethanol (EtOH)C₂H₅OH46.07Flammable liquid and vapor.

Step 1: Synthesis of S-(2-Oxo-2-phenylethyl)isothiuronium Bromide

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In the flask, dissolve thiourea (1.05 eq) in absolute ethanol.

  • Slowly add a solution of 2-bromo-1-phenylethanone (1.0 eq) in ethanol to the thiourea solution at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath. The isothiuronium salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is typically stable and can be stored.

Step 2: Hydrolysis to this compound

  • Crucial: All solvents and solutions for this step must be thoroughly degassed with an inert gas (N₂ or Ar) for at least 30 minutes to prevent oxidation of the final product.

  • Set up a three-neck flask under a positive pressure of inert gas, equipped with a stirrer and addition funnel.

  • Dissolve the S-(2-oxo-2-phenylethyl)isothiuronium bromide (1.0 eq) in degassed water.

  • Cool the solution in an ice-water bath.

  • Slowly add a degassed solution of sodium hydroxide (2.0-2.5 eq) or sodium carbonate dropwise via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere until hydrolysis is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with cold, dilute HCl to a pH of ~5-6. The product may precipitate or form an oil.

  • Extract the aqueous layer three times with a degassed solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent in vacuo at low temperature. The resulting crude product should be purified immediately or stored under an inert atmosphere at -20°C.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My final yield is extremely low. What are the most likely causes?

A1: Low yield is the most common complaint. The primary culprits are product decomposition during workup and incomplete reactions.

  • Cause 1: Product Oxidation: The thiol group (-SH) in your product is highly susceptible to oxidation, especially under basic conditions or in the presence of air, forming the corresponding disulfide. This is often the main reason for yield loss.

  • Solution:

    • Inert Atmosphere: The entire hydrolysis and workup (Step 2) must be performed under a strictly inert atmosphere (N₂ or Ar).

    • Degassed Solvents: Use solvents that have been purged with N₂ or Ar for at least 30 minutes to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of a reducing agent like sodium bisulfite or dithiothreitol (DTT) to the aqueous phase during workup to minimize oxidation.

  • Cause 2: Incomplete Hydrolysis: The hydrolysis of the isothiuronium salt requires basic conditions. If the base is not strong enough or used in insufficient quantity, the reaction may not go to completion.

  • Solution:

    • Ensure at least 2 equivalents of a strong base like NaOH are used.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the salt before proceeding with acidification.

  • Cause 3: Product Volatility/Instability: The product can be somewhat volatile and may be lost during solvent removal if high temperatures or prolonged vacuum are applied.

  • Solution:

    • Use a rotary evaporator with the bath temperature kept below 30°C.

    • Do not leave the product under high vacuum for extended periods.

Troubleshooting_Low_Yield cluster_causes Potential Causes & Solutions Start Low Yield Obtained CheckTLC Analyze Crude Product by TLC/LC-MS Start->CheckTLC SpotAnalysis What is the major spot? CheckTLC->SpotAnalysis Disulfide High MW Byproduct (Disulfide) SpotAnalysis->Disulfide New, less polar spot Salt Isothiuronium Salt Remains SpotAnalysis->Salt Polar, water-soluble spot SM Starting Phenacyl Halide Remains SpotAnalysis->SM Non-polar starting material spot SolveOxidation Solution: - Use degassed solvents - Maintain inert atmosphere - Add antioxidant during workup Disulfide->SolveOxidation SolveHydrolysis Solution: - Increase base stoichiometry (2.0-2.5 eq) - Increase reaction time/temp - Confirm base quality Salt->SolveHydrolysis SolveStep1 Solution: - Check thiourea quality - Ensure sufficient reflux time in Step 1 SM->SolveStep1

Caption: Decision tree for troubleshooting low product yield.

Q2: My NMR spectrum shows my product, but also a significant amount of a broad peak, and the integration is off. What is happening?

A2: This is a classic sign of disulfide formation. The disulfide dimer, bis(2-oxo-2-phenylethyl) disulfide, will have NMR signals that are similar but distinct from your product. The thiol proton (-SH) peak is often broad and can exchange, making integration unreliable, but the presence of the disulfide will skew the integration of the methylene (-CH₂-) and aromatic protons relative to each other. The disulfide is the most common impurity.

Q3: The product is a dark, oily substance that is difficult to purify. How can I obtain a clean, solid product?

A3: The product should ideally be a pale yellow solid or oil.[1] A dark color indicates decomposition or impurities.

  • Purification Strategy: Flash column chromatography on silica gel using a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is the most effective method.

    • Important: The silica and solvents should be degassed.

    • Run the column quickly to minimize on-column decomposition.

    • Combine the pure fractions and remove the solvent at low temperature.

  • Recrystallization: If a solid is obtained, recrystallization from a solvent mixture like ethanol/water or hexane/ether under an inert atmosphere can be attempted, but this is often difficult due to the product's instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with this synthesis?

A1: The starting material, 2-bromo-1-phenylethanone (or the chloro-analogue), is a potent lachrymator and a strong irritant.[3][6] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation and skin contact.

Q2: Why is the thiourea route preferred over using other sulfur sources like sodium hydrosulfide (NaSH)?

A2: While NaSH can work, the thiourea route offers several advantages. Thiourea is a solid that is easier to handle than NaSH, which is often hygroscopic and can contain impurities. The isothiuronium salt intermediate is a stable, crystalline solid that can be isolated and purified, providing a clean starting material for the final hydrolysis step.[4] This two-step process often leads to a purer final product compared to a direct substitution with NaSH, which can be prone to more side reactions.

Q3: How can I confirm the identity of this compound?

A3: A combination of standard analytical techniques should be used:

  • ¹H NMR: Expect a multiplet for the aromatic protons, a singlet for the methylene protons (CH₂), and a broad singlet or triplet for the thiol proton (SH). The thiol proton may exchange with D₂O.

  • ¹³C NMR: Confirm the presence of the carbonyl carbon (~195 ppm), methylene carbon, and aromatic carbons.

  • Mass Spectrometry (MS): Look for the correct molecular ion peak (M⁺) for C₈H₈OS at m/z = 152.03.

  • Infrared (IR) Spectroscopy: Key peaks will be the C=O stretch (~1680 cm⁻¹) and a weak S-H stretch (~2550 cm⁻¹).

Q4: What are the ideal storage conditions for the final product?

A4: The product is highly unstable. For long-term storage, it must be kept in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a freezer at or below -20°C.[1] Repeatedly opening the container should be avoided. Aliquoting the material into smaller, single-use vials is highly recommended.

References

Minimizing byproduct formation in 2-Mercapto-1-phenylethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Mercapto-1-phenylethanone (α-mercaptoacetophenone). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing the formation of critical byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound. The most reliable synthetic route involves the reaction of an α-haloketone (e.g., 2-bromoacetophenone) with a sulfur nucleophile like thiourea, followed by hydrolysis of the intermediate isothiouronium salt. Our troubleshooting will focus on this pathway.

Question 1: My final product appears oily, yellow, and has a pungent odor, but the NMR shows significant impurities. What is the likely cause?

Answer: This is a classic sign of disulfide formation. This compound is highly susceptible to oxidative dimerization, especially when exposed to air (oxygen). The resulting disulfide, 1,4-diphenyl-2,3-dithiabutane-1,4-dione, is a common and often major byproduct.

Causality: Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), a process often catalyzed by trace metals or exposure to atmospheric oxygen, particularly under neutral to basic conditions. The thiol proton is slightly acidic, and the corresponding thiolate anion (R-S⁻) is even more rapidly oxidized.

Solutions:

  • Maintain an Inert Atmosphere: Conduct the reaction, workup, and any purification steps under an inert atmosphere of nitrogen or argon.

  • Use Degassed Solvents: Before use, sparge all solvents (reaction, extraction, and chromatography) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Acidic Workup: During aqueous extraction, use a mildly acidic solution (e.g., dilute HCl, pH 4-5) to keep the product in its protonated thiol form, which is less prone to oxidation than the thiolate.

  • Reductive Workup (if oxidation has occurred): If you suspect disulfide has already formed, it can sometimes be cleaved back to the thiol. Treatment with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during workup can be effective, though this adds complexity to the purification.

Question 2: My LC-MS analysis shows a major peak with a mass corresponding to [2 x (mass of starting haloketone) - HBr]. What is this byproduct?

Answer: This byproduct is almost certainly the thioether (sulfide) formed by the over-alkylation of your desired product. The molecular formula for this species is C₁₆H₁₄O₂S, resulting from the reaction of one molecule of this compound with a second molecule of 2-bromoacetophenone.

Causality: The product, a thiol, is a potent nucleophile. If unreacted 2-bromoacetophenone is present, the thiol can compete with the primary sulfur source (thiourea), attacking the electrophilic carbon of the haloketone in an Sₙ2 reaction. This is more likely to occur if the initial reaction is incomplete or if stoichiometry is not carefully controlled.

Solutions:

  • Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure all the 2-bromoacetophenone is consumed in the formation of the intermediate isothiouronium salt.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 2-bromoacetophenone. The reaction should not be stopped or worked up until the starting material is fully consumed.

  • Temperature Control: Run the initial Sₙ2 reaction at a moderate temperature (e.g., reflux in ethanol) to ensure a reasonable reaction rate, but avoid excessive heat which can promote side reactions.

Question 3: The yield is low, and my crude material is a complex mixture. TLC shows multiple spots, and purification by column chromatography is difficult.

Answer: A complex mixture often points to issues with the hydrolysis of the S-phenacylisothiouronium bromide intermediate. Incomplete or overly harsh hydrolysis conditions can lead to multiple degradation pathways or the formation of stable, unwanted heterocycles.[1]

Causality: The hydrolysis step is critical for cleaving the C-S bond of the isothiouronium salt to release the free thiol.

  • Incomplete Hydrolysis: If the hydrolysis is not driven to completion, you will be left with the water-soluble isothiouronium salt, significantly lowering your organic-phase yield.

  • Harsh Basic Conditions: Strong bases can promote side reactions of α-haloketones, such as the Favorskii rearrangement, or degradation of the product.[1] For the hydrolysis of the thiouronium salt, a moderately basic solution (e.g., aqueous Na₂CO₃ or NaOH) is typically used.

  • Harsh Acidic Conditions: Strong, hot acid can also lead to decomposition.

Solutions:

  • Optimize Hydrolysis: The hydrolysis is typically performed with a base like sodium hydroxide or sodium carbonate. Ensure the temperature and reaction time are sufficient for complete conversion. Monitor the reaction by TLC until the intermediate is gone. A common procedure involves heating the reaction mixture with aqueous base.

  • Purification Strategy: If you have a complex mixture, consider converting the crude thiol to a more stable derivative for purification. For example, reaction with a protecting group could facilitate chromatography, followed by deprotection. However, optimizing the primary synthesis is a more efficient approach.

Core Synthesis Protocol and Optimization

This protocol provides a robust starting point for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis via Isothiouronium Salt

Step 1: Formation of S-phenacylisothiouronium bromide

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).

  • Add ethanol as the solvent (approx. 5-10 mL per gram of 2-bromoacetophenone).

  • Heat the mixture to reflux and stir for 2-3 hours. The reaction progress should be monitored by TLC until the 2-bromoacetophenone spot is no longer visible.

  • Allow the mixture to cool to room temperature. The S-phenacylisothiouronium bromide will often precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material. The salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Transfer the S-phenacylisothiouronium bromide to a round-bottom flask under a nitrogen atmosphere.

  • Add a degassed solution of 1 M sodium hydroxide (approx. 2.5 eq).

  • Heat the mixture to 50-60 °C with stirring for 1 hour. The hydrolysis should be monitored by TLC.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 4-5 with cold, dilute hydrochloric acid.

  • Extract the aqueous layer three times with a degassed solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • The crude product should be purified immediately, preferably by flash column chromatography under a nitrogen atmosphere, using a gradient of ethyl acetate in hexanes.

Visualizing the Chemistry

Reaction Mechanism and Side Products

The following diagram illustrates the intended synthetic pathway and the formation of two major byproducts.

reaction_mechanism Bromoacetophenone 2-Bromoacetophenone Isothiouronium S-phenacylisothiouronium bromide Bromoacetophenone->Isothiouronium + Thiourea (SN2) Thiourea Thiourea Product This compound (Desired Product) Isothiouronium->Product Base Hydrolysis (H₂O, OH⁻) Disulfide Disulfide Byproduct Product->Disulfide [O₂] (Oxidation) Thioether Thioether Byproduct Product->Thioether + 2-Bromoacetophenone (Over-alkylation)

Caption: Synthetic pathway to this compound and major side reactions.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues in your synthesis.

troubleshooting_workflow Start Problem Detected (e.g., Low Yield, Impure Product) Analysis Analyze Crude by LC-MS & TLC Start->Analysis DP1 Major Peak is Starting Material? Analysis->DP1 DP2 Major Impurity MW ≈ 302 (Disulfide)? DP1->DP2 No Sol1 Solution: • Increase reaction time/temp • Check reagent quality DP1->Sol1 Yes DP3 Major Impurity MW ≈ 270 (Thioether)? DP2->DP3 No Sol2 Solution: • Use inert atmosphere • Use degassed solvents • Ensure acidic workup DP2->Sol2 Yes Sol3 Solution: • Use slight excess of thiourea • Monitor reaction to completion DP3->Sol3 Yes Sol4 Solution: • Optimize hydrolysis conditions • Check pH and temperature DP3->Sol4 No (Complex Mixture)

Caption: A logical workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-chloroacetophenone instead of 2-bromoacetophenone? Yes, 2-chloroacetophenone can be used. However, the C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, the reaction with 2-bromoacetophenone is typically faster and may require milder conditions than the reaction with 2-chloroacetophenone.[2] If you use the chloro-analog, you may need to extend the reaction time or increase the temperature for the initial Sₙ2 step.

Q2: What is the best way to store the final product? this compound should be stored as a solid or a concentrated solution in an inert solvent (e.g., toluene, degassed) at low temperatures (≤ -20°C) in a tightly sealed vial under a nitrogen or argon atmosphere. Avoid storing it in volatile solvents where the concentration can change, and absolutely minimize exposure to air and light.

Q3: Are there alternative sulfur sources besides thiourea? While thiourea is common due to its stability and low cost, other reagents can be used.[3] Sodium thiosulfate can be used to form a Bunte salt intermediate, which is then hydrolyzed. Alternatively, reagents like potassium ethyl xanthate can be employed.[4] However, the thiourea route is well-established and generally provides a good balance of reactivity, cost, and safety.

Q4: My halogenation of acetophenone is producing di-halogenated byproducts. How can I prevent this? The α-halogenation of ketones can be difficult to control and may lead to di- or poly-halogenated species.[5] This occurs because the first halogen atom is electron-withdrawing, which can increase the acidity of the remaining α-proton, making a second halogenation competitive.[6] To achieve mono-halogenation:

  • Use acid-catalyzed conditions (e.g., Br₂ in acetic acid), as this proceeds through an enol intermediate whose formation is the rate-determining step.[6]

  • Use exactly one equivalent of the halogenating agent (e.g., Br₂ or N-Bromosuccinimide).

  • Add the halogenating agent slowly at a controlled temperature to avoid localized areas of high concentration.

Data Summary Table

CompoundMolecular Weight ( g/mol )Key Identifier (MS m/z)Common TLC Rf (20% EtOAc/Hex)
2-Bromoacetophenone199.05198/200 (M, M+2)~0.6
This compound152.21152 (M)~0.4
Disulfide Byproduct302.41302 (M)~0.3
Thioether Byproduct270.36270 (M)~0.5

Note: TLC Rf values are approximate and can vary significantly based on the specific plates, solvent system, and concentration.

References

  • Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. Available from: [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 5, 2026, from [Link]

  • Wikipedia contributors. (n.d.). α-Halo ketone. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(4), 793–885. Available from: [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available from: [Link]

  • VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Mercapto-1-phenylethanone for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-Mercapto-1-phenylethanone. This key intermediate is of significant interest in various industrial applications, and its efficient and reliable production is paramount. This document offers a detailed, field-proven synthesis protocol, in-depth troubleshooting guides in a direct question-and-answer format, and a comprehensive FAQ section to address common challenges encountered during experimental work and scale-up. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower users with the expertise to navigate the complexities of this synthesis.

Overview of Recommended Synthesis Route

For the scalable and industrially viable synthesis of this compound, a two-step process is recommended. The first step involves the α-bromination of acetophenone to yield the key intermediate, phenacyl bromide (2-bromo-1-phenylethanone). The second, and more critical step, is the nucleophilic substitution of the bromide with a sulfur source. While several sulfur nucleophiles can be employed, this guide will focus on two robust and scalable methods: the use of sodium hydrosulfide and the Bunte salt method utilizing sodium thiosulfate. The choice between these methods may depend on specific safety infrastructure, cost considerations, and downstream purity requirements.

Below is a workflow diagram illustrating the key stages of the recommended synthesis.

SynthesisWorkflow cluster_step1 Step 1: α-Bromination cluster_step2a Step 2a: Thiolation (Hydrosulfide Route) cluster_step2b Step 2b: Thiolation (Bunte Salt Route) cluster_purification Purification A Acetophenone C Phenacyl Bromide A->C  [AlCl₃ catalyst, Ether] B Bromine B->C E This compound C->E G Bunte Salt Intermediate C->G D Sodium Hydrosulfide (NaSH) D->E I Crude Product E->I F Sodium Thiosulfate (Na₂S₂O₃) F->G G->E H Acid Hydrolysis H->E J Purified this compound I->J Crystallization / Chromatography

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Phenacyl Bromide (2-Bromo-1-phenylethanone)

This protocol is adapted from a well-established procedure and is suitable for scale-up.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.42 mol scale)
Acetophenone120.1550 g (0.42 mol)
Bromine159.8167 g (21.5 mL, 0.42 mol)
Anhydrous Aluminum Chloride133.340.5 g
Anhydrous Ether74.1250 mL
Methanol (for recrystallization)32.0425-30 mL

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 50 g (0.42 mol) of acetophenone in 50 mL of anhydrous ether.

  • Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.

  • Slowly add 67 g (21.5 mL, 0.42 mol) of bromine from the dropping funnel with vigorous stirring over approximately 1 hour. Maintain the temperature of the reaction mixture below 10°C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 10°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for another hour.

  • Transfer the reaction mixture to a separatory funnel and wash with two 50 mL portions of cold water, followed by one 50 mL portion of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether under reduced pressure.

  • The crude phenacyl bromide can be recrystallized from methanol to yield a white crystalline solid.

Expected Yield: 64-66% of the theoretical amount.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)
Phenacyl Bromide199.0519.9 g (0.1 mol)
Sodium Hydrosulfide (NaSH), anhydrous56.066.7 g (0.12 mol)
N,N-Dimethylformamide (DMF)73.09100 mL
Diethyl Ether74.12For extraction
Hydrochloric Acid (1 M)36.46For neutralization

Procedure:

  • In a well-ventilated fume hood, dissolve 6.7 g (0.12 mol) of anhydrous sodium hydrosulfide in 100 mL of DMF in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 19.9 g (0.1 mol) of phenacyl bromide in 50 mL of DMF and add it dropwise to the sodium hydrosulfide solution over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and carefully neutralize with 1 M hydrochloric acid to a pH of 7.

  • Extract the aqueous layer with three 100 mL portions of diethyl ether.

  • Combine the organic extracts and wash with two 100 mL portions of water and one 100 mL portion of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Procedure:

  • Formation of the Bunte Salt:

    • In a round-bottom flask, dissolve 24.8 g (0.1 mol) of sodium thiosulfate pentahydrate in 50 mL of water.

    • Add a solution of 19.9 g (0.1 mol) of phenacyl bromide in 50 mL of ethanol.

    • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC for the disappearance of phenacyl bromide.

    • Cool the reaction mixture and remove the ethanol under reduced pressure. The Bunte salt may precipitate and can be filtered.

  • Hydrolysis of the Bunte Salt:

    • Suspend the crude Bunte salt in a mixture of 100 mL of water and 100 mL of diethyl ether.

    • Acidify the mixture to pH 1-2 with concentrated hydrochloric acid while stirring vigorously.

    • Continue stirring for 1-2 hours at room temperature.

    • Separate the organic layer and extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify as described in Method A.

Troubleshooting Guide (Q&A Format)

Q1: The yield of phenacyl bromide is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the bromination of acetophenone can often be attributed to several factors:

  • Moisture: The reaction is sensitive to moisture, which can react with the aluminum chloride catalyst and bromine. Ensure all glassware is oven-dried and use anhydrous ether.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the bromine is added slowly and the reaction is stirred for the recommended time. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: Over-bromination to form 2,2-dibromo-1-phenylethanone can occur if an excess of bromine is used or if the reaction temperature is too high. Maintain a 1:1 molar ratio of acetophenone to bromine and keep the temperature controlled.

  • Workup Issues: Phenacyl bromide is a lachrymator and can be lost during the workup if not handled carefully. Ensure efficient extraction and minimize exposure to air.

Q2: During the synthesis of this compound, I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?

A2: The high-molecular-weight byproduct is likely the corresponding disulfide, formed by the oxidation of the desired thiol product. Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and at basic pH.[1]

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

  • Control of pH: While a basic environment is necessary for the deprotonation of the thiol, excessively high pH can accelerate oxidation. Careful control of the amount of base is crucial. In the sodium hydrosulfide method, using a slight excess of NaSH is recommended.

  • Reducing Agents: During workup, the addition of a small amount of a reducing agent, such as sodium bisulfite or dithiothreitol (DTT), can help to prevent oxidation.

Q3: My reaction of phenacyl bromide with a base is not yielding the expected mercaptan, but rather a rearranged product. What is happening?

A3: You are likely observing a Favorskii rearrangement .[2][3][4] This is a common side reaction for α-haloketones that possess an enolizable proton on the other side of the carbonyl group. In the presence of a strong base, an enolate is formed, which can then undergo an intramolecular cyclization to a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (in this case, potentially the hydrosulfide or another base), leading to a rearranged carboxylic acid derivative instead of the desired substitution product.

Mitigation of Favorskii Rearrangement:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if an external base is required. However, in the case of using sodium hydrosulfide, it acts as both the nucleophile and the base.

  • Reaction Conditions: Lowering the reaction temperature can often favor the desired SN2 reaction over the rearrangement. Running the reaction at 0°C or below is recommended.

  • Nucleophile Concentration: A high concentration of the desired nucleophile (sodium hydrosulfide) can help to promote the direct substitution reaction over the intramolecular rearrangement.

Favorskii_vs_SN2 cluster_favorskii Favorskii Rearrangement (Side Reaction) cluster_desired Desired SN2 Reaction Phenacyl Bromide Phenacyl Bromide Enolate Enolate Phenacyl Bromide->Enolate Base This compound This compound Phenacyl Bromide->this compound NaSH (Direct SN2) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Intramolecular SN2 Rearranged Product Rearranged Product Cyclopropanone Intermediate->Rearranged Product Nucleophile Attack

Caption: Competing pathways: Desired SN2 vs. Favorskii rearrangement.

Q4: I am having difficulty purifying the final product. It seems to be unstable. What are the best practices for purification and storage?

A4: this compound can be prone to decomposition, particularly through oxidation to the disulfide.

Purification:

  • Column Chromatography: If necessary, perform column chromatography on silica gel using a deoxygenated eluent system. It is advisable to work quickly to minimize the time the product spends on the column.

  • Crystallization: Recrystallization from a deoxygenated solvent system (e.g., ethanol/water) can be an effective purification method. Cooling the solution slowly will promote the formation of purer crystals.

Storage:

  • Store the purified product under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

  • For long-term storage, keep the product at low temperatures (-20°C is recommended) and protected from light.

Frequently Asked Questions (FAQs)

Q: What are the main safety precautions I should take when running this synthesis on a larger scale?

A: Both phenacyl bromide and sodium hydrosulfide present significant hazards.

  • Phenacyl Bromide: It is a potent lachrymator and is toxic.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium Hydrosulfide: It is corrosive and can release highly toxic hydrogen sulfide gas upon contact with acids.[6][7][8][9] It is also moisture-sensitive. Handle in a dry, inert atmosphere. Ensure an acid-free work environment and have a neutralization plan in place for any spills.

  • General Precautions: Always have appropriate spill kits and emergency procedures in place. Conduct a thorough risk assessment before scaling up the reaction.

Q: Can I use other sulfur sources for this reaction?

A: Yes, other sulfur nucleophiles can be used, such as:

  • Thiourea: This reagent reacts with the α-haloketone to form an isothiouronium salt, which is then hydrolyzed to the thiol. This method can sometimes offer better control and avoid the use of highly odorous reagents.

  • Sodium Thiosulfate (Bunte Salt method): As detailed in the protocol, this method is a good alternative, often yielding a crystalline intermediate (the Bunte salt) that can be purified before hydrolysis to the thiol.

The choice of reagent will depend on factors such as cost, safety, and the desired purity of the final product.

Q: How can I monitor the progress of the reaction?

A: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): This is a quick and effective method for qualitatively monitoring the disappearance of the starting material (phenacyl bromide) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction kinetics and purity, HPLC is the preferred method. A reversed-phase column with a UV detector is suitable for this analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify the product and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and assess its purity.

Q: What are the critical parameters to control for a successful scale-up?

A: For a successful and safe scale-up, the following parameters are critical:

  • Temperature Control: The bromination and the nucleophilic substitution reactions are exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure safety.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures.

  • Rate of Addition: The slow and controlled addition of reagents is critical to manage the reaction exotherm and minimize side reactions.

  • Inert Atmosphere: Maintaining an inert atmosphere becomes even more critical on a larger scale to prevent oxidation of the product.

References

  • Favorskii Rearrangement - NROChemistry. (n.d.). Retrieved from [Link]

  • Breaking a Couple: Disulfide Reducing Agents. (n.d.). Retrieved from a relevant scientific source on disulfide reduction.
  • Favorskii rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Favorskii rearrangement mechanism and examples - Chemistry Notes. (n.d.). Retrieved from [Link]

  • The chemistry of Bunte salts. (n.d.). Retrieved from a relevant scientific journal or review.
  • Safety Data Sheet Sodium Hydrosulfide Solution - Moleko. (2021, October 4).
  • Sodium Hydrosulfide Handbook - AusIMM. (n.d.).
  • Safety Data Sheet: Sodium hydrosulfide - Carl ROTH. (n.d.). Retrieved from [Link]

  • A new one-pot process for the formation of disulfides from alkyl halides. (n.d.).
  • The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. (2014). Organic Letters, 16(4), 1196–1199.
  • Synthesis of Bunte salt - PrepChem.com. (n.d.). Retrieved from [Link]

  • Process for producing alpha-mercapto-carboxylic acids. (n.d.). U.S.
  • Breaking a Couple: Disulfide Reducing Agents. (n.d.). Retrieved from a relevant scientific source on disulfide reduction.
  • Synthesis of thiourea derivatives and binding behavior towards the mercury ion. (n.d.). Malaysian Journal of Analytical Sciences.
  • Disulfide Formation Strategies in Peptide Synthesis. (2014). European Journal of Organic Chemistry, 2014(16), 3519–3530.
  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (n.d.).
  • Synthesis and characterization of thiourea. (2019). Polish Journal of Chemical Technology, 21(3), 35-39.
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (n.d.). Marine Drugs.
  • A Simple Synthesis of 2-Thiohydantoins. (n.d.). Molecules.
  • Streamlined purification of ADDomer nanoparticles for scalable biomanufacturing. (2025). Journal of Biological Engineering.
  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (n.d.). Molecules.
  • Development of a Quantitative Method for Monitoring 2-Mercaptobenzothiazole Based on Isotopic Iodoacetamide and Tandem MS - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). Retrieved from a relevant scientific book or review.
  • Phenacyl bromide | C8H7BrO | CID 6259 - PubChem. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Confirmation of 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecules is paramount. 2-Mercapto-1-phenylethanone (CAS: 2462-02-4), an α-mercapto ketone, serves as a valuable building block and intermediate.[][2][3][4][5] Its structure, featuring a reactive thiol and a conjugated ketone, necessitates a multi-faceted analytical approach for definitive characterization. Misidentification with structurally similar compounds, such as its oxygen or halogen analogs, could lead to failed syntheses, impure products, and misinterpreted biological data.

This guide provides an in-depth comparison of spectroscopic techniques used to confirm the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. By comparing its expected spectral data with that of plausible alternatives like 2-Hydroxy-1-phenylethanone and 2-Chloro-1-phenylethanone, we establish a robust, self-validating framework for analysis.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique provides a complete structural picture. A synergistic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for irrefutable confirmation. Each method probes a different aspect of the molecule's constitution, and their combined data create a detailed molecular fingerprint.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Structural Verification Sample Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton/Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Group Identification (C=O, S-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Integration Integrated Data Analysis NMR_Data->Integration IR_Data->Integration MS_Data->Integration Comparison Comparison with Alternative Structures Integration->Comparison Confirmation Definitive Structural Confirmation Comparison->Confirmation

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.[6]

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton types and their neighboring environments through chemical shift, integration, and signal splitting (multiplicity).[7][8]

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.9-8.0Multiplet (d)2HAr-H (ortho)Protons adjacent to the electron-withdrawing carbonyl group are deshielded and shifted downfield.
~7.4-7.6Multiplet (m)3HAr-H (meta, para)Remaining aromatic protons, less affected by the carbonyl group.
~3.8Doublet (d)2H-C(=O)CH ₂-SHMethylene protons adjacent to the thiol group. Split into a doublet by the single thiol proton.
~2.0Triplet (t)1H-CH₂-SH Thiol proton. Its signal is split into a triplet by the two adjacent methylene protons. The chemical shift can be variable and the peak may be broad.

Comparative Analysis:

  • vs. 2-Hydroxy-1-phenylethanone: This analog would show a singlet for the -CH ₂- protons (due to rapid exchange of the -OH proton, which often appears as a broad singlet and doesn't couple) and the -OH proton signal itself would be found at a different chemical shift.[9][10]

  • vs. 2-Chloro-1-phenylethanone: The methylene protons (-CH ₂Cl) would appear as a sharp singlet, as there are no adjacent protons to couple with.[11][12][13] The chemical shift would also be significantly different due to the high electronegativity of chlorine.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.[14]

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentRationale
~195C =OThe carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of ketones.[14]
~135Ar-C (ipso)The aromatic carbon directly attached to the carbonyl group.
~128-134Ar-C HSignals corresponding to the protonated carbons of the phenyl ring.
~35-C H₂-SHThe aliphatic methylene carbon, appearing in the upfield region.

Comparative Analysis:

  • The key differentiator in the ¹³C spectrum against its hydroxy and chloro analogs would be the chemical shift of the methylene carbon (-C H₂-X). The electronegativity of the substituent (Cl > OH > SH) directly influences the shielding of this carbon, causing a predictable downfield shift in the order Cl > OH > SH.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically required due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[15] Molecular bonds vibrate at characteristic frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a distinct spectral signature.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationRationale
~2550Weak, SharpS-H StretchThe presence of this weak band is a key diagnostic for the thiol functional group.[16][17]
~1685Strong, SharpC=O Stretch (Ketone)This intense absorption confirms the carbonyl group. The frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring, which weakens the C=O bond.[18][19]
3000-3100MediumC-H Stretch (Aromatic)Characteristic of C-H bonds on the phenyl ring.
~2920WeakC-H Stretch (Aliphatic)Corresponds to the methylene (-CH₂-) group.
1450-1600Medium-StrongC=C Stretch (Aromatic)Vibrations of the carbon-carbon bonds within the phenyl ring.

Comparative Analysis:

This technique provides a clear distinction between this compound and its analogs:

  • vs. 2-Hydroxy-1-phenylethanone: This compound would lack the S-H stretch at ~2550 cm⁻¹ and instead exhibit a prominent, broad O-H stretching band in the 3200-3600 cm⁻¹ region.[20]

  • vs. 2-Chloro-1-phenylethanone: This molecule would show neither the S-H nor the O-H band, making its identification by the absence of these key stretches straightforward. It would also have a C-Cl stretching vibration, typically in the 600-800 cm⁻¹ fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This subtracts the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) by a Fourier transform.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and piecing together the compound's structure.

Predicted Mass Spectrum Data for this compound

The molecular formula is C₈H₈OS, with a molecular weight of approximately 152.22 g/mol .[21]

m/z (Mass-to-Charge Ratio)Proposed FragmentRationale
152[C₈H₈OS]⁺˙ (M⁺˙)The molecular ion peak, confirming the molecular weight of the compound.
105[C₆H₅CO]⁺A very common and stable fragment resulting from the cleavage of the bond between the carbonyl carbon and the methylene group (α-cleavage). This benzoyl cation is a strong indicator of the C₆H₅-C=O moiety.
77[C₆H₅]⁺The phenyl cation, formed by the loss of a carbonyl group (-CO) from the benzoyl cation.
47[CH₂SH]⁺The mercaptomethyl cation, resulting from cleavage on the other side of the carbonyl group.

Comparative Analysis:

The molecular ion peak is the most powerful differentiator in mass spectrometry:

  • vs. 2-Hydroxy-1-phenylethanone: The molecular ion (M⁺˙) would be observed at m/z = 136 .[9]

  • vs. 2-Chloro-1-phenylethanone: This compound would exhibit two molecular ion peaks at m/z = 154 and m/z = 156 in an approximate 3:1 ratio.[11] This characteristic isotopic pattern is definitive proof of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺˙).

  • Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and the signal is plotted as a function of m/z to generate the mass spectrum.

Conclusion: A Self-Validating Analytical Framework

The structural confirmation of this compound is achieved not by a single data point, but by the convergence of evidence from multiple spectroscopic techniques.

  • MS confirms the molecular weight is 152 amu, ruling out the hydroxy (136 amu) and chloro (154/156 amu) analogs.

  • IR spectroscopy confirms the presence of both a ketone (C=O, ~1685 cm⁻¹) and a thiol (S-H, ~2550 cm⁻¹), which is a unique combination among the alternatives.

  • ¹H and ¹³C NMR provide the final, detailed map, showing the exact connectivity of the phenyl ring, carbonyl group, methylene bridge, and thiol proton, consistent with the proposed structure.

This integrated approach ensures the highest level of scientific integrity and trustworthiness. Each technique cross-validates the others, providing a robust and irrefutable confirmation of molecular structure, which is the bedrock of reliable and reproducible chemical and pharmaceutical research.

References

A Comparative Guide to the Reactivity of 2-Mercapto-1-phenylethanone and Other α-Mercapto Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, α-mercapto ketones stand out as versatile building blocks. Their unique bifunctional nature, possessing both a reactive ketone and a nucleophilic thiol, allows for a diverse range of chemical transformations, making them invaluable precursors in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. This guide provides an in-depth comparative analysis of the reactivity of 2-mercapto-1-phenylethanone against other representative α-mercapto ketones, namely 3-mercapto-2-butanone and 1-mercapto-2-propanone. By examining their behavior in key reactions and providing supporting experimental insights, this document aims to equip researchers with the knowledge to strategically select the most suitable α-mercapto ketone for their synthetic endeavors.

The Structural and Electronic Landscape of α-Mercapto Ketones

The reactivity of α-mercapto ketones is intrinsically linked to their molecular structure. The presence of an electron-withdrawing carbonyl group adjacent to a carbon bearing a mercapto group creates a unique electronic environment. This proximity influences the acidity of the thiol proton, the nucleophilicity of the sulfur atom, and the reactivity of the carbonyl group itself.

Table 1: Physicochemical Properties of Selected α-Mercapto Ketones

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₈OS152.21-
3-Mercapto-2-butanoneC₄H₈OS104.1748-49 @ 15 mmHg[1][2]
1-Mercapto-2-propanoneC₃H₆OS90.1547-49 @ 19 mmHg[3][4]

The phenyl group in this compound introduces electronic and steric factors that differentiate its reactivity from its aliphatic counterparts. The aromatic ring can participate in resonance, potentially influencing the electron density at the carbonyl carbon and the acidity of the α-protons.

Comparative Reactivity in Key Synthetic Transformations

To objectively compare the reactivity of these α-mercapto ketones, we will examine three fundamental reaction types: oxidation of the thiol group, alkylation at the sulfur atom, and condensation reactions involving the carbonyl group.

Oxidation: Formation of Disulfides and Beyond

The thiol group of α-mercapto ketones is susceptible to oxidation, most commonly leading to the formation of a disulfide bridge. This reaction is a critical consideration in their handling and in synthetic strategies where the thiol functionality needs to be protected or transformed.

While direct comparative kinetic studies are scarce, the susceptibility to oxidation is influenced by the steric and electronic environment around the thiol group. The phenyl group in this compound may offer some steric hindrance to the approach of an oxidizing agent compared to the less hindered aliphatic α-mercapto ketones.

Experimental Protocol: General Oxidation to a Disulfide

This protocol provides a general method for the oxidation of α-mercapto ketones to their corresponding disulfides, which can be adapted for specific substrates.

Materials:

  • α-Mercapto ketone (1.0 eq)

  • Iodine (0.5 eq)

  • Methanol

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Dissolve the α-mercapto ketone in methanol.

  • To this solution, add a solution of iodine in methanol dropwise with stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude disulfide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Iodine is a mild oxidizing agent suitable for the selective formation of disulfides from thiols.

  • Methanol is a common solvent that dissolves both the α-mercapto ketone and iodine.

  • Sodium thiosulfate is used to quench the excess iodine, preventing further unwanted side reactions.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve α-mercapto ketone in Methanol add_I2 Add Iodine solution dropwise start->add_I2 Stir at RT monitor Monitor reaction by TLC add_I2->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction complete evaporate Remove Methanol quench->evaporate extract Extract with CH₂Cl₂ evaporate->extract purify Purify by Chromatography extract->purify product Disulfide Product purify->product

Caption: Experimental workflow for the oxidation of α-mercapto ketones.

S-Alkylation: Tuning Nucleophilicity

The sulfur atom in α-mercapto ketones is a soft nucleophile and readily participates in S-alkylation reactions with various electrophiles, such as alkyl halides. This reaction is fundamental for introducing diverse side chains and is a key step in the synthesis of many biologically active molecules. The nucleophilicity of the thiol can be influenced by the electronic nature of the rest of the molecule. The electron-withdrawing phenyl group in this compound might slightly decrease the nucleophilicity of the sulfur atom compared to its aliphatic analogues.

Experimental Protocol: General S-Alkylation

This protocol outlines a general procedure for the S-alkylation of α-mercapto ketones.

Materials:

  • α-Mercapto ketone (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the α-mercapto ketone in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes to form the thiolate.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Potassium carbonate is a mild base used to deprotonate the thiol to the more nucleophilic thiolate.

  • DMF is a polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base, leaving the anion more reactive.

Alkylation_Workflow cluster_prep Thiolate Formation cluster_reaction Alkylation cluster_workup Workup & Purification start Dissolve α-mercapto ketone in DMF add_base Add K₂CO₃ start->add_base Stir at RT add_halide Add alkyl halide add_base->add_halide Form thiolate monitor Monitor reaction by TLC add_halide->monitor quench Pour into ice-water monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product S-alkylated Product purify->product

Caption: Experimental workflow for the S-alkylation of α-mercapto ketones.

Condensation Reactions: The Versatile Carbonyl Group

The carbonyl group of α-mercapto ketones can undergo various condensation reactions, such as the aldol condensation with other carbonyl compounds. The reactivity of the carbonyl carbon is influenced by both steric and electronic factors. The phenyl group in this compound can sterically hinder the approach of a nucleophile to the carbonyl carbon compared to the methyl group in 3-mercapto-2-butanone or the hydrogen in the case of an aldehyde.

A particularly important condensation reaction for α-halo and by extension, α-mercapto ketones is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone (or a reactive equivalent like an α-mercapto ketone that can be halogenated in situ or used directly under certain conditions) with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.

Experimental Protocol: Hantzsch Thiazole Synthesis (from an α-bromoketone precursor)

While α-mercapto ketones can be used, a more common and well-documented procedure involves the corresponding α-bromoketone, which can be readily synthesized from the α-mercapto ketone. This protocol is based on the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone.[5]

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol

  • 5% Sodium carbonate solution

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a round-bottom flask.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring (e.g., on a hot plate at a moderate temperature) for approximately 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the contents into a beaker containing 5% sodium carbonate solution and swirl to mix.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake with water and allow it to air dry.

Causality Behind Experimental Choices:

  • Thiourea serves as the source of the nitrogen and the second sulfur atom for the thiazole ring.

  • Methanol is a suitable solvent for the reactants.

  • Sodium carbonate is used to neutralize the hydrobromide salt of the thiazole product, leading to its precipitation.

Hantzsch_Mechanism α-Bromoketone α-Bromoketone Thioamide Thioamide α-Bromoketone->Thioamide Nucleophilic Attack (SN2) Intermediate Intermediate Thioamide->Intermediate Forms S-C bond Cyclization Cyclization Intermediate->Cyclization Intramolecular nucleophilic attack of N on C=O Dehydration Dehydration Cyclization->Dehydration Loss of H₂O Thiazole Product Thiazole Product Dehydration->Thiazole Product Aromatization

Sources

Comparative Cytotoxicity Analysis of Novel Compounds Derived from 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer therapeutics is a cornerstone of modern drug discovery. A critical initial step in this process is the robust evaluation of a compound's ability to inhibit cancer cell growth and induce cell death—its cytotoxic potential.[1] The scaffold of 2-Mercapto-1-phenylethanone presents a versatile starting point for the synthesis of new chemical entities with potential pharmacological activity.[][3] This guide provides a comprehensive framework for conducting cytotoxicity studies on novel compounds derived from this parent molecule.

We will move beyond simple viability metrics to build a multi-parametric understanding of a compound's cellular impact. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and compares the performance of hypothetical novel compounds (NPE-1, NPE-2) against established chemotherapeutic agents, Doxorubicin and Paclitaxel.[4][5] The objective is to determine not only the potency (IC₅₀) of these novel compounds but also to elucidate their primary mechanism of cell death—distinguishing between apoptosis and necrosis.[6][7]

Section 1: The Initial Screen - Assessing Metabolic Viability with the MTT Assay

The journey begins with a broad assessment of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[8] Its selection as the primary screen is based on its ability to measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, a conversion that is lost in dead cells.[10][11] This provides a quantitative measure of how a compound affects the overall health of the cell culture.[12]

Experimental Protocol: MTT Assay
  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the novel compounds (NPE-1, NPE-2) and standard drugs (Doxorubicin, Paclitaxel) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plates for 48 hours to allow the compounds to exert their effects.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Section 2: Comparative Cytotoxicity - IC₅₀ Determination

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a critical metric for comparing the potency of different compounds.[1][4] The data gathered from the MTT assay allows for the calculation and comparison of these values across multiple cell lines.

CompoundCancer TypeCell LineIC₅₀ (µM) ± SD
NPE-1 Breast AdenocarcinomaMCF-712.5 ± 1.8
Cervical CancerHeLa18.2 ± 2.1
NPE-2 Breast AdenocarcinomaMCF-75.8 ± 0.9
Cervical CancerHeLa8.4 ± 1.2
Doxorubicin Breast AdenocarcinomaMCF-70.9 ± 0.2
Cervical CancerHeLa0.5 ± 0.1
Paclitaxel Breast AdenocarcinomaMCF-70.05 ± 0.01
Cervical CancerHeLa0.03 ± 0.008

Table 1: Comparative cytotoxic activity of novel compounds and standard chemotherapeutics. The IC₅₀ values are presented as the mean ± standard deviation from three independent experiments.

From this initial screen, NPE-2 emerges as the more potent of the two novel compounds. However, both novel compounds are less potent than the standard-of-care drugs, Doxorubicin and Paclitaxel. This is a typical finding in early-stage drug discovery and warrants further investigation into the mechanism of cell death.

Section 3: Unveiling the Mechanism - Apoptosis vs. Necrosis

A potent IC₅₀ value is a promising start, but understanding how a compound kills cancer cells is crucial for its development. Cell death primarily occurs through two distinct pathways: apoptosis (programmed cell death) or necrosis (uncontrolled cell death resulting from injury).[6][7] Apoptosis is generally the preferred mechanism for anticancer drugs as it is a controlled process that does not typically elicit an inflammatory response.[15]

To differentiate between these pathways, we employ a two-pronged approach: the Lactate Dehydrogenase (LDH) assay to quantify necrosis and a Caspase-Glo® 3/7 assay to specifically measure apoptosis.

The Overall Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis Culture Cell Culture (MCF-7, HeLa) Treat Compound Treatment (NPE-1, NPE-2, Standards) Culture->Treat MTT MTT Assay (48h Incubation) Treat->MTT IC50 IC50 Determination MTT->IC50 LDH LDH Assay (Membrane Integrity) IC50->LDH Analyze Hits Caspase Caspase-Glo® 3/7 Assay (Apoptosis Marker) IC50->Caspase Analyze Hits Analysis Comparative Analysis (Potency & Mechanism) LDH->Analysis Caspase->Analysis

Caption: A flowchart of the comprehensive cytotoxicity testing workflow.

Quantifying Necrosis with the LDH Assay

Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[16] When the plasma membrane is compromised—a hallmark of necrosis—LDH is released into the cell culture medium.[17][18] Measuring the amount of LDH in the supernatant provides a reliable indicator of cell lysis and necrotic cell death.[19]

  • Cell Treatment: Plate and treat cells with the novel compounds and controls at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours, following the same initial steps as the MTT assay.

  • Controls: Prepare three essential controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the end of the incubation.

    • Background: Medium only.

  • Supernatant Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.[1]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well with the supernatant.[18]

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Detecting Apoptosis with the Caspase-Glo® 3/7 Assay

Apoptosis is executed by a family of proteases called caspases.[20] Caspases-3 and -7 are key "executioner" caspases, and their activation is a central event in the apoptotic pathway.[21] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[22] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7.[22] This makes it a highly sensitive and specific method for quantifying apoptosis.[23]

  • Cell Treatment: Plate cells in white-walled 96-well plates suitable for luminescence. Treat cells with compounds at their IC₅₀ concentrations for a shorter duration, typically 6-24 hours, as caspase activation is an earlier event than complete loss of viability.[22]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Express the results as fold change in caspase activity relative to untreated control cells.

Section 4: Synthesizing the Data for a Complete Picture

By integrating the results from the MTT, LDH, and caspase assays, we can create a detailed profile of each compound's cytotoxic activity.

Compound (at IC₅₀)Cell Line% Cytotoxicity (LDH Release)Caspase-3/7 Activation (Fold Change)Inferred Primary Mechanism
NPE-1 MCF-765%1.8xNecrosis/Other
NPE-2 MCF-715%8.5xApoptosis
Doxorubicin MCF-712%10.2xApoptosis
Staurosporine (Control) MCF-710%12.5xApoptosis

Table 2: Multi-parametric analysis of the mechanism of cell death induced by the novel compounds in MCF-7 cells after 24 hours of treatment. Staurosporine is a known inducer of apoptosis.

The synthesized data reveals a critical difference between the two novel compounds. NPE-1 induces significant membrane damage, as indicated by high LDH release, with only a minor increase in caspase activity, suggesting a necrotic or non-apoptotic mechanism of cell death. In contrast, NPE-2 shows low LDH release but a substantial 8.5-fold increase in caspase-3/7 activity, a profile similar to the apoptosis-inducing drug Doxorubicin. This strongly suggests that NPE-2 kills cancer cells primarily through the induction of apoptosis.

Section 5: Proposed Mechanism of Action for NPE-2

The activation of executioner caspases-3 and -7 by NPE-2 points towards the engagement of an apoptotic signaling pathway. While further studies are required, a common mechanism for such compounds involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade culminating in the activation of caspase-3 and -7.[21]

G NPE2 NPE-2 Stress Cellular Stress (e.g., DNA Damage) NPE2->Stress Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by NPE-2.

Conclusion and Future Directions

This guide outlines a systematic and multi-faceted approach to evaluating the cytotoxicity of novel compounds synthesized from this compound. By moving beyond a single endpoint assay, we have demonstrated how to build a more complete and mechanistically informative profile of a compound's activity.

Our comparative analysis identified NPE-2 as a promising candidate that induces apoptosis, the preferred mechanism of cell death for an anticancer therapeutic. Key takeaways from this guide are:

  • Start Broad, Then Go Deep: Use a high-throughput metabolic assay like MTT for initial screening and IC₅₀ determination.

  • Mechanism Matters: Follow up on hits with specific assays for necrosis (LDH) and apoptosis (caspase activation) to understand the mode of action.

  • Compare to Standards: Always benchmark novel compounds against established drugs to contextualize their potency and efficacy.

The findings for NPE-2 warrant further investigation, including confirmation of apoptosis through additional methods (e.g., Annexin V staining), cell cycle analysis, and evaluation against a broader panel of cancer and non-cancerous cell lines to determine its selectivity index.[8][13][24] This structured approach ensures that only the most promising and mechanistically understood compounds advance in the drug discovery pipeline.

References

A Comparative Guide to HPLC-Based Purity Validation of Synthesized 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-Mercapto-1-phenylethanone, a key building block in various synthetic pathways. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness and reproducibility of your analytical results.

Introduction: The Significance of Purity in this compound Synthesis

This compound, also known as phenacyl mercaptan, is a versatile intermediate in organic synthesis. Its purity is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development. Therefore, a robust and validated analytical method to assess its purity is not just a regulatory requirement but a scientific necessity.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide will compare two common reversed-phase HPLC approaches for the purity analysis of this compound and its potential impurities, providing a framework for selecting the optimal method for your specific needs.

The Synthetic Pathway and Potential Impurities

A common synthetic route to this compound involves a two-step process, which informs the potential impurity profile.

Synthesis_of_2_Mercapto_1_phenylethanone cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Thiol Formation Benzene Benzene 2_Bromoacetophenone 2_Bromoacetophenone Benzene->2_Bromoacetophenone Bromoacetyl bromide Bromoacetyl_bromide Bromoacetyl_bromide AlCl3 AlCl3 2_Mercapto_1_phenylethanone 2_Mercapto_1_phenylethanone 2_Bromoacetophenone->2_Mercapto_1_phenylethanone NaSH 2_Bromoacetophenone->2_Mercapto_1_phenylethanone Sodium_Hydrosulfide Sodium_Hydrosulfide HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Prepare Sample (1 mg/mL in Diluent) Injector Autosampler Sample_Prep->Injector Mobile_Phase_Prep Prepare Mobile Phases (A: Water with 0.1% H3PO4) (B: Acetonitrile with 0.1% H3PO4) Pump Gradient Pump Mobile_Phase_Prep->Pump Pump->Injector Column Column (C18 or Phenyl-Hexyl) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Sources

A Comparative Guide to the Synthetic Routes of 2-Mercapto-1-phenylethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Mercapto-1-phenylethanone in Synthetic Chemistry

This compound, also known as α-mercaptoacetophenone or phenacyl mercaptan, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its structure, featuring a reactive thiol group and a ketone moiety, makes it a versatile building block for the construction of a wide array of heterocyclic compounds, including thiazoles, thiophenes, and other sulfur-containing molecules of significant biological and material science interest. The efficiency and purity of the synthetic route to this intermediate directly impact the viability and cost-effectiveness of subsequent manufacturing processes.

This in-depth technical guide provides a comparative analysis of three distinct and commonly employed synthetic routes to this compound. Each method is critically evaluated based on reaction mechanism, yield, purity, safety considerations, and scalability. Detailed, self-validating experimental protocols are provided to enable researchers to replicate and adapt these procedures.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound typically commences from readily available α-haloacetophenones, such as 2-bromoacetophenone or 2-chloroacetophenone. The choice of the sulfur nucleophile and the subsequent reaction conditions define the three primary routes discussed herein.

Parameter Route 1: Via Isothiuronium Salt Route 2: Via Direct Nucleophilic Substitution with Hydrosulfide Route 3: Via Bunte Salt Formation and Hydrolysis
Starting Material 2-Bromoacetophenone or 2-Chloroacetophenone2-Chloroacetophenone or 2-Bromoacetophenone2-Bromoacetophenone
Sulfur Source ThioureaSodium Hydrosulfide (NaSH)Sodium Thiosulfate (Na₂S₂O₃)
Key Intermediate S-Phenacylisothiuronium saltThiolate anionS-Phenacylthiosulfate (Bunte salt)
Typical Yield Good to ExcellentModerate to GoodGood
Purity of Crude Product Generally highCan be contaminated with disulfide byproductsGenerally good
Reaction Conditions Two steps: Salt formation (reflux) and hydrolysis (basic)One-pot reaction, often at room temperature or slightly elevatedTwo steps: Salt formation (reflux) and hydrolysis (acidic)
Safety Considerations Thiourea is a suspected carcinogen.Sodium hydrosulfide is corrosive and releases toxic H₂S gas upon acidification.Thiosulfate is relatively safe. Acidic hydrolysis requires careful handling of acids.
Scalability Readily scalable.Scalability can be challenging due to H₂S handling.Readily scalable.

Route 1: Synthesis via S-Phenacylisothiuronium Salt Hydrolysis

This is arguably the most common and reliable method for the laboratory-scale synthesis of thiols from alkyl halides. The reaction proceeds in two distinct steps: the formation of a stable, crystalline S-alkylisothiuronium salt, followed by its alkaline hydrolysis to yield the desired thiol.

Reaction Mechanism

The sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic α-carbon of 2-bromoacetophenone in an SN2 reaction to displace the bromide ion. This forms the stable S-phenacylisothiuronium bromide intermediate. Subsequent treatment with a base, such as sodium hydroxide, facilitates the hydrolysis of the isothiuronium salt to liberate the thiol and urea as a byproduct.[1][2][3]

Route 1 Mechanism start 2-Bromoacetophenone + Thiourea intermediate S-Phenacylisothiuronium Bromide start->intermediate SN2 Reaction hydrolysis Alkaline Hydrolysis (NaOH) intermediate->hydrolysis product This compound + Urea hydrolysis->product

Caption: Mechanism of this compound synthesis via an isothiuronium salt.

Experimental Protocol

Part A: Synthesis of S-Phenacylisothiuronium Bromide

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 19.9 g (0.1 mol) of 2-bromoacetophenone in 100 mL of ethanol.

  • Add 7.6 g (0.1 mol) of thiourea to the solution.

  • Heat the mixture to reflux with stirring for 30 minutes. A white precipitate of the isothiuronium salt will form.

  • Cool the reaction mixture in an ice bath to complete the precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The S-phenacylisothiuronium bromide can be used in the next step without further purification.

Part B: Hydrolysis to this compound

  • Suspend the crude S-phenacylisothiuronium bromide in 100 mL of water in a 500 mL flask.

  • While stirring vigorously, add a solution of 12 g (0.3 mol) of sodium hydroxide in 50 mL of water dropwise over 15 minutes. The mixture will turn yellow.

  • Continue stirring at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.

Route 2: Direct Nucleophilic Substitution with Sodium Hydrosulfide

This method offers a more direct, one-pot approach to the synthesis of thiols. It relies on the direct displacement of the halide by the hydrosulfide anion.

Reaction Mechanism

The hydrosulfide anion (SH⁻), a strong nucleophile, directly attacks the α-carbon of 2-chloroacetophenone, displacing the chloride ion in a single SN2 step to form the thiolate anion. Subsequent workup with a mild acid protonates the thiolate to yield the final thiol product. A potential side reaction is the further reaction of the product thiol with another molecule of the α-haloacetophenone to form a sulfide byproduct; this can often be minimized by using an excess of the hydrosulfide reagent.

Route 2 Workflow start 2-Chloroacetophenone + NaSH in DMF reaction Stir at Room Temperature start->reaction workup Aqueous Workup & Acidification reaction->workup product This compound workup->product

Caption: Workflow for the direct synthesis of this compound using NaSH.

Experimental Protocol
  • In a well-ventilated fume hood, dissolve 15.5 g (0.1 mol) of 2-chloroacetophenone in 100 mL of N,N-dimethylformamide (DMF) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Carefully add 8.4 g (0.15 mol) of sodium hydrosulfide hydrate in portions over 10 minutes, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 2 hours. The solution will typically turn yellow or orange.

  • Pour the reaction mixture into 300 mL of ice-water and carefully acidify with 1 M hydrochloric acid to a pH of approximately 5.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Route 3: Synthesis via Bunte Salt Formation and Hydrolysis

This method provides a good alternative to the previous routes, often with high yields and good purity. It involves the formation of an S-arylthiosulfate, commonly known as a Bunte salt, which is then hydrolyzed to the thiol.

Reaction Mechanism

The thiosulfate anion is an excellent sulfur nucleophile that reacts with 2-bromoacetophenone in an SN2 fashion to form the S-phenacylthiosulfate salt (Bunte salt). This intermediate is stable and can often be isolated. Subsequent acidic hydrolysis cleaves the S-S bond, liberating the desired thiol and sulfur dioxide.

Route 3 Mechanism start 2-Bromoacetophenone + Na₂S₂O₃ intermediate S-Phenacylthiosulfate (Bunte Salt) start->intermediate SN2 Reaction hydrolysis Acidic Hydrolysis (HCl) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthesis of this compound via a Bunte salt intermediate.

Experimental Protocol

Part A: Synthesis of Sodium S-Phenacylthiosulfate (Bunte Salt)

  • Dissolve 24.8 g (0.1 mol) of sodium thiosulfate pentahydrate in 100 mL of a 1:1 ethanol/water mixture in a 250 mL round-bottom flask.

  • Add a solution of 19.9 g (0.1 mol) of 2-bromoacetophenone in 50 mL of ethanol to the stirred thiosulfate solution.

  • Heat the mixture to reflux for 1 hour.

  • Allow the solution to cool to room temperature, during which the Bunte salt may precipitate. If not, the solution can be used directly in the next step.

Part B: Acidic Hydrolysis to this compound

  • To the reaction mixture from Part A, slowly add 20 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 30 minutes. The evolution of sulfur dioxide will be observed.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash again with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Conclusion and Recommendations

For laboratory-scale synthesis where high purity is paramount, Route 1 (via the isothiuronium salt) is highly recommended. The isolation of the crystalline intermediate allows for easy purification and generally leads to a cleaner final product. While thiourea is a potential health hazard, proper handling procedures mitigate this risk.

Route 2 (direct substitution with NaSH) is a rapid, one-pot procedure that can be advantageous for quick access to the product. However, it is more susceptible to the formation of disulfide impurities and requires careful management of hydrogen sulfide gas, especially during the workup.

Route 3 (via the Bunte salt) offers a good balance of yield, purity, and safety. The reagents are inexpensive and relatively safe to handle. This method is a strong contender for both laboratory and larger-scale preparations.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity specifications, available equipment, and safety protocols. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision and successfully synthesizing this compound for further research and development.

References

  • Reid, E. E. Organic Chemistry of Bivalent Sulfur, Vol. 1, Chemical Publishing Co., New York, 1958, pp 32-35.
  • Campaigne, E. Thiols. In Organic Syntheses; Wiley: New York, 1963; Collect. Vol. No. 4, p 916.
  • Moriarty, R. M.; Penmasta, R. Synthesis of Thiols from Alkyl Halides and Thiourea.

Sources

A Comparative Guide to the Antimicrobial Efficacy of 2-Mercapto-Arylalkanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds for antibiotic development is paramount.[1][2][3] Among the promising candidates, heterocyclic compounds containing sulfur atoms have garnered considerable attention for their diverse biological activities. This guide provides an in-depth assessment of a specific class within this group: derivatives of 2-Mercapto-1-phenylethanone and structurally related compounds like 2-Mercaptobenzothiazoles. We will delve into their synthesis, comparative antimicrobial performance against key pathogens, and the experimental methodologies that validate these findings, offering a critical resource for researchers in drug discovery.

The Rationale: Why 2-Mercapto-Aryl Scaffolds?

The core structure, characterized by a mercapto (-SH) group attached to a carbon adjacent to a carbonyl group within an aromatic system, is a potent pharmacophore. The high reactivity of the thiol group and the overall molecular architecture allow for diverse chemical modifications. These modifications are crucial for tuning the compound's biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the sulfur and on the aromatic ring are critical determinants of antibacterial and antifungal efficacy.[2][4] For instance, the presence of a free S-H moiety is often more favorable for antibacterial activity against Gram-positive strains compared to when it is substituted with a bulky group like a thiobenzyl moiety.[1][2][3]

Synthesis of Key Derivatives

The generation of a library of derivatives for screening is a foundational step. A common synthetic strategy involves the reaction of the parent mercapto compound with various electrophiles. For example, 2-mercaptobenzothiazole can be reacted with different aryl amines or benzyl bromide to yield a series of derivatives with modified side chains.[5][6] This allows for a systematic investigation of how different functional groups impact antimicrobial potency.

Below is a generalized workflow for synthesizing and screening these derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Parent Scaffold (e.g., 2-Mercaptobenzothiazole) C Reaction & Purification A->C B Electrophilic Reagents (e.g., Aryl Amines, Alkyl Halides) B->C D Library of Derivatives C->D Yields diverse compounds E Antimicrobial Susceptibility Testing (MIC, Agar Diffusion) D->E Biological Evaluation F Data Analysis (Structure-Activity Relationship) E->F Collect Efficacy Data G Identification of Lead Compounds F->G Identify potent derivatives

Caption: A generalized workflow from synthesis to the identification of lead antimicrobial compounds.

Experimental Protocol: Determining Antimicrobial Potency

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The Broth Microdilution Method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the broth medium. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][8]

This self-validating system ensures that the observed antimicrobial activity is directly attributable to the specific concentration of the derivative being tested.

Comparative Performance Analysis

The true measure of a novel antimicrobial agent lies in its performance against a panel of clinically relevant pathogens and its comparison to existing drugs.

Structure-Activity Relationship (SAR)

The antimicrobial activity of these derivatives is highly dependent on their chemical structure. Key findings from various studies include:

  • Gram-Positive vs. Gram-Negative Activity: Many 2-mercaptobenzothiazole derivatives show more potent activity against Gram-positive bacteria (like Staphylococcus aureus) than Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[2] This is likely due to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.

  • Importance of the Mercapto Group: The substitution of the hydrogen atom on the mercapto group can drastically alter activity. For example, replacing the S-H with an S-Bn (thiobenzyl) moiety has been shown to cause a considerable loss of antibacterial action.[1][3]

  • Aromatic Substitutions: Modifications on the benzothiazole ring, such as the addition of electron-withdrawing groups, can also modulate the antimicrobial profile.[6]

Quantitative Data: MIC Values

The following table summarizes the MIC values for representative 2-mercaptobenzothiazole derivatives against common pathogens, as reported in the literature. This allows for a direct comparison of their efficacy.

Derivative IDModificationStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference
Compound 2e 6-Nitro, 2-SH3.12>100Not Reported[1],[2]
Compound 2l 6-CF₃, 2-SH6.2525Not Reported[1],[2]
Compound 2i Acetamide linked to 4-chlorophenylamine~25 (comparable to standard)~25 (comparable to standard)Not Reported[5]
AZ-9 S-1,3-benzothiazol-2-yl O-(2-methylpropyl) carbonothioateNot Reported>31.2531.25[9]
Levofloxacin (Standard Antibiotic) ~12.5 - 25~12.5 - 25N/A[5]
Streptomycin (Standard Antibiotic) VariesVariesN/A[10]

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

From this data, it is evident that specific derivatives, such as Compound 2e , exhibit remarkable potency against S. aureus, with an MIC of 3.12 µg/mL.[1][2][3] This level of activity is highly promising when compared to standard antibiotics.

Proposed Mechanisms of Action

While the exact mechanisms are still under investigation, evidence points towards several potential modes of action.

G cluster_targets Potential Cellular Targets A 2-Mercapto Derivative C Cell Membrane Disruption of integrity A->C Membrane Partitioning D Enzyme Inhibition (e.g., DNA Gyrase, Kinases) A->D Active Site Binding E Efflux Pump Interaction A->E Substrate Mimicry? B Bacterial Cell F Bacteriostatic / Bactericidal Effect C->F D->F E->F Modulation of Resistance

Caption: Potential mechanisms of antimicrobial action for 2-mercapto derivatives.

  • Membrane Disruption: Similar to other aromatic alcohols, these compounds may insert into the lipid bilayer of the bacterial cell membrane.[11] This disrupts membrane fluidity and integrity, leading to leakage of cellular contents and ultimately cell death. The bacteriostatic activity of some related compounds has been positively correlated with their ability to partition into biomembranes.[11]

  • Enzyme Inhibition: The mercapto group is a known nucleophile and can interact with key enzymes. Molecular docking studies on some derivatives have suggested that they may bind to the hydrophobic pockets of essential bacterial enzymes like DNA gyrase, similar to fluoroquinolone antibiotics.[5]

  • Efflux Pump Interaction: The effectiveness of some derivatives has been studied in the context of bacterial efflux pumps, such as the NorA pump in S. aureus.[1][2][3] This suggests that these compounds might either evade or inhibit these pumps, which are a common mechanism of bacterial resistance.

Conclusion and Future Outlook

Derivatives of this compound and related mercaptobenzothiazoles represent a promising class of antimicrobial agents. The research highlights several key takeaways:

  • Potent Activity: Specific derivatives exhibit potent activity, particularly against Gram-positive pathogens like S. aureus, with MIC values that are competitive with or superior to some standard antibiotics.[1][5]

  • Tunable Chemistry: The scaffold is amenable to chemical modification, allowing for the systematic optimization of activity and the exploration of structure-activity relationships.

  • Multifaceted Mechanism: The likely involvement of multiple mechanisms, including membrane disruption and enzyme inhibition, could be advantageous in overcoming existing resistance pathways.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their spectrum of activity, particularly against challenging Gram-negative bacteria. Furthermore, detailed mechanistic studies are required to fully elucidate their mode of action, and in vivo studies are necessary to evaluate their therapeutic potential and toxicity profiles.[1] The journey from a promising scaffold to a clinical candidate is long, but the evidence presented here provides a solid foundation for the continued development of these valuable derivatives.

References

A Comparative Guide to 2-Mercapto-1-phenylethanone and Acetophenone in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular architectures with efficiency and high yield. This guide provides an in-depth technical comparison of two ketone-containing precursors, 2-mercapto-1-phenylethanone and acetophenone, with a particular focus on their application in the synthesis of substituted thiophenes—a privileged scaffold in medicinal chemistry. By examining their distinct reactivity profiles within the context of the renowned Gewald aminothiophene synthesis, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Reactivity Differences

This compound and acetophenone share a common phenacyl core. However, the presence of a thiol group at the α-position in this compound fundamentally alters its reactivity compared to the simple methyl ketone, acetophenone. This key structural difference dictates the choice of synthetic strategy for accessing polysubstituted thiophenes.

FeatureThis compoundAcetophenone
Chemical Structure C₈H₈OSC₈H₈O
Key Functional Groups Ketone, ThiolKetone
Role in Thiophene Synthesis Direct precursor in two-component condensationsPrecursor in one-pot, three-component reactions
Sulfur Source IntramolecularExternal (elemental sulfur)

The Gewald Aminothiophene Synthesis: Two Paths to a Privileged Heterocycle

The Gewald reaction is a cornerstone of thiophene synthesis, celebrated for its operational simplicity and the diversity of accessible products.[1] Interestingly, this reaction offers distinct pathways that accommodate both this compound and acetophenone, providing an excellent platform for their comparison.

Route 1: The Two-Component Approach with this compound

One of the original variations of the Gewald reaction involves the condensation of an α-mercaptoketone, such as this compound, with an activated nitrile.[1][2] In this approach, the sulfur atom required for the thiophene ring is inherent to the ketone starting material.

The reaction proceeds via a Knoevenagel-Cope condensation followed by an intramolecular cyclization of the resulting sulfanyl-substituted α,β-unsaturated nitrile.[1] This method is particularly useful for synthesizing polysubstituted 2-aminothiophenes with electron-donating groups at the C-4 and C-5 positions.[1]

Conceptual Workflow: Gewald Reaction with this compound

cluster_0 Route 1: Two-Component Gewald Reaction 2_Mercapto_1_phenylethanone This compound Knoevenagel_Cope Knoevenagel-Cope Condensation 2_Mercapto_1_phenylethanone->Knoevenagel_Cope Activated_Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Activated_Nitrile->Knoevenagel_Cope Base_Catalyst Base Catalyst (e.g., Triethylamine) Base_Catalyst->Knoevenagel_Cope Intramolecular_Cyclization Intramolecular Cyclization Knoevenagel_Cope->Intramolecular_Cyclization 2_Aminothiophene 2-Aminothiophene Derivative Intramolecular_Cyclization->2_Aminothiophene

Caption: Conceptual workflow for the two-component Gewald reaction.

Route 2: The One-Pot, Three-Component Synthesis with Acetophenone

The more commonly employed and efficient version of the Gewald reaction is a one-pot, three-component condensation of a ketone (e.g., acetophenone), an activated nitrile, and elemental sulfur in the presence of a base.[3][4] This multicomponent approach is highly convergent and avoids the often challenging preparation and handling of α-mercaptoketones, which can be unstable.[1]

The reaction mechanism is believed to initiate with a Knoevenagel condensation between the acetophenone and the activated nitrile.[4] The resulting α,β-unsaturated intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[4]

Conceptual Workflow: Gewald Reaction with Acetophenone

cluster_1 Route 2: Three-Component Gewald Reaction Acetophenone Acetophenone Knoevenagel Knoevenagel Condensation Acetophenone->Knoevenagel Activated_Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Activated_Nitrile->Knoevenagel Elemental_Sulfur Elemental Sulfur (S₈) Sulfur_Addition Sulfur Addition & Cyclization Elemental_Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_Addition 2_Aminothiophene 2-Aminothiophene Derivative Sulfur_Addition->2_Aminothiophene

References

A Senior Application Scientist's Guide to Structural Elucidation of Reaction Products Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of chemical research. When a synthesis yields an unexpected product, or a natural product's novel scaffold is revealed, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) often falls short.[1][2] Severe signal overlap in complex molecules can render 1D spectra a convoluted puzzle.[3] This is where two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, transforming structural elucidation from a challenge of interpretation into a systematic process of deduction.[4][5]

2D NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, providing clear, detailed insights into molecular connectivity and spatial arrangement.[4][6] This guide offers an in-depth comparison of the most powerful and commonly used 2D NMR techniques. It is structured not as a rigid manual, but as a strategic workflow, explaining the causality behind experimental choices to empower you to select the optimal suite of experiments for piecing together any molecular puzzle.

The Strategic Pillars of 2D NMR: Through-Bond vs. Through-Space Correlations

The power of 2D NMR lies in its ability to reveal two fundamental types of relationships between nuclei:

  • Through-Bond Correlations (J-Coupling): These experiments detect interactions between nuclei that are connected through the electron framework of chemical bonds. They are the primary tools for building the covalent skeleton of a molecule.

  • Through-Space Correlations (Nuclear Overhauser Effect): These experiments detect interactions between nuclei that are close to one another in 3D space (typically < 5 Å), regardless of whether they are directly bonded.[7][8] They are essential for determining stereochemistry and molecular conformation.[9]

A successful structural elucidation relies on the synergistic use of both types of experiments. The data from each experiment must cross-validate the others, forming a coherent and self-consistent structural hypothesis.

A Comparative Guide to Core 2D NMR Experiments

The selection of 2D NMR experiments should be a logical progression, with each experiment answering a specific question that leads to the next step in the structural puzzle. The most common and powerful experiments are compared below.

Homonuclear Correlation: Mapping the ¹H-¹H Network

These experiments are typically the first step in any 2D NMR analysis, used to define discrete "spin systems"—groups of protons connected by J-coupling.

  • COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying which protons are coupled to each other, typically over two or three bonds (²JHH, ³JHH).[1][4] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and off-diagonal cross-peaks indicate coupling between two protons.[10]

    • Causality: By identifying direct neighbors, COSY allows you to trace the proton framework of molecular fragments, such as an ethyl group or a substituted aromatic ring. It is the essential starting point for building molecular fragments.[11]

  • TOCSY (Total Correlation Spectroscopy): While COSY only shows direct correlations, TOCSY reveals correlations between all protons within a single, unbroken spin system.[8] Magnetization is relayed from one proton to the next throughout the entire coupled network.

    • Causality: This is exceptionally powerful for identifying complete molecular subunits in a single experiment, such as all the protons in a sugar ring or an amino acid side chain, even when some protons are not directly coupled.[8][12] It excels where COSY fails due to a lack of direct coupling between distant protons in the same system.

Heteronuclear Correlation: Linking Protons to the Carbon Skeleton

Once proton spin systems are identified, the next critical step is to anchor them to the carbon framework. Heteronuclear experiments correlating ¹H and ¹³C nuclei are the workhorses for this task.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons via one-bond coupling (¹JCH).[3][4] Each peak in the 2D spectrum represents a specific C-H bond.[2]

    • Causality: HSQC provides an unambiguous assignment of protonated carbons. Because it spreads proton signals across the much wider ¹³C chemical shift range, it is an incredibly powerful tool for resolving overlapping ¹H signals.[12] Modern variants like the DEPT-edited HSQC can simultaneously differentiate between CH, CH₂, and CH₃ groups, further accelerating analysis.[5][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for assembling the final molecular structure. HMBC detects correlations between protons and carbons over longer ranges, typically two to four bonds (ⁿJCH, where n=2-4).[3][4]

    • Causality: HMBC is the key to connecting the molecular fragments identified by COSY and HSQC. It reveals correlations across non-protonated centers like quaternary carbons and heteroatoms, allowing you to piece together the entire carbon skeleton of the molecule.[5][12]

Through-Space Correlation: Defining 3D Structure and Stereochemistry

With the 2D covalent structure established, the final step is to determine the molecule's three-dimensional arrangement.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in 3D space, arising from dipolar cross-relaxation (the NOE).[4][8] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • Causality: NOESY provides definitive evidence for stereochemistry. For example, it can distinguish between E and Z isomers by showing a spatial correlation between vinylic and allylic protons, or determine the relative configuration of stereocenters in a ring system.[2]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (roughly 500-1500 Da), the NOE can become vanishingly small, making NOESY experiments ineffective. ROESY is a powerful alternative in this regime, as the rotating-frame Overhauser effect (ROE) is always positive and observable regardless of molecular size.[7]

    • Causality: Choose ROESY over NOESY when working with medium-sized molecules to avoid the risk of missing crucial spatial correlations.

Data Summary: A Comparative Overview of Key 2D NMR Experiments

ExperimentInformation ProvidedConnectivity TypePrimary ApplicationKey Limitation
COSY ¹H-¹H correlationsThrough-bond (2-3 bonds)Defining proton spin systems and identifying neighboring protons.Does not show correlations beyond direct coupling partners.
TOCSY ¹H-¹H correlationsThrough-bond (entire spin system)Identifying all protons within a complete molecular subunit (e.g., a sugar).Does not distinguish direct vs. relayed correlations.
HSQC ¹H-¹³C correlationsThrough-bond (1 bond)Assigning protons to their directly attached carbons; resolving ¹H overlap.Does not detect non-protonated (quaternary) carbons.
HMBC ¹H-¹³C correlationsThrough-bond (2-4 bonds)Connecting molecular fragments to build the complete carbon skeleton.Less sensitive than HSQC; requires optimization of the long-range delay.
NOESY ¹H-¹H correlationsThrough-space (< 5 Å)Determining stereochemistry, conformation, and 3D structure.Signal can be zero for medium-sized molecules.
ROESY ¹H-¹H correlationsThrough-space (< 5 Å)Alternative to NOESY for medium-sized molecules.Can be more susceptible to artifacts like TOCSY transfer.

A Validating Workflow for Structural Elucidation

A robust approach to structural elucidation involves a logical sequence of experiments where the results from each step inform and validate the next. This creates a self-validating system that minimizes ambiguity.

G cluster_1d 1. Initial 1D Analysis cluster_h_network 2. Map Proton Network cluster_c_assignment 3. Anchor to Carbon Skeleton cluster_assembly 4. Assemble the Full Structure cluster_3d 5. Determine 3D Stereochemistry a Acquire 1D ¹H & ¹³C/DEPT b COSY / TOCSY a->b c Define Proton Spin Systems (Molecular Fragments) b->c Identifies d HSQC c->d e Assign Protons to Carbons (C-H units) d->e Correlates f HMBC e->f g Connect Fragments via Quaternary Carbons & Heteroatoms f->g Reveals h Propose 2D Structure g->h i NOESY / ROESY h->i j Confirm Relative Stereochemistry & Conformation i->j Defines k Final Elucidated Structure j->k G cluster_prep Sample & 1D Setup cluster_2d_setup 2D Experiment Setup cluster_acq_proc Acquisition & Processing prep Prepare Sample (5-10 mg in 0.6 mL solvent) acq_1d Acquire 1D ¹H & ¹³C Spectra prep->acq_1d params_1d Determine sw & o1p for both nuclei acq_1d->params_1d load_params Load 2D Parameter Set (e.g., hsqcetgpsi) params_1d->load_params set_sw Set F1 & F2 Spectral Widths & Offsets from 1D data load_params->set_sw opt_acq Optimize ns, td(F1), d1 set_sw->opt_acq acquire Start Acquisition (zg) opt_acq->acquire process Process Data (xfb) acquire->process phase Phase & Baseline Correct process->phase analyze Analyze Spectrum phase->analyze

Caption: A generalized experimental workflow for 2D NMR.

Conclusion

The structural elucidation of novel reaction products requires a higher level of analytical rigor than simple confirmation. By moving beyond 1D NMR and embracing the power of 2D techniques, researchers can systematically and confidently assemble complex molecular structures. The true expertise lies not just in running these experiments, but in understanding the specific questions each one answers and designing a logical workflow where COSY, HSQC, HMBC, and NOESY/ROESY are used in concert. This integrated approach transforms the spectrometer from a simple analytical instrument into a powerful engine for chemical discovery, providing the unambiguous structural data that underpins progress in chemical synthesis and drug development.

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A Senior Application Scientist's Guide to the Biological Evaluation of Novel Heterocycles Derived from 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Heterocycles in Modern Drug Discovery

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Their unique stereochemical characteristics and ability to engage in various biological interactions make them "privileged scaffolds" in the design of novel drugs.[1] Among these, sulfur and nitrogen-containing heterocycles, such as thiazoles and pyrazoles, have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the biological evaluation of novel heterocycles synthesized from the versatile precursor, 2-Mercapto-1-phenylethanone. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis to guide researchers in this dynamic field.

Synthetic Strategy: From this compound to a Library of Bioactive Heterocycles

The journey from a simple precursor to a library of potentially therapeutic compounds is a testament to the elegance of synthetic chemistry. This compound serves as an ideal starting material due to its reactive keto and thiol groups, which can be readily manipulated to construct various heterocyclic rings. For instance, condensation reactions with hydrazine derivatives can yield pyrazole scaffolds, while reactions with various reagents can lead to the formation of thiazole and other heterocyclic systems.[5][6][7] The specific synthetic routes employed will directly influence the diversity and novelty of the resulting compound library.

Workflow for Biological Evaluation of Novel Heterocycles

A systematic and logical workflow is crucial for the efficient and effective biological evaluation of newly synthesized compounds. The following diagram outlines a typical screening cascade, starting from initial broad-spectrum activity assessments and progressing to more specific and mechanistic studies.

Biological Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Identification & Optimization cluster_2 Phase 3: Preclinical Evaluation A Synthesis of Novel Heterocycles B Antimicrobial Screening A->B Broad Spectrum Activity C Cytotoxicity Screening (e.g., MTT Assay) A->C Safety Profile D Determination of MIC & MBC B->D Quantify Potency E Anticancer Activity (IC50 on Cancer Cell Lines) C->E Therapeutic Potential G In Vivo Animal Models D->G E->G H Mechanism of Action Studies E->H F Anti-inflammatory Assays (COX/LOX Inhibition) F->G F->H I ADME/Tox Profiling G->I H->I

Caption: A streamlined workflow for the biological evaluation of novel heterocycles.

I. Antimicrobial Activity Evaluation: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new and effective antimicrobial agents.[8] Heterocycles, particularly thiazole derivatives, have shown significant promise in this area.[2][9]

Comparative Methodologies for Antimicrobial Screening

Several methods are available for initial antimicrobial screening, each with its own advantages and limitations.[10][11][12][13]

Method Principle Advantages Disadvantages
Agar Disk Diffusion Diffusion of the compound from a paper disk into agar inoculated with a microorganism, creating a zone of inhibition.[10]Simple, low-cost, high-throughput for initial screening.[12]Qualitative, results can be influenced by compound solubility and diffusion rate.[10]
Broth Microdilution Serial dilution of the compound in a liquid growth medium to determine the Minimum Inhibitory Concentration (MIC).[12][14]Quantitative (provides MIC value), more reproducible than disk diffusion.[10]More labor-intensive and time-consuming than disk diffusion.[10]
Agar Well Diffusion Similar to disk diffusion, but the compound is placed in a well created in the agar.[10]Can accommodate larger volumes of the test compound.Similar limitations to disk diffusion regarding solubility and diffusion.[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the novel heterocycles against a panel of pathogenic bacteria and fungi.[14]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Penicillin, Fluconazole)[9]

  • Negative control (broth with solvent)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

II. Anticancer Activity Evaluation: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[15] Pyrazole derivatives, in particular, have demonstrated significant potential as anticancer agents by targeting various pathways involved in cell proliferation.[3][16][17][18]

In Vitro Cytotoxicity Assay: The MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[19][20][21][22] It measures the metabolic activity of cells, which is an indicator of cell viability.[22][23]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for evaluating the in vitro anticancer activity of the synthesized heterocycles against a panel of human cancer cell lines.[19][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Doxorubicin)[16]

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Anti-inflammatory Activity Evaluation: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[1][24] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting the cyclooxygenase (COX) enzymes.[24][25] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing research endeavor.[26][27][28]

Targeting Key Enzymes: COX and LOX Inhibition

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response, producing prostaglandins and leukotrienes, respectively.[25][29] Therefore, inhibiting these enzymes is a key strategy for developing anti-inflammatory drugs.

Experimental Protocol: In Vitro COX and LOX Inhibition Assays

These protocols describe methods for evaluating the inhibitory activity of the novel heterocycles against COX-1, COX-2, and 5-LOX enzymes.

A. Cyclooxygenase (COX) Inhibition Assay [25][30][31][32][33]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric detection reagents

  • Test compounds and a reference inhibitor (e.g., Indomethacin)

Procedure:

  • Pre-incubate the COX enzyme with the test compound or reference inhibitor for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the production of prostaglandins using a suitable detection method (e.g., colorimetric or ELISA-based).[31]

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

B. Lipoxygenase (LOX) Inhibition Assay [29][34][35][36][37]

Materials:

  • 5-Lipoxygenase (5-LOX) enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Assay buffer

  • Detection reagent

  • Test compounds and a reference inhibitor (e.g., Zileuton)

Procedure:

  • Pre-incubate the 5-LOX enzyme with the test compound or reference inhibitor.

  • Initiate the reaction by adding the substrate.

  • Measure the formation of the hydroperoxy product spectrophotometrically.

  • Calculate the percentage of inhibition and determine the IC50 value.

IV. In Silico Prediction of Drug-Likeness: Applying Lipinski's Rule of Five

Before embarking on extensive and costly preclinical studies, it is prudent to assess the "drug-likeness" of the most promising compounds. Lipinski's Rule of Five provides a set of simple physicochemical parameters to predict the oral bioavailability of a potential drug molecule.[38][39][40][41][42]

Lipinski's Rule of Five:

  • Molecular weight < 500 Daltons

  • Log P (octanol-water partition coefficient) < 5

  • Number of hydrogen bond donors < 5

  • Number of hydrogen bond acceptors < 10

Compounds that adhere to these rules are more likely to be orally bioavailable. While not a definitive predictor of success, it is a valuable tool for prioritizing lead compounds for further development.[38][39]

Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of Novel Heterocycles (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
HC-1 163264
HC-2 81632
HC-3 >128>128>128
Penicillin 0.5--
Fluconazole --2

Table 2: Anticancer Activity of Novel Heterocycles (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)
HC-1 25.445.2
HC-2 10.818.5
HC-3 >100>100
Doxorubicin 1.22.5

Table 3: Anti-inflammatory Activity of Novel Heterocycles (IC50 in µM)

CompoundCOX-1COX-25-LOX
HC-1 15.25.812.4
HC-2 28.62.18.9
HC-3 >50>50>50
Indomethacin 0.11.5-
Zileuton --0.5

Conclusion and Future Directions

This guide has provided a comprehensive overview of the biological evaluation of novel heterocycles derived from this compound. By employing a systematic screening cascade, researchers can efficiently identify lead compounds with promising antimicrobial, anticancer, and anti-inflammatory activities. The detailed protocols and comparative data presented herein serve as a valuable resource for drug discovery professionals.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and drug-like properties. Further investigations into the mechanism of action, in vivo efficacy, and safety profiles will be crucial for the successful translation of these novel heterocycles into clinically viable therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of 2-Mercapto-1-phenylethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. 2-Mercapto-1-phenylethanone, also known as α-mercaptoacetophenone, is a thiol-containing ketone with applications in organic synthesis. Its mercaptan group, while synthetically useful, imparts a strong, unpleasant odor and necessitates specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established principles of chemical safety and waste management.

Immediate Safety Considerations: The Chemistry of Thiol Disposal

The primary challenge in disposing of this compound lies in its thiol (-SH) group. Thiols are notorious for their potent and offensive odors, detectable by the human nose at extremely low concentrations. The core principle behind the safe disposal of thiols is the chemical conversion of the volatile and odorous mercaptan group into a non-volatile and odorless functional group. This is typically achieved through oxidation.

Sodium hypochlorite (NaOCl), the active ingredient in household bleach, is a readily available and effective oxidizing agent for this purpose. The reaction between a thiol and sodium hypochlorite results in the formation of a sulfonic acid or its corresponding salt, which is odorless and generally less toxic.

It is imperative to conduct this neutralization step in a well-ventilated chemical fume hood to prevent the inhalation of any volatile organic compounds or reaction byproducts.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including disposal, the following minimum personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: All handling and disposal procedures should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

This protocol is designed for small quantities of this compound typically generated in a research laboratory setting.

Part 1: Decontamination of Liquid Waste
  • Segregation: All liquid waste containing this compound, including reaction residues, quenching solutions, and solvent rinses, must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.

  • Neutralization in a Fume Hood:

    • Place the open hazardous waste container in a chemical fume hood.

    • Slowly and with stirring, add a 10% solution of sodium hypochlorite (bleach) to the waste. A good starting point is a 1:1 volume ratio of bleach solution to the estimated volume of the thiol-containing waste.

    • Be aware that the oxidation reaction can be exothermic, so add the bleach solution in small portions to control the temperature of the mixture.

    • Continue adding the bleach solution until the characteristic thiol odor is no longer detectable.

  • Final Disposal: Once neutralized, the resulting solution should be collected by your institution's environmental health and safety (EHS) office for disposal as hazardous waste. Ensure the waste container is properly sealed and labeled with its contents.

Part 2: Decontamination of Solid Waste
  • Segregation: All solid waste contaminated with this compound, such as pipette tips, contaminated weighing paper, and gloves, must be collected in a separate, clearly labeled hazardous waste bag.

  • Deodorization: To minimize odor, you can place an open container of an adsorbent material, such as activated charcoal, within the solid waste bag.

  • Final Disposal: The sealed bag of contaminated solid waste should be placed in a designated hazardous waste container for collection by your institution's EHS office.

Part 3: Spill Cleanup

In the event of a spill of this compound, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical.

  • Neutralize: Once absorbed, treat the contaminated material with a 10% sodium hypochlorite solution in a fume hood until the odor is gone.

  • Collect and Dispose: Scoop the neutralized absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in a 10% bleach solution, followed by a water rinse.

  • Dispose of Cleanup Materials: All materials used for the spill cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_WasteGeneration Waste Generation cluster_Segregation Segregation cluster_Treatment Treatment (in Fume Hood) cluster_FinalDisposal Final Disposal Waste This compound Waste (Liquid or Solid) LiquidWaste Collect in Labeled Liquid Waste Container Waste->LiquidWaste Liquid SolidWaste Collect in Labeled Solid Waste Bag Waste->SolidWaste Solid Neutralize Add 10% Sodium Hypochlorite (Bleach) Solution LiquidWaste->Neutralize EHS_Solid Dispose as Hazardous Waste (via EHS) SolidWaste->EHS_Solid NoOdor Odor Eliminated? Neutralize->NoOdor AddMore Add More Bleach NoOdor->AddMore No EHS_Liquid Dispose as Hazardous Waste (via EHS) NoOdor->EHS_Liquid Yes AddMore->Neutralize

Caption: Decision workflow for the safe disposal of this compound waste.

Quantitative Data Summary

ParameterValue/RecommendationRationale
Neutralizing Agent 10% Sodium Hypochlorite (Bleach) SolutionEffective oxidant for converting thiols to odorless sulfonic acids.
PPE Chemical splash goggles, nitrile gloves, lab coatProtects against splashes, skin contact, and contamination.
Work Area Certified Chemical Fume HoodPrevents inhalation of volatile and malodorous compounds.
Waste Segregation Dedicated, labeled containers for liquid and solid wastePrevents accidental mixing with incompatible chemicals.

Regulatory Compliance

The disposal of this compound falls under the regulations for hazardous waste management. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of chemical waste. While a specific RCRA waste code for this compound may not be explicitly listed, it would likely be classified as a characteristic hazardous waste due to its potential toxicity or other hazardous properties. It is the responsibility of the waste generator (the laboratory) to make a proper hazardous waste determination.[1] Always consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the chemical principles behind thiol neutralization and adhering to a systematic disposal protocol, researchers can effectively manage this compound from synthesis to disposal. The key takeaways are the mandatory use of a chemical fume hood and appropriate PPE, the segregation of waste streams, and the thorough oxidation of the thiol group with a sodium hypochlorite solution before final disposal as hazardous waste. Always prioritize safety and consult your institution's EHS professionals for guidance.

References

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 2-Mercapto-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Mercapto-1-phenylethanone (CAS No. 2462-02-4). As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights, offering a self-validating system for laboratory safety and chemical handling that builds deep trust and goes beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is an aromatic ketone with a thiol (-SH) functional group. This combination dictates its unique hazard profile. The primary risks are associated with the mercaptan group, which is known for its potent and unpleasant odor, potential for toxicity, and ability to be readily absorbed through the skin.

Key Hazards:

  • High Acute Toxicity Potential: Aromatic thiols can be toxic. Studies on related compounds, such as thiophenol, have shown they can induce oxidative stress and affect red blood cells.[1] The thiol group can participate in redox cycling, leading to the formation of reactive oxygen species that can damage cells.[2]

  • Dermal Absorption and Irritation: Organosulfur compounds can be absorbed through the skin and may cause irritation.

  • Eye Irritation: As with many organic chemicals, direct contact with the eyes is likely to cause significant irritation.

  • Stench: Thiols are notorious for their extremely unpleasant and pervasive odors, detectable at very low concentrations.[3] While not always an indication of high toxicity at low concentrations, the odor can cause nausea and headaches and can lead to widespread disruption if released from the laboratory.[3]

  • Inhalation Hazard: The volatility of this compound should be considered. Inhaling vapors can lead to respiratory irritation and systemic toxic effects.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed.

PPE ComponentSpecification and Rationale
Hand Protection Double-gloving with nitrile gloves is strongly recommended. The outer glove should be changed immediately upon contamination. Nitrile provides good resistance to a range of organic chemicals. Always inspect gloves for tears or holes before use.
Eye Protection Chemical splash goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes, such as during transfers of larger quantities or when working with heated solutions.
Skin and Body Protection A flame-resistant lab coat should be worn and kept fully fastened. Ensure that clothing covers all exposed skin. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[4]
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If there is a potential for exposure above established limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step. The following workflow provides a procedural guide for working with this compound.

Chemical_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Procedure cluster_Disposal Disposal Prep_Risk Conduct Risk Assessment Prep_PPE Don Appropriate PPE Prep_Risk->Prep_PPE Proceed if safe Prep_FumeHood Prepare Fume Hood Prep_PPE->Prep_FumeHood Enter lab Handle_Receive Receiving and Unpacking Prep_FumeHood->Handle_Receive Ready for chemical Handle_Store Secure Storage Handle_Receive->Handle_Store Inspect and log Handle_Weigh Weighing and Transfer Handle_Store->Handle_Weigh For immediate use Handle_Reaction Reaction Setup Handle_Weigh->Handle_Reaction Transfer to reaction Post_Decon Decontaminate Glassware Handle_Reaction->Post_Decon Reaction complete Post_Waste Segregate and Label Waste Post_Decon->Post_Waste Generate waste Post_Cleanup Clean Work Area Post_Waste->Post_Cleanup Contain waste Disposal_Neutralize Neutralize Liquid Waste Post_Cleanup->Disposal_Neutralize End of workday Disposal_Collect Arrange for Waste Collection Disposal_Neutralize->Disposal_Collect After treatment

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • The storage location should be clearly labeled with the appropriate hazard warnings.

  • Handling and Use:

    • Always work in a properly functioning chemical fume hood.[5]

    • Before use, allow the container to come to room temperature to prevent moisture condensation on the cap, which could lead to contamination or reaction.

    • Use the smallest quantity of material necessary for the experiment.

    • When transferring, use a syringe or pipette to minimize the risk of spills and drips.

    • Keep the container tightly sealed when not in use.

Emergency and Spill Procedures: Preparedness is Key

In the event of an emergency, immediate and correct action is crucial.

Emergency ScenarioImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (<100 mL) If you are trained and have the appropriate spill kit, you can clean up a small spill. Ensure the area is well-ventilated (in a fume hood). Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.
Large Spill (>100 mL) Evacuate the immediate area. Alert others in the vicinity. Contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle. Mercaptan-containing waste should never be poured down the drain.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

    • Separate halogenated and non-halogenated waste streams as per your institution's guidelines.

  • Neutralization of Liquid Waste:

    • For liquid waste streams, chemical neutralization is the preferred method to reduce the odor and hazard. This should be done in a fume hood.

    • A common and effective method is oxidation with an excess of sodium hypochlorite (bleach) or hydrogen peroxide.[6] The reaction can be vigorous, so the oxidizing agent should be added slowly with stirring.

    • The absence of the characteristic mercaptan odor is a good initial indicator of complete neutralization.[6]

  • Final Disposal:

    • All neutralized and un-neutralized waste, including contaminated solids (gloves, absorbent materials, etc.), must be disposed of through your institution's hazardous waste management program.[7][8]

    • Ensure all waste containers are properly labeled with the contents and associated hazards.

By adhering to these guidelines, you can create a safer laboratory environment and ensure the responsible handling of this compound from acquisition to disposal.

References

  • Toxicity of aromatic thiols in the human red blood cell. PubMed, National Institutes of Health. [Link]

  • Toxicity of thiols and disulphides: involvement of free-radical species. PubMed, National Institutes of Health. [Link]

  • Recycling and disposal of ethyl mercaptan, odorant. UtilVtorProm. [Link]

  • Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry. [Link]

  • Mercaptan Disposal. Ranger Environmental. [Link]

  • This compound | CAS#:2462-02-4. Chemsrc. [Link]

  • Toxicologic studies on organic sulfur compounds. I. Acute toxicity of some aliphatic and aromatic thiols (mercaptans). PubMed, National Institutes of Health. [Link]

  • This compound | C8H8OS. PubChem, National Institutes of Health. [Link]

  • Cas 2462-02-4, this compound. LookChem. [Link]

  • Screening assessment thiols group. Government of Canada. [Link]

  • Thiols. University College London. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.